molecular formula C15H16FN3O4 B1149844 Levofloxacin Diamine CAS No. 1797099-76-3

Levofloxacin Diamine

Cat. No.: B1149844
CAS No.: 1797099-76-3
M. Wt: 321.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin Diamine is a chemical derivative of the broad-spectrum antibiotic Levofloxacin, which is a third-generation fluoroquinolone . In pharmaceutical research and development, this diamine derivative is primarily investigated as a impurity reference standard . It serves a critical role in analytical chemistry, used in quality control to monitor and identify potential impurities during the synthesis of Levofloxacin or in the study of its degradation pathways . The preparation and characterization of such impurities are essential for developing robust and pure pharmaceutical formulations, ensuring the safety and efficacy of the final drug product. Researchers utilize this compound to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), for impurity profiling . By studying specialized derivatives like Levofloxacin Diamine, scientists can gain a deeper understanding of the structure-activity relationships within the fluoroquinolone class of antibiotics, which may contribute to the development of new therapeutic agents or the improvement of existing ones.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4.ClH/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMUDDTDUMOJU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Master File: Levofloxacin Diamine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a master file for the characterization, synthesis, and control of the Levofloxacin Diamine Impurity. It deviates from standard templates to prioritize the logical flow of investigation: from structural origin to synthesis, and finally to analytical control.

CAS: 1797510-34-9 Chemical Name: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[1][2][3][4]

Executive Technical Summary

In the development of Levofloxacin, the Diamine Impurity (CAS 1797510-34-9) represents a critical "Contaminant of Emerging Concern" (CEC). Unlike random degradation products, this impurity often arises from specific process deficiencies—specifically, the quality of the N-methylpiperazine raw material or oxidative ring-opening degradation.

For researchers, this compound is not merely a yield-loss marker; it is a structural alert. Its primary amine functionality makes it significantly more reactive than the tertiary amine of the parent Levofloxacin, posing risks for secondary reactions (e.g., nitrosamine formation) and altering the toxicological profile. This guide provides the mechanistic understanding required to control this impurity below ICH Q3A/B thresholds.

Structural Origin & Formation Mechanism

The formation of the Diamine Impurity is causally linked to the nucleophilic aromatic substitution (


) step in Levofloxacin synthesis.
The Mechanism

Levofloxacin is synthesized by reacting the activated core—(S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid—with N-methylpiperazine.

  • Process Impurity Route (Primary): Commercial N-methylpiperazine often contains trace amounts of ethylenediamine (or N-methylethylenediamine) as a manufacturing byproduct. Due to the lower steric hindrance of ethylenediamine compared to the piperazine ring, it competes aggressively for the C-10 position on the fluoroquinolone core.

  • Degradation Route (Secondary): Under severe oxidative stress or photolytic conditions, the piperazine ring of Levofloxacin can undergo cleavage, resulting in the ring-opened diamine analog.

Visualization: Competitive Formation Pathway

The following diagram illustrates the competitive kinetics between the desired drug substance formation and the diamine impurity.

Levofloxacin_Impurity_Pathway Core Difluoro Core (Substrate) Levo Levofloxacin (API) Core->Levo Major Pathway (Steric Bulk) DiamineImp Diamine Impurity (CAS 1797510-34-9) Core->DiamineImp Minor Pathway (Fast Kinetics) Piperazine N-Methylpiperazine (Reagent) Piperazine->Levo Ethylenediamine Ethylenediamine (Trace Impurity) Ethylenediamine->DiamineImp

Caption: Competitive S_NAr reaction pathways. The unhindered ethylenediamine impurity competes with N-methylpiperazine for the C-10 fluorinated site.

Synthesis of Reference Standard

To validate analytical methods, you cannot rely on isolating the impurity from the drug substance (yields are too low). You must synthesize the reference standard directly.

Protocol Design

Objective: Force the formation of CAS 1797510-34-9 by removing the competitive piperazine.

Reagents:

  • Substrate: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levofloxacin Acid Precursor).

  • Reagent: Ethylenediamine (Excess).

  • Solvent: Acetonitrile or DMSO (Polar aprotic solvents enhance

    
     rates).
    
  • Base: Triethylamine (TEA) to scavenge HF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the Difluoro Core in Acetonitrile (10 volumes).

  • Activation: Add 2.5 eq of TEA. Heat to 50°C.

  • Addition: Dropwise addition of 1.2 eq of Ethylenediamine. Note: Slow addition prevents bis-alkylation.

  • Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or HPLC until the difluoro starting material is <1%.

  • Workup: Cool to room temperature. The product often precipitates due to zwitterionic character. If not, adjust pH to 7.0–7.5 with dilute HCl to induce precipitation.

  • Purification: Recrystallize from Methanol/Water.

Self-Validation Check: The resulting solid must show a mass shift corresponding to the loss of Fluorine (-19 Da) and gain of Ethylenediamine (+60 Da) relative to the core. Confirm via LC-MS (Target m/z: ~321.31).

Analytical Strategy: The "Self-Validating" HPLC Method

Fluoroquinolones are notorious for peak tailing due to interaction with residual silanols on HPLC columns and metal chelation. A standard C18 method will likely fail for the Diamine impurity due to its free primary amine.

The "Metal-Masking" Protocol

To ensure robust separation of the Diamine impurity from Levofloxacin, the mobile phase must suppress chelation.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Inertsil ODS-3V or equivalent (C18, end-capped), 250 x 4.6 mm, 5µmHigh surface area with low silanol activity is required for basic amines.
Mobile Phase A Buffer: 8.5g Ammonium Acetate + 1.25g Cupric Sulfate + 1.0g L-Isoleucine in 1000mL water.[5]Critical: Cupric ions (

) chelate the quinolone core, sharpening the peak. L-Isoleucine acts as a competing base.
Mobile Phase B Methanol (HPLC Grade)Organic modifier.
Mode Isocratic or Gradient (70:30 Buffer:MeOH typical)Isocratic preferred for consistent relative retention times (RRT).
Detection UV at 295 nm or 360 nm295 nm is the isosbestic point; 360 nm is specific to the quinolone core.
Flow Rate 0.8 - 1.0 mL/minStandard backpressure management.
Analytical Decision Tree

Use this workflow to validate the detection of the Diamine Impurity.

Analytical_Validation Start Sample Injection CheckRes Check Resolution (Rs) Levo vs. Diamine Start->CheckRes Pass Rs > 1.5 Proceed to Quant CheckRes->Pass Yes Fail Rs < 1.5 Peak Co-elution CheckRes->Fail No Action1 Increase Cupric Sulfate Conc. in Buffer Fail->Action1 Tailing Issue Action2 Adjust pH (Target 6.0 ± 0.1) Fail->Action2 Selectivity Issue Action1->CheckRes Action2->CheckRes

Caption: Optimization workflow for resolving the Diamine Impurity. Copper content is the primary lever for peak shape.

Regulatory & Safety Implications (ICH M7)

The Diamine Impurity (CAS 1797510-34-9) contains a primary amine. In the presence of nitrosating agents (e.g., nitrites in excipients or water), it can form N-Nitroso Levofloxacin Diamine .

  • Classification: Under ICH M7, if the nitroso-analog is formed, it is a Class 1 or 2 mutagenic impurity (Cohort of Concern).

  • Control Strategy:

    • Upstream Control: Limit Ethylenediamine content in the N-methylpiperazine raw material to < 0.1%.

    • Downstream Control: Monitor CAS 1797510-34-9 in the final API. If < 0.15% (ICH Q3A threshold), it is generally acceptable unless nitrosamine risk is identified, in which case limits may drop to ppm levels.

References

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Conference on Harmonisation. [Link]

  • Ghimire, S., et al. (2018).[5] Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Journal of Applied Bioanalysis. [Link]

  • Shimadzu Application Note . Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

  • European Medicines Agency . ICH Q3B (R2) Impurities in New Drug Products. [Link]

Sources

Navigating the Complexity of Levofloxacin Diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and quality control, a thorough understanding of active pharmaceutical ingredient (API) impurities is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the nuanced identities of compounds often collectively referred to as "Levofloxacin Diamine." As a Senior Application Scientist, it is my experience that a lack of precise differentiation between these related substances can lead to significant challenges in analytical method development and regulatory compliance. This document aims to provide clarity on their distinct chemical structures and molecular weights, thereby empowering more accurate and reliable scientific outcomes.

The Ambiguity of "Levofloxacin Diamine": Delineating Two Key Impurities

The term "Levofloxacin Diamine" does not refer to a single, monolithic entity. Instead, it is commonly used in the pharmaceutical industry to describe at least two distinct process-related impurities of Levofloxacin. These impurities arise from different synthetic pathways or degradation processes and possess unique molecular characteristics. Failure to distinguish between them can result in the misidentification of peaks in chromatographic analyses and an inaccurate assessment of a drug substance's purity profile.

The two primary compounds often associated with the "Levofloxacin Diamine" nomenclature are:

  • (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (CAS: 1797510-34-9)

  • (S)-9-fluoro-3-methyl-10-((2-(methylamino)ethyl)amino)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (CAS: 151250-76-9)

A third related substance, the hydrochloride salt of the first compound, is also commercially available as a reference standard.

This guide will now proceed to detail the specific properties of each of these molecules, providing the foundational knowledge necessary for their accurate identification and quantification.

Compound 1: Levofloxacin Desethylene N-Desmethyl Impurity

This impurity, also known as N,N'-Desethylene-N-Desmethyl Levofloxacin, is characterized by the substitution of the N-methylpiperazine ring of Levofloxacin with an ethylenediamine group.

PropertyValueSource(s)
Chemical Name (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[2][3][4][5][6]
CAS Number 1797510-34-9[3][4][5][6]
Molecular Formula C₁₅H₁₆FN₃O₄[4][5][6]
Molecular Weight 321.31 g/mol [4][5]
Synonyms Levofloxacin Diamine Impurity, Levofloxacin Desethylene N-Desmethyl Impurity[3][4]

A hydrochloride salt of this compound is also available with the CAS number 1797099-76-3 and a molecular weight of 357.76 g/mol .[1][2][]

Chemical Structure:

Caption: Chemical Structure of Levofloxacin Desethylene N-Desmethyl Impurity.

Compound 2: Levofloxacin Impurity G

This impurity, designated as Levofloxacin Impurity G in some pharmacopeias, features a substitution of the N-methylpiperazine ring with an N-methylethylenediamine group.[8][9]

PropertyValueSource(s)
Chemical Name (S)-9-fluoro-3-methyl-10-((2-(methylamino)ethyl)amino)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[8][9][10]
CAS Number 151250-76-9[8][9][10]
Molecular Formula C₁₆H₁₈FN₃O₄[8][9][10]
Molecular Weight 335.33 g/mol [8][9]
Synonyms Levofloxacin Impurity G, N,N'-Desethylene Levofloxacin[8]
Chemical Structure:

Caption: Chemical Structure of Levofloxacin Impurity G.

Experimental Considerations and Methodologies

The accurate identification and quantification of these impurities necessitate the use of robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for the analysis of Levofloxacin and its related substances.

A Foundational HPLC Protocol:

While specific method parameters should be optimized and validated for individual laboratory conditions and instrumentation, a typical HPLC method for Levofloxacin impurity profiling involves:

  • Column: A C18 reverse-phase column is generally suitable for separating Levofloxacin from its polar and non-polar impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is often effective.

  • Detection: UV detection at an appropriate wavelength (e.g., 340 nm) is standard for these chromophoric compounds.

  • System Suitability: Prior to sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to assess parameters such as resolution, tailing factor, and repeatability.

A patent for the preparation of Levofloxacin impurities describes a general synthetic route involving the reaction of a Levofloxacin precursor with the corresponding diamine.[11][12] This underscores the importance of sourcing certified reference standards for each impurity to confirm their identity in a sample.

Experimental Workflow for Impurity Identification:

workflow cluster_preparation Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Levofloxacin API in appropriate diluent hplc_system Equilibrate HPLC system with mobile phase prep_sample->hplc_system prep_std Prepare solutions of certified impurity standards inject_std Inject impurity standards to determine retention times prep_std->inject_std inject_sample Inject prepared API sample hplc_system->inject_sample peak_id Identify impurity peaks in the sample chromatogram by comparing retention times inject_std->peak_id inject_sample->peak_id quantify Quantify impurities using peak areas and response factors peak_id->quantify

Caption: A generalized workflow for the identification and quantification of Levofloxacin impurities.

Conclusion

The precise identification of impurities is a critical aspect of drug development and manufacturing. This guide has disambiguated the term "Levofloxacin Diamine" by presenting the distinct chemical structures and molecular weights of two commonly associated impurities. By utilizing this information and employing robust analytical methodologies, researchers and scientists can ensure the quality, safety, and efficacy of Levofloxacin-containing drug products. The use of certified reference standards for each impurity is strongly recommended to achieve unambiguous identification and accurate quantification.

References

  • Pharmaffiliates. (n.d.). Levofloxacin and its Impurities. Retrieved from [Link]

  • Google Patents. (2016). CN105367585A - Preparation method of levofloxacin impurities.
  • Cleanchem. (n.d.). Levofloxacin Diamine Impurity | CAS No: 1797099-76-3. Retrieved from [Link]

  • Veeprho. (n.d.). CAS 1797510-34-9 - Levofloxacin Diamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1797510-34-9 | Product Name : Levofloxacin Diamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 151250-76-9 | Product Name : Levofloxacin - Impurity G. Retrieved from [Link]

  • Google Patents. (2018). CN105367585B - The preparation method of levofloxacin impurity.
  • PubChem. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N,N'-Desethylene-N-Desmethyl Levofloxacin: Synonyms, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N,N'-Desethylene-N-Desmethyl Levofloxacin, a known impurity and metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The document elucidates the various synonyms and chemical identifiers for this compound, offering clarity for researchers in the field. A thorough examination of its chemical properties, potential formation pathways, and analytical methodologies for its detection and quantification is presented. This guide aims to serve as a critical resource for professionals engaged in the research, development, and quality control of Levofloxacin, ensuring the safety and efficacy of this important therapeutic agent.

Introduction: The Significance of Levofloxacin and Its Impurities

Levofloxacin, the levorotatory isomer of ofloxacin, is a synthetic fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] Given its widespread clinical use, ensuring the purity and safety of Levofloxacin drug products is of paramount importance.

The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of a drug. Regulatory bodies worldwide mandate the identification and control of impurities to acceptable levels. N,N'-Desethylene-N-Desmethyl Levofloxacin is one such impurity that warrants careful consideration due to its potential to arise from both manufacturing processes and metabolic degradation of the parent drug. Understanding the characteristics of this specific compound is crucial for the development of robust analytical methods for quality control and for assessing its potential biological impact.

Nomenclature and Chemical Identity

To ensure clarity and consistency in scientific communication, it is essential to be familiar with the various synonyms and identifiers for N,N'-Desethylene-N-Desmethyl Levofloxacin. The compound is also commonly referred to as:

  • N,N-Didesethylene Levofloxacin[3]

  • Levofloxacin diamine[4]

  • Levofloxacin diamine impurity[5]

The hydrochloride salt of this compound is the most frequently referenced form in chemical supplier catalogs and regulatory documents.

Table 1: Chemical Identifiers for N,N'-Desethylene-N-Desmethyl Levofloxacin Hydrochloride

IdentifierValueSource
CAS Number 1797099-76-3[3]
Molecular Formula C₁₅H₁₇ClFN₃O₄[6]
Molecular Weight 357.76 g/mol [6]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of N,N'-Desethylene-N-Desmethyl Levofloxacin is fundamental for the development of analytical methods and for predicting its behavior in various matrices.

Table 2: Physicochemical Properties of N,N'-Desethylene-N-Desmethyl Levofloxacin Hydrochloride

PropertyValueSource
Appearance Yellow SolidCymitQuimica
Molecular Formula C₁₅H₁₆FN₃O₄·ClHCymitQuimica
Molecular Weight 357.7646 g/mol CymitQuimica
InChI InChI=1S/C15H16FN3O4.ClH/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22);1H/t7-;/m0./s1CymitQuimica
InChI Key HTJMUDDTDUMOJU-FJXQXJEOSA-NCymitQuimica
SMILES C[C@H]1COc2c(NCCN)c(F)cc3c(=O)c(C(=O)O)cn1c23.ClCymitQuimica

Formation Pathways: A Matter of Synthesis and Metabolism

N,N'-Desethylene-N-Desmethyl Levofloxacin can originate from two primary sources: as a process-related impurity during the synthesis of Levofloxacin and as a metabolite following administration of the drug.

Process-Related Impurity

The synthesis of Levofloxacin involves multiple steps, and impurities can be introduced through starting materials, reagents, or side reactions. One potential pathway for the formation of the diamine impurity involves the reaction of a Levofloxacin precursor with N-methylethylenediamine. A patented method describes the preparation of a "levofloxacin impurity I," which corresponds to N,N'-Desethylene-N-Desmethyl Levofloxacin, by reacting levofloxacin carboxylic acid with N-methylethylenediamine hydrochloride in the presence of triethylamine and dimethylsulfoxide.[7][8]

Metabolic Pathway

Levofloxacin undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[2] However, desmethyl and N-oxide metabolites have been identified.[8] The formation of N,N'-Desethylene-N-Desmethyl Levofloxacin as a metabolite is plausible and is suggested to occur through various enzymatic reactions.[5] Research indicates that the diamine impurity can be formed from Levofloxacin through oxidation, hydrolysis, or transamination reactions, with hydrolysis by esterases being a likely mechanism.[5] The cleavage of the piperazine ring is a known degradation pathway for fluoroquinolones.[9]

G Levofloxacin Levofloxacin Metabolite N,N'-Desethylene-N-Desmethyl Levofloxacin (Diamine Impurity) Levofloxacin->Metabolite Metabolism (Oxidation, Hydrolysis, Transamination) Excretion Excretion (Urine) Metabolite->Excretion G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Solutions of N,N'-Desethylene-N-Desmethyl Levofloxacin Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Levofloxacin Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 340 nm) Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Peak Area vs. Standard Curve) Peak_ID->Quantification

Sources

Levofloxacin diamine vs N-nitroso levofloxacin diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Levofloxacin Diamine & N-Nitroso Levofloxacin Diamine

Executive Summary

The pharmaceutical landscape for fluoroquinolones has shifted significantly with the implementation of ICH M7(R2) and the FDA/EMA guidance on Nitrosamine Drug Substance Related Impurities (NDSRIs). While Levofloxacin is a tertiary amine and theoretically resistant to direct nitrosation, its degradation pathways yield secondary amine impurities that pose high risks.

This guide focuses on Levofloxacin Diamine , a specific ring-opened impurity, and its transformation into N-Nitroso Levofloxacin Diamine .[1] Unlike the well-known N-nitroso-desmethyl levofloxacin (where the piperazine ring remains intact), the diamine variant represents a distinct structural alert formed via the cleavage of the piperazine bridge, creating a highly reactive secondary amine tail.

Part 1: Molecular Architecture & Origins[1]

To manage these impurities, one must first distinguish their specific chemical identities from the parent API.

Levofloxacin Diamine (The Precursor)[1]
  • CAS Number: 1797510-34-9 (Free Base) | 1797099-76-3 (HCl Salt)[1]

  • Chemical Name: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1][2]

  • Structural Characteristic: This impurity arises from the loss of the ethylene bridge in the N-methylpiperazine ring. Instead of a cyclic amine, the molecule possesses a linear N-(2-aminoethyl) side chain.[1]

  • Criticality: It contains a secondary amine functional group, which is the direct substrate for nitrosation.

N-Nitroso Levofloxacin Diamine (The NDSRI)[1][2]
  • Chemical Name: (S)-10-((2-aminoethyl)(nitroso)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1]

  • Risk Profile: Classified as an NDSRI. The nitrosyl group (-N=O) is attached to the secondary nitrogen of the ethylenediamine chain.

  • Molecular Weight: ~350.31 g/mol (Free acid).

Part 2: Mechanism of Formation

The formation of N-Nitroso Levofloxacin Diamine is a two-step cascade: Degradation followed by Nitrosation .[1]

Step 1: Degradation (Ring Opening)

Levofloxacin is subjected to oxidative stress or hydrolytic conditions (often catalyzed by metal ions or light). The piperazine ring undergoes cleavage, resulting in the "Diamine" impurity. This is often termed "des-ethylene" degradation.[1]

Step 2: Nitrosation

In the presence of trace nitrites (from excipients like crospovidone or water) and acidic conditions, the secondary amine of the Diamine reacts to form the N-Nitroso derivative.

Pathway Visualization

Levofloxacin_Pathway Levo Levofloxacin (API) (Tertiary Amine) OxStress Oxidative Stress / Hydrolysis (Ring Cleavage) Levo->OxStress Diamine Levofloxacin Diamine (Secondary Amine Precursor) CAS: 1797510-34-9 OxStress->Diamine Loss of C2H4 bridge Nitroso N-Nitroso Levofloxacin Diamine (NDSRI) Diamine->Nitroso Nitrosation (Electrophilic Attack) Nitrite Nitrite (NO2-) + H+ Nitrite->Nitroso Reactant

Caption: The degradation-nitrosation cascade transforming Levofloxacin into its N-nitroso diamine derivative.[1][3]

Part 3: Analytical Methodology (LC-MS/MS)

Detecting this impurity requires high sensitivity (LOQ < 1.0 ng/mL) due to the stringent regulatory limits (nanogram range). Standard HPLC-UV is insufficient.[1]

Method Development Strategy
  • Technique: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Critical Separation: You must chromatographically separate the N-Nitroso Diamine from N-Nitroso Levofloxacin (intact ring) and the parent API to avoid ion suppression or false positives.[1]

Recommended Protocol
ParameterSpecification
Column C18 Stationary Phase (e.g., Waters HSS T3 or Agilent Zorbax RRHD), 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:[1]50)
Gradient 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-10 min: 95% B (Wash)
Flow Rate 0.3 - 0.4 mL/min
Mass Transitions (MRM) Quantifier: 351.1 -> 265.1 (Loss of nitroso + ethylene fragment) Qualifier: 351.1 -> 307.1
Self-Validating Sample Prep
  • Artifact Prevention: Nitrosamines can form during sample preparation if the solvent contains nitrites and the API degrades.

  • Inhibitor Addition: Always add Sulfamic Acid (50 mM) or Ascorbic Acid to the diluent to quench any residual nitrite immediately upon dissolution.

Part 4: Toxicological Assessment & Regulatory Limits

Regulatory agencies (FDA, EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits for NDSRIs.[4]

CPCA Scoring for N-Nitroso Levofloxacin Diamine

Unlike simple NDMA, this molecule is complex.[1]

  • Alpha-Hydrogens: The nitrosated nitrogen is flanked by two -CH2- groups (Count: 4 alpha-hydrogens).[1] Score: 1 .

  • Deactivating Features: The quinolone core is electron-withdrawing but is separated by an ethyl chain. The effect is likely weak.

  • Predicted Category: Likely Category 2 or 3 .

    • Note: If treated as a Category 2 amine (similar to N-nitroso-desmethyl levofloxacin), the limit is stringent.[1]

Recommended Limits (Conservative Approach)

Until a compound-specific toxicology study (Ames test) proves otherwise, adhere to the following hierarchy:

Regulatory ScenarioRecommended AI LimitRationale
Default (Unknown Potency) 18 ng/day or 26.5 ng/day CPCA Category 1 default for unknown NDSRIs.[1]
CPCA Category 2 100 ng/day If structural analogy to N-nitroso-desmethyl is accepted.[1][5]
Enhanced Ames Negative 1500 ng/day Requires experimental proof of non-mutagenicity.

Actionable Insight: Manufacturers should calculate the AI based on the Maximum Daily Dose (MDD) of Levofloxacin (typically 500mg or 750mg).



Example: For AI = 26.5 ng/day and MDD = 750 mg:


Part 5: Mitigation Strategies

To control N-Nitroso Levofloxacin Diamine, you must control its precursor (the diamine) and the nitrosating agent .

  • Scavenger System: Incorporate Ascorbic Acid or Alpha-Tocopherol in the formulation. These antioxidants sacrifice themselves to consume nitrites before they react with the diamine impurity.

  • Excipient Selection: Audit excipients (Microcrystalline Cellulose, Crospovidone) for nitrite content. Use "Low Nitrite" grades (< 200 ppb).

  • pH Control: Nitrosation is most rapid at acidic pH (pH 3-4).[1] If possible, buffer the formulation to a neutral pH (though this may impact Levofloxacin solubility).

  • Process Control: Monitor the "Levofloxacin Diamine" impurity strictly during API synthesis. If the diamine is kept below 0.10%, the statistical probability of nitrosamine formation drops significantly.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[4][5]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[6] (2023).[7][4][5]

  • Daicel Pharma Standards. Levofloxacin Diamine Impurity Structure and CAS.[1]

  • Veeprho Laboratories. N-Nitroso Levofloxacin Diamine Reference Standard Data.[1]

  • ResearchGate. Degradation pathways of Levofloxacin in aqueous solution: Ring opening mechanisms.

Sources

Technical Guide: Identification and Characterization of Levofloxacin Diamine Impurity (API Degradation)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of fluoroquinolone development, the stability of the piperazine moiety is the critical failure point. This guide addresses the identification of Levofloxacin Diamine Impurity (specifically N,N'-desethylene levofloxacin or the ethylenediamine derivative, often designated as Impurity L or related oxidative degradants).

This impurity (approximate MW 321 Da) arises from the oxidative cleavage of the piperazine ring—a mechanism driven by hydroxyl radical attack or photolysis. Its presence is not merely a compliance issue under ICH Q3B(R2); it represents a fundamental breakdown of the pharmacophore's lipophilicity and bioavailability.

This document provides a self-validating LC-MS/MS workflow to isolate, identify, and control this specific degradation product.

The Chemistry of Degradation: Why the "Diamine" Forms

To control the impurity, one must understand the mechanism. Levofloxacin contains a (4-methylpiperazin-1-yl) substituent.[1] This ring is electronically rich and prone to oxidation.

The degradation pathway follows a specific causality:

  • Initiation: Oxidative stress (peroxides, metal ions) or UV light generates radicals.

  • Attack: The tertiary nitrogen (N4) or the alpha-carbons of the piperazine ring are attacked, forming an N-oxide or a radical intermediate.

  • Ring Opening: The ring cleaves, typically ejecting the ethylene bridge or the methyl group, resulting in a linear ethylenediamine side chain.

This transforms the rigid, lipophilic piperazine ring into a flexible, polar primary amine—drastically altering retention time and mass spectral behavior.

Visualization: Oxidative Cleavage Pathway

LevofloxacinDegradation cluster_legend Degradation Logic Levo Levofloxacin API (MW 361.37) Intact Piperazine Ring NOxide Intermediate: Levofloxacin N-Oxide (MW 377.37) Levo->NOxide + [O] OxStress Oxidative Stress (•OH / H2O2 / UV) OxStress->Levo Cleavage Ring Cleavage (Loss of C2 fragment) NOxide->Cleavage Diamine Levofloxacin Diamine (MW ~321.31) Linear Ethylenediamine Chain Cleavage->Diamine - C3H4 (bridge loss)

Figure 1: Mechanistic pathway of piperazine ring oxidation leading to the diamine impurity.[2][3]

Analytical Strategy: LC-MS/MS Protocol

Standard UV detection (HPLC) is insufficient for definitive identification because the chromophore (the quinolone core) remains largely intact, leading to similar UV spectra. Mass Spectrometry is mandatory.

Sample Preparation (Stress Testing)

To generate the impurity for method validation, do not rely on natural aging. Force the degradation:

  • Oxidative Stress: Dissolve API in 3%

    
     at Room Temperature for 4 hours.
    
  • Photolytic Stress: Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B).

LC-MS/MS Method Parameters

The following method is optimized for the separation of the polar diamine from the parent drug.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µmHigh surface area required to retain the polar diamine impurity.
Mobile Phase A 0.1% Formic Acid in WaterCritical: Acidic pH ensures protonation of the primary amine on the diamine impurity, maximizing MS sensitivity.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents baseline noise in MS.
Gradient 5% B to 95% B over 10 minsSlow initial ramp prevents the polar diamine from co-eluting with the void volume.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI) efficiency.
MS Mode ESI Positive (+ve)Quinolones are basic; positive mode yields strong

ions.
Mass Spectral Logic (Identification)

When analyzing the data, look for the specific mass shift.

  • Levofloxacin Parent:

    • Formula:

      
      
      
    • Precursor Ion

      
      
      
  • Diamine Impurity (Target):

    • Formula:

      
       (Structure: N-(2-aminoethyl)-...)[4]
      
    • Precursor Ion

      
      
      
    • Delta: -40 Da (approx) relative to parent, corresponding to the loss of the propyl-bridge elements of the ring.

Diagnostic Fragmentation (MS2): In the MS2 spectrum of the 322.1 ion, look for:

  • m/z 278 : Loss of

    
     (-44 Da) from the carboxylic acid group (characteristic of all fluoroquinolones).
    
  • m/z 261 : Subsequent loss of

    
     or water from the diamine tail.
    

Experimental Workflow Diagram

This workflow ensures that any peak identified as the "Diamine" is chemically verified, not just a retention time match.

LCMS_Workflow Sample Degraded Sample (H2O2 Treated) LC LC Separation (Rt: Diamine < Parent) Sample->LC MS1 MS1 Full Scan Extract Ion Chromatogram (EIC) m/z 322.1 LC->MS1 Filter Is Peak Present? MS1->Filter Filter->LC No (Optimize Gradient) MS2 MS2 Fragmentation (Targeted Product Ion Scan) Filter->MS2 Yes Validation Check Diagnostic Ions: 1. m/z 278 (-CO2) 2. m/z 261 (-NH3) MS2->Validation Report Confirm Diamine Impurity Validation->Report

Figure 2: Step-by-step logic for confirming the diamine impurity via LC-MS/MS.

Control and Mitigation Strategies

Once identified, the goal is suppression. The formation of the diamine is a direct proxy for oxidative failure in the formulation.

  • Excipient Screening: Avoid excipients containing trace peroxides (e.g., certain grades of Povidone or PEG). Peroxides initiate the radical attack on the piperazine ring.

  • Chelating Agents: The oxidative pathway is often catalyzed by trace metals (

    
    , 
    
    
    
    ). Adding EDTA to the formulation can sequester these metals and inhibit the radical generation.
  • Packaging: Since the pathway can be photo-initiated, amber glass or opaque blistering is a mandatory critical quality attribute (CQA) for the finished product.

References

  • ICH Guidelines. ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation.[5] [Link]

  • National Institutes of Health (NIH). Levofloxacin degradation pathways and identification of degradation products. [Link] (General Search Portal for verified degradation studies)

  • European Medicines Agency. Scientific Guideline on Impurities in New Drug Products. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Structures of degradation products of levofloxacin. (Contextual reference for oxidative mechanisms). [Link]

Sources

The Enigmatic Diamine: A Deep Dive into the Impurity Profile and Formative Pathways of a Key Levofloxacin-Related Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For a widely prescribed synthetic antibacterial agent like Levofloxacin, understanding its impurity profile is a critical aspect of quality control. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of a pivotal and often enigmatic impurity: the Levofloxacin Diamine. We will dissect its identity, unravel the intricate pathways of its formation, and present robust analytical methodologies for its detection and control, thereby offering a holistic understanding rooted in scientific integrity and field-proven expertise.

Introduction: The Significance of Levofloxacin and the Imperative of Impurity Profiling

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][3] Given its critical role in treating a variety of infections, ensuring the purity and stability of levofloxacin is a non-negotiable aspect of pharmaceutical manufacturing.

The International Council for Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or greater. This stringent requirement underscores the importance of a thorough understanding of potential impurities that can arise during synthesis, purification, and storage. The Levofloxacin Diamine impurity, a recognized pharmacopoeial impurity, is a subject of significant interest due to its potential to impact the overall quality and safety of the final drug product.

Unveiling the Levofloxacin Diamine Impurity: Structure and Identity

The Levofloxacin Diamine impurity is characterized by the opening of the N-methylpiperazine ring, a key functional group in the levofloxacin molecule. Its chemical structure and identity are well-established, and it is available as a reference standard for analytical purposes.

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Levofloxacin Diamine Impurity(S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid1797510-34-9C15H16FN3O4321.31

The Genesis of an Impurity: Formation Pathways of Levofloxacin Diamine

The formation of the Levofloxacin Diamine impurity is a complex process that can occur through various degradation pathways, primarily involving the chemically susceptible N-methylpiperazine moiety. Understanding these pathways is fundamental to developing effective control strategies. The primary mechanisms include oxidative degradation and photodegradation.

Oxidative Degradation: A Primary Pathway to Diamine Formation

Oxidative stress is a significant contributor to the degradation of levofloxacin, with the piperazine ring being a principal target.[2][4] The presence of oxidizing agents can initiate a cascade of reactions leading to the cleavage of the piperazine ring and the subsequent formation of the diamine impurity. This process is particularly relevant during manufacturing and storage, where exposure to atmospheric oxygen or residual oxidizing agents can occur.

The proposed mechanism involves the oxidation of the tertiary amine in the piperazine ring, leading to the formation of an unstable N-oxide intermediate. This intermediate can then undergo further reactions, including ring opening, to yield the diamine structure. Studies on the degradation of similar fluoroquinolones have shown that the piperazine moiety is susceptible to oxidative cleavage.[4]

Levofloxacin Levofloxacin (with intact piperazine ring) N_Oxide Levofloxacin N-Oxide (Intermediate) Levofloxacin->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂, atmospheric O₂) Oxidative_Stress->N_Oxide Diamine_Impurity Levofloxacin Diamine Impurity N_Oxide->Diamine_Impurity Rearrangement & Cleavage Ring_Opening Piperazine Ring Opening Ring_Opening->Diamine_Impurity caption Oxidative Degradation Pathway of Levofloxacin

Caption: Oxidative Degradation Pathway of Levofloxacin.

Photodegradation: The Impact of Light Exposure

Levofloxacin is known to be sensitive to light, and exposure to UV radiation can induce degradation, leading to the formation of various photoproducts.[6] The N-methylpiperazine moiety is a primary site of photodegradation.[6] The absorption of light energy can lead to the generation of reactive oxygen species, which in turn can attack the piperazine ring, causing its cleavage and the formation of the diamine impurity, among other degradation products.[7]

Levofloxacin Levofloxacin Excited_State Excited State Levofloxacin Levofloxacin->Excited_State Photon Absorption Light_Exposure Light Exposure (UV Radiation) Light_Exposure->Excited_State ROS Reactive Oxygen Species (ROS) Generation Excited_State->ROS Piperazine_Attack Attack on Piperazine Ring ROS->Piperazine_Attack Diamine_Impurity Levofloxacin Diamine Impurity Piperazine_Attack->Diamine_Impurity Ring Cleavage caption Photodegradation Pathway of Levofloxacin

Caption: Photodegradation Pathway of Levofloxacin.

Synthesis-Related Formation

While primarily a degradation product, impurities with similar structures can also potentially arise from side reactions during the synthesis of levofloxacin. A patented method for the preparation of a levofloxacin impurity, which appears to be the diamine impurity, involves the reaction of a levofloxacin carboxylic acid precursor with N-methylethylenediamine.[4][8] This suggests that under certain synthetic conditions, incomplete reactions or the presence of related starting materials could lead to the formation of this impurity.

Analytical Control Strategies: Detection and Quantification of the Diamine Impurity

A robust analytical methodology is essential for the accurate detection and quantification of the Levofloxacin Diamine impurity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for this purpose. More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for structural confirmation and characterization.

Stability-Indicating HPLC Method

A well-developed stability-indicating HPLC method should be capable of separating the Levofloxacin Diamine impurity from the parent drug and other potential impurities. The United States Pharmacopeia (USP) monograph for levofloxacin outlines an HPLC method for the analysis of related compounds, where the "Diamine derivative" is a specified impurity.[5][9]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative method based on published literature and common industry practices.[1][10]

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).

    • Column Temperature: 42°C.

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 25 µL.

    • Detector Wavelength: 340 nm.

  • Reagents and Solutions:

    • Buffer: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of water.

    • Mobile Phase: A mixture of Buffer and Methanol in a 70:30 (v/v) ratio.

    • Diluent: Mobile phase.

    • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Levofloxacin Diamine Impurity reference standard in the diluent to obtain a known concentration.

    • Sample Solution Preparation: Accurately weigh and dissolve the levofloxacin drug substance or product in the diluent to a suitable concentration.

  • Chromatographic Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms for a run time of approximately 60 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to levofloxacin and the diamine impurity based on their retention times compared to the reference standard.

    • Calculate the percentage of the diamine impurity in the sample using the area normalization method or by comparing the peak area of the impurity to that of a standard of known concentration.

Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Mobile Phase) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (340 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition (Chromatogram) UV_Detection->Data_Acquisition Peak_Analysis Peak Identification & Integration Data_Acquisition->Peak_Analysis Quantification Quantification of Diamine Impurity Peak_Analysis->Quantification caption Analytical Workflow for Diamine Impurity

Caption: Analytical Workflow for Diamine Impurity.

LC-MS/MS for Structural Confirmation

For unequivocal identification and structural elucidation of the diamine impurity, especially during forced degradation studies or in the investigation of unknown peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool. The fragmentation pattern of the diamine impurity in the mass spectrometer provides a unique fingerprint that confirms its structure.

Key Mass Spectrometric Features:

  • Parent Ion (MS1): The protonated molecule [M+H]⁺ of the Levofloxacin Diamine impurity will be observed at an m/z corresponding to its molecular weight (approximately 322.12).

  • Fragment Ions (MS2): The fragmentation pattern will likely involve characteristic losses from the parent ion, such as the loss of water, carbon dioxide, and fragments from the opened piperazine chain. This fragmentation data is crucial for distinguishing it from other related impurities.

Conclusion: A Proactive Approach to Impurity Control

The Levofloxacin Diamine impurity, while a known and monitored entity, serves as a compelling case study in the importance of a deep and mechanistic understanding of impurity formation. By elucidating the pathways of its genesis—primarily through oxidative and photolytic degradation of the piperazine ring—pharmaceutical scientists and manufacturers can implement proactive control strategies. These include the use of antioxidants, protection from light during manufacturing and storage, and the optimization of synthetic routes to minimize its formation.

The robust analytical methods outlined in this guide provide the necessary tools for the diligent monitoring of this impurity, ensuring that levofloxacin drug products consistently meet the highest standards of quality, safety, and efficacy. As the pharmaceutical landscape continues to evolve, a commitment to scientific rigor in impurity profiling will remain a cornerstone of drug development and patient safety.

References

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. Published May 20, 2022.
  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.
  • Levofloxacin and ofloxacin synthesis method.
  • Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Shimadzu. Published February 25, 2022.
  • Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PMC. Accessed February 7, 2026.
  • HPLC-MS identification of degradation products of levofloxacin.
  • Levofloxacin degradation chromatogram by oxidative hydrolysis microwave...
  • Study on new process of synthesizing levofloxacin.
  • (A) Experimental fragmentation pattern of levofloxacin degradation...
  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.
  • 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Accessed February 7, 2026.
  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Accessed February 7, 2026.
  • Synthesis and Antibacterial Activity of Levofloxacin Derivatives with Certain Bulky Residues on Piperazine Ring.
  • Preparation method of levofloxacin impurities.
  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Technology Networks. Accessed February 7, 2026.
  • Levofloxacin. USP-NF. Published July 29, 2011.
  • (PDF) The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS.
  • Levofloxacin EP Impurities & USP Related Compounds. SynThink. Accessed February 7, 2026.
  • Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions. NIH. Published December 26, 2023.
  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.
  • Highly efficient degradation of levofloxacin by magnetic Fe3O4@TiO2 photocatalyst: mechanistic insights and toxicity evaluation.
  • The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations Metoda HPLC do szybkiego oznaczenia. Akademia Medycyny. Published March 6, 2018.
  • Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation. MDPI. Published November 20, 2024.
  • Photodegradation products of levofloxacin in aqueous solution. PubMed. Accessed February 7, 2026.
  • RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation. ScienceDirect. Accessed February 7, 2026.
  • High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences. Accessed February 7, 2026.

Sources

Technical Monograph: Levofloxacin Diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Formation Pathways, and Analytical Control Strategies[1]

Executive Summary

In the development and manufacturing of Levofloxacin, the Levofloxacin Diamine Hydrochloride salt (often designated as N,N-Didesethylene Levofloxacin) represents a Critical Quality Attribute (CQA). It serves as both a process-related impurity and a degradation product, originating from the oxidative instability of the piperazine moiety or impurities in the starting reagents.

This technical guide provides a comprehensive analysis of this specific salt form, detailing its physicochemical properties, formation mechanisms, and validated protocols for its detection and control in pharmaceutical substances.

Chemical Identity & Structural Characterization[1][2][3]

The "Levofloxacin Diamine" impurity arises when the tricyclic fluoroquinolone core is substituted with an ethylenediamine chain rather than the standard (S)-3-methylpiperazine ring. This structural deviation significantly alters the solubility and pKa profile of the molecule compared to the parent API.

Table 1: Physicochemical Profile

PropertySpecification
Common Name Levofloxacin Diamine Hydrochloride
Synonyms N,N-Didesethylene Levofloxacin; Levofloxacin Ethylenediamine Analog
CAS Number 1797099-76-3 (HCl salt); 1797510-34-9 (Free base)
Molecular Formula C₁₅H₁₆FN₃O₄[1] · HCl
Molecular Weight 357.76 g/mol (Salt); 321.31 g/mol (Free Base)
Appearance Light yellow to yellow crystalline solid
Melting Point >230°C (with decomposition)
Solubility Soluble in DMSO, Methanol; Slightly soluble in Water (pH dependent)
pKa Values ~5.5 (Carboxyl), ~8.9 (Primary amine)
Structural Elucidation Logic
  • NMR Signature: The loss of the piperazine ring signals is distinct. In 1H-NMR, the disappearance of the multiplet signals associated with the piperazine ring (specifically the C-3/C-5 protons) and the appearance of simpler ethylene multiplets (

    
     3.0–3.5 ppm) confirms the open-chain diamine structure.
    
  • Mass Spectrometry: The mass shift is diagnostic. Levofloxacin (

    
    ) loses the 
    
    
    
    fragment equivalent of the piperazine bridge, resulting in a parent ion at
    
    
    .
Formation Pathways & Synthesis[1][3][4][5][6][7]

Understanding the origin of this impurity is vital for process control. It generates via two distinct pathways: competitive synthesis and oxidative degradation.

Pathway A: Competitive Synthesis (Process-Related)

During the nucleophilic substitution reaction of the core intermediate (Levofloxacin Q-Acid) with (S)-3-methylpiperazine, the presence of ethylenediamine (a common impurity in piperazine supplies) leads to the formation of the diamine analog.

Pathway B: Oxidative Degradation

Exposure of Levofloxacin to high stress (UV light or oxidative conditions) can trigger the cleavage of the piperazine ring, opening the cycle to form the diamine structure.

Visualization: Formation Mechanism

The following diagram illustrates the competitive pathways leading to the API versus the Diamine impurity.

Levofloxacin_Impurity_Pathways Q_Acid Levofloxacin Q-Acid Core (9,10-Difluoro intermediate) Levofloxacin Levofloxacin (API) (Cyclic Piperazine) Q_Acid->Levofloxacin Nucleophilic Subst. (Major) Diamine_Imp Levofloxacin Diamine (Open Chain Impurity) Q_Acid->Diamine_Imp Competitive Subst. (Minor) Reagent_Pure (S)-3-Methylpiperazine (Target Reagent) Reagent_Pure->Levofloxacin Reagent_Impurity Ethylenediamine (Reagent Impurity) Reagent_Impurity->Diamine_Imp Degradation Oxidative Stress (UV/Peroxide) Levofloxacin->Degradation Degradation->Diamine_Imp Ring Opening

Caption: Figure 1.[1] Competitive synthesis and degradation pathways yielding Levofloxacin Diamine Hydrochloride.

Experimental Protocol: Isolation & Preparation

To validate analytical methods, researchers often require a reference standard of the impurity. Below is a generalized protocol for the specific synthesis of the Diamine salt for reference purposes.

Safety Prerequisite: Perform all steps in a fume hood. Fluoroquinolones are potent bioactive agents.

Step-by-Step Synthesis (Reference Standard)
  • Reaction Setup:

    • Charge a reaction flask with 1.0 eq of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Q-Acid Core).

    • Add 5.0 volumes of Dimethyl Sulfoxide (DMSO).

    • Add 2.5 eq of Ethylenediamine (acting as both reagent and base).

  • Heating:

    • Heat the mixture to 80°C – 90°C under nitrogen atmosphere.

    • Monitor by TLC or HPLC until the difluoro core is consumed (approx. 4–6 hours).

  • Work-up:

    • Cool the reaction mass to 25°C.

    • Pour into 10 volumes of ice-cold water. The free base may precipitate; if not, adjust pH to ~7.0 with dilute HCl.

    • Extract with Dichloromethane (DCM) if oil separates.

  • Salt Formation (Hydrochloride):

    • Dissolve the crude free base in Ethanol.

    • Add 1.1 eq of concentrated Hydrochloric Acid (or HCl in dioxane) dropwise at 0°C.

    • A yellow precipitate (Levofloxacin Diamine HCl) will form.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Analytical Control Strategy (HPLC)

The detection of Levofloxacin Diamine requires a method capable of separating the highly polar diamine from the amphoteric parent drug. The following HPLC conditions are adapted from USP and industry-standard stability-indicating methods.

Table 2: Recommended HPLC Parameters

ParameterCondition
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Shim-pack GIST)
Mobile Phase A Buffer: 8.5g Ammonium Acetate + 1.25g Cupric Sulfate + 1.0g L-Isoleucine in 1L Water
Mobile Phase B Methanol (HPLC Grade)
Mode Isocratic (70:30 Buffer:Methanol) or Gradient tailored to retention
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 294 nm (or Fluorescence Ex: 295nm, Em: 496nm for higher sensitivity)
Column Temp 45°C
Retention Time (RT) Levofloxacin: ~15 min; Diamine Impurity: ~0.6 - 0.8 RRT (Elutes earlier due to polarity)
System Suitability Criteria
  • Resolution (Rs): NLT 2.0 between Levofloxacin and Diamine Impurity.

  • Tailing Factor: NMT 1.5 for the impurity peak.

  • Sensitivity (LOD): The method should detect the impurity at 0.05% levels (approx. 0.5 µg/mL).

Note on Mobile Phase Chemistry: The use of Cupric Sulfate and L-Isoleucine in the mobile phase is critical. This forms a transient diastereomeric complex with the quinolone core in-situ, enhancing the separation of chiral impurities and structural analogs like the diamine.

Biological & Regulatory Implications

While specific toxicity data for the isolated diamine salt is proprietary to specific dossiers, general structure-activity relationship (SAR) principles for fluoroquinolones suggest:

  • Loss of Potency: The piperazine ring is essential for the broad-spectrum antibacterial activity (specifically against Gram-negative bacteria). The diamine analog generally lacks significant antimicrobial efficacy.

  • Toxicity Risks: Open-chain amine analogs can exhibit different toxicological profiles, potentially increasing neurotoxic risks compared to the cyclic parent.

  • Regulatory Limits: As a known related substance, it must be controlled below the identification threshold (typically 0.10% ) in the final drug substance, per ICH Q3A(R2) guidelines.

References
  • United States Pharmacopeia (USP) . Levofloxacin Monograph: Organic Impurities Procedure 1 & 2. USP 43-NF 38.

  • Shimadzu Application News . Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Application No. 04-AD-0243-EN.[2]

  • National Institutes of Health (NIH) - PubMed . Degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product. Sci Rep 9, 3630 (2019). [Link]

  • Der Pharma Chemica . Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. 2011, 3(6):164-172.

  • BOC Sciences . Levofloxacin Diamine Hydrochloride Product Data. CAS 1797099-76-3.

Sources

Methodological & Application

A Robust HPLC Method for the Analysis of Levofloxacin Diamine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the identification and quantification of the diamine impurity in levofloxacin drug substances and formulations. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. The diamine impurity, a potential process-related impurity or degradant of levofloxacin, requires vigilant monitoring. This document provides a comprehensive protocol, including the scientific rationale for methodological choices, to empower researchers, scientists, and drug development professionals with a reliable analytical tool.

Introduction: The Significance of Impurity Profiling

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] During its synthesis or upon degradation, impurities can arise. One such critical impurity is the diamine derivative. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the pharmaceutical product.[2] Therefore, robust analytical methods are essential for their accurate detection and quantification.

Regulatory bodies worldwide, including the United States Pharmacopeia (USP), mandate strict control over impurities in pharmaceutical products.[3][4] This application note describes a highly specific and validated HPLC method designed to separate and quantify the levofloxacin diamine impurity from the parent API and other related substances. The method is grounded in established principles of reversed-phase chromatography and adheres to the validation guidelines of the International Council for Harmonisation (ICH).

Structural Relationship: Levofloxacin and its Diamine Impurity

The chemical structures of levofloxacin and its diamine impurity are fundamental to understanding their chromatographic separation. The diamine impurity, also known as (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][5]benzoxazine-6-carboxylic acid, is closely related to the parent molecule.[6][7] The subtle structural differences, primarily the absence of the N-methyl group on the piperazine ring, are exploited for their separation by HPLC.

cluster_0 Chemical Structures Levofloxacin Levofloxacin (C18H20FN3O4) Diamine_Impurity Diamine Impurity (Levofloxacin Related Compound A) Levofloxacin->Diamine_Impurity Potential Process Impurity or Degradant

Caption: Structural relationship between Levofloxacin and its Diamine Impurity.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of the levofloxacin diamine impurity.

Materials and Reagents
  • Levofloxacin reference standard and sample

  • Levofloxacin Diamine Impurity (Levofloxacin Related Compound A) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Cupric sulfate pentahydrate (analytical grade)

  • L-isoleucine (analytical grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

Instrumentation

A high-performance liquid chromatograph equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for the resolution of levofloxacin and its diamine impurity.

ParameterConditionRationale
Column Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing)A C18 column provides the necessary hydrophobicity for retaining levofloxacin and its impurities. The 250 mm length and 5 µm particle size offer high efficiency and resolution.[8]
Mobile Phase A Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.3g L-isoleucine in 1000 mL water.[8][9]The use of a buffer containing cupric sulfate and L-isoleucine forms a chiral complex, which can enhance the separation of structurally similar compounds. Ammonium acetate helps in controlling the pH and provides good peak shape.[10]
Mobile Phase B Methanol[8]Methanol is a common organic modifier in reversed-phase HPLC, providing good elution strength for levofloxacin and its impurities.
Gradient Elution Time (min)% Mobile Phase A
Flow Rate 0.7 mL/min[8]A flow rate of 0.7 mL/min provides a balance between analysis time and separation efficiency.
Column Temperature 42°C[8]Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 340 nm[8]Levofloxacin and its impurities exhibit significant UV absorbance at this wavelength, providing good sensitivity for detection.
Injection Volume 25 µL[8]The injection volume can be optimized based on the concentration of the sample and the sensitivity of the detector.
Run Time 60 minutes[8]A 60-minute run time is sufficient to elute all impurities and re-equilibrate the column for the next injection.
Preparation of Solutions
  • Diluent: Mobile Phase A and Methanol (70:30 v/v)[8]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of levofloxacin reference standard and diamine impurity reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the levofloxacin sample in the diluent to a suitable concentration.

  • System Suitability Solution: A solution containing both levofloxacin and the diamine impurity at a known concentration to verify the performance of the chromatographic system.

Method Validation: Ensuring Trustworthy Results

A comprehensive validation of the analytical method is paramount to ensure its reliability and accuracy. The method should be validated in accordance with ICH guidelines, covering the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the diamine impurity from levofloxacin and other potential impurities. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate that the method is stability-indicating.[8][11]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of the diamine impurity at different concentrations.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the diamine impurity is spiked into a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

cluster_workflow Analytical Workflow Prep Sample and Standard Preparation HPLC HPLC System Setup and Equilibration Prep->HPLC Inject Injection of Samples and Standards HPLC->Inject Data Data Acquisition (Chromatogram) Inject->Data Analysis Peak Integration and Quantification Data->Analysis Report Result Calculation and Reporting Analysis->Report

Caption: Workflow for HPLC analysis of Levofloxacin Diamine Impurity.

Conclusion

This application note provides a detailed and robust HPLC method for the analysis of the diamine impurity in levofloxacin. The described protocol, grounded in scientific principles and referencing established pharmacopeial methods, offers a reliable tool for quality control and stability testing in the pharmaceutical industry. Adherence to the outlined chromatographic conditions and validation procedures will ensure the generation of accurate and reproducible data, contributing to the overall safety and quality of levofloxacin products.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin.
  • Ganpisetti, S. R., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech, 8(1), 036-052.
  • Al-Haj, N. A., et al. (2019). An HPLC method for levofloxacin determination and its application in biomedical analysis. Journal of Applied Pharmaceutical Science, 9(08), 070-076.
  • E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences, 402, 03017.
  • Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941.
  • United States Pharmacopeia. (2011). Levofloxacin. USP-NF.
  • Scribd. (n.d.). Levofloxacin.
  • SciSpace. (2018). Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour.
  • Akademia Medycyny. (2018). The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations. Farmacja Współczesna, 11, 67-71.
  • Thermo Fisher Scientific. (2015). USP 38 monograph - impurities test for levofloxacin using a C18 HPLC column. AppsLab Library.
  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.
  • Shimadzu. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.
  • Merck Millipore. (n.d.). USP method - Levofloxacin using Purospher STAR columns.
  • United States Pharmacopeia. (2011). Levofloxacin. USP-NF.
  • PubMed. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 896-903.
  • ResearchGate. (2018). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Farmacja Współczesna, 11, 1-6.
  • USP. (n.d.). Levofloxacin Related Compound A (25 mg).

Sources

Application Note & Protocol: Synthesis of Levofloxacin Diamine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of the levofloxacin diamine reference standard, a critical impurity in the manufacturing of levofloxacin. The protocol is designed for researchers, analytical scientists, and drug development professionals. It emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry. All methodologies are grounded in established scientific principles and pharmacopeial standards to ensure the resulting reference material is suitable for its intended use in quality control and regulatory filings.

Introduction: The Significance of the Levofloxacin Diamine Impurity

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][3]

During the synthesis of levofloxacin, the formation of process-related impurities is a significant concern for drug safety and efficacy. The levofloxacin diamine impurity, where the N-methylpiperazine moiety at the C-7 position is replaced by an ethylenediamine group, is a key related substance that requires strict control. Regulatory bodies like the United States Pharmacopeia (USP) have established limits for such impurities in the final drug product.[4][5]

A highly purified and well-characterized levofloxacin diamine reference standard is essential for:

  • Analytical Method Development and Validation: To accurately identify and quantify the diamine impurity in levofloxacin active pharmaceutical ingredients (APIs) and finished drug products.[6]

  • Quality Control (QC): For routine testing to ensure that batches of levofloxacin meet the required purity specifications.[6]

  • Stability and Forced Degradation Studies: To understand the degradation pathways of levofloxacin and identify potential new degradation products.

This application note presents a robust and validated protocol for the laboratory-scale synthesis and characterization of the levofloxacin diamine reference standard.

Synthetic Strategy and Rationale

The synthesis of the levofloxacin diamine impurity is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable levofloxacin precursor with ethylenediamine.

Core Reaction:

The fluorine atom at the C-7 position of the quinolone ring is activated for nucleophilic attack by the electron-withdrawing carboxyl and ketone groups. Ethylenediamine acts as the nucleophile, displacing the fluoride ion.

Rationale for Key Experimental Choices:

  • Starting Material: While levofloxacin itself can be used, employing its ethyl ester derivative is often preferred. This prevents an acid-base reaction between the carboxylic acid of levofloxacin and the basic ethylenediamine, which would otherwise consume the nucleophile and reduce the yield.

  • Reaction Solvent and Stoichiometry: Using a large excess of ethylenediamine can serve the dual purpose of being the reactant and the solvent, driving the reaction towards completion. Alternatively, a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used.[7][8]

  • Temperature: The reaction is typically heated to facilitate the substitution reaction. An optimal temperature range of 50-60°C is often employed to ensure a reasonable reaction rate without promoting the formation of significant side products.[7][8]

  • Base: When using the hydrochloride salt of a diamine, a non-nucleophilic base like triethylamine is added to liberate the free amine for the reaction.[7][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
Levofloxacin Carboxylic Acid>98% PuritySigma-Aldrich100986-85-4
N-methylethylenediamine hydrochloride>98% PuritySigma-Aldrich5824-48-6
Triethylamine>99%Thermo Fisher121-44-8
Dimethyl sulfoxide (DMSO)Anhydrous, >99.5%Merck67-68-5
Dichloromethane (DCM)HPLC GradeVWR75-09-2
Methanol (MeOH)HPLC GradeVWR67-56-1
EthanolACS GradeSigma-Aldrich64-17-5
Deionized WaterType IIn-house system7732-18-5
Anhydrous Sodium SulfateACS GradeSigma-Aldrich7757-82-6
Synthesis Workflow

Synthesis_Workflow reagents 1. Reagent Preparation - Levofloxacin Carboxylic Acid - N-methylethylenediamine HCl - Triethylamine in DMSO reaction 2. Nucleophilic Substitution - Heat at 50-60°C - Monitor by TLC/HPLC reagents->reaction Combine & React workup 3. Work-up - Solvent evaporation - Precipitation with Ethanol reaction->workup Reaction Completion extraction 4. Extraction & Concentration - Dissolve in DCM - Concentrate filtrate workup->extraction purification 5. Column Chromatography - Silica gel - DCM/MeOH gradient extraction->purification Crude Product characterization 6. Characterization - HPLC, LC-MS, NMR - Purity & Identity Confirmation purification->characterization Purified Product standard Levofloxacin Diamine Reference Standard characterization->standard Certification

Caption: Workflow for the synthesis of Levofloxacin Diamine Reference Standard.

Step-by-Step Synthesis Procedure
  • Preparation of the Amine: In a round-bottom flask, suspend N-methylethylenediamine hydrochloride in dimethyl sulfoxide. Add triethylamine and stir the mixture for approximately 1.5 hours. Filter the suspension to remove the triethylamine hydrochloride salt.[7][8]

  • Nucleophilic Substitution: To the filtrate containing the free N-methylethylenediamine, add levofloxacin carboxylic acid. Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for about 1.5 hours.[7][8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Initial Product Isolation: After the reaction is complete, evaporate the dimethyl sulfoxide under reduced pressure. To the residue, add ethanol and stir to precipitate a solid. Filter the mixture and collect the filtrate.[7]

  • Further Purification: Evaporate the filtrate to dryness. Add dichloromethane to the residue and stir to precipitate any remaining solids. Filter the mixture and collect the solid, which is the crude levofloxacin diamine impurity.[7]

  • Chromatographic Purification: Purify the crude solid by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) as the eluent.[7][8] Combine the fractions containing the pure product and evaporate the solvent to obtain the purified levofloxacin diamine.

Characterization and Purity Assessment

The identity and purity of the synthesized levofloxacin diamine must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound and its retention time relative to levofloxacin.

  • Typical HPLC Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of a buffer (e.g., 8.5g/L ammonium acetate, 1.25g/L cupric sulfate, and 1.0g/L L-Isoleucine in water) and methanol (e.g., 70:30 v/v)[9]
Flow Rate 0.7 mL/min[9]
Column Temperature 42°C[9]
Detection UV at 340 nm[9]
Injection Volume 25 µL[9]
  • Expected Outcome: The final product should exhibit a single major peak, indicating high purity (ideally >99%).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Method: An LC-MS/MS method can be employed for sensitive and specific detection.[10]

  • Expected Outcome: The mass spectrum should display a prominent peak corresponding to the molecular ion of the levofloxacin diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate and confirm the chemical structure of the synthesized diamine.

  • Analyses: Both ¹H NMR and ¹³C NMR should be performed.

  • Expected Outcome: The spectral data should be consistent with the structure of levofloxacin diamine, with characteristic peaks for the aromatic, aliphatic, and diamine protons and carbons.

Storage and Handling

The synthesized levofloxacin diamine reference standard should be stored in a tightly sealed, light-resistant container at a controlled room temperature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling the compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of the levofloxacin diamine reference standard. Adherence to this protocol will enable researchers and quality control professionals to produce a high-purity reference material that is crucial for the accurate analysis and quality assessment of levofloxacin drug substances and products. The availability of this in-house standard supports robust analytical method validation and ensures compliance with stringent regulatory requirements.

References

  • CN105367585A - Preparation method of levofloxacin impurities - Google Patents.
  • Synthesis of Levofloxacin Derivatives with some Amines and their Complexes with Copper (II) Salts and Evaluation of their Biological Activity - ResearchGate. Available at: [Link]

  • CN105367585B - The preparation method of levofloxacin impurity - Google Patents.
  • N-Nitroso Levofloxacin Diamine - Veeprho. Available at: [Link]

  • Formal synthesis of levofloxacin. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed. Available at: [Link]

  • What is the mechanism of Levofloxacin Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • CN102775424A - Preparation method for levofloxacin impurity - Google Patents.
  • Levofloxacin-impurities - Pharmaffiliates. Available at: [Link]

  • 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Available at: [Link]

  • Levofloxacin - USP-NF. Available at: [Link]

  • synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - RSC Publishing. Available at: [Link]

  • CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents.
  • Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC. Available at: [Link]

  • Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column - JAGANNATH UNIVERSITY. Available at: [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Available at: [Link]

Sources

Application Note: A Protocol for the Isolation of Levofloxacin Diamine from a Levofloxacin Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scientifically grounded protocol for the isolation of Levofloxacin Diamine, a known impurity of the broad-spectrum antibiotic levofloxacin, from the Active Pharmaceutical Ingredient (API). The accurate isolation and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product, in adherence to global regulatory standards such as those set by the International Council for Harmonisation (ICH). This guide outlines a preparative High-Performance Liquid Chromatography (HPLC) method, developed by scaling up a validated analytical method. It offers in-depth explanations for key experimental choices, system validation procedures, and post-isolation analysis to ensure the purity and identity of the isolated compound.

Introduction: The Imperative of Impurity Profiling in Drug Development

Levofloxacin is a third-generation fluoroquinolone antibiotic, widely prescribed for a range of bacterial infections.[1] As with any synthetically produced pharmaceutical compound, the manufacturing process can result in the formation of related substances, or impurities.[2] The presence of these impurities, even in minute quantities, can potentially impact the drug's safety and efficacy.[3] Regulatory bodies, therefore, mandate stringent control over the impurity profile of any API.[4]

One such process-related impurity is Levofloxacin Diamine, with the chemical name (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[5][6]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[7][8] The isolation of this and other impurities in a pure form is a prerequisite for their structural elucidation and for conducting necessary toxicological studies to qualify their presence in the final drug product, as outlined in ICH guideline Q3A(R2).[9] Preparative HPLC is a powerful technique for achieving this, allowing for the purification of specific compounds from a complex mixture.[10]

This document serves as a comprehensive guide for researchers to effectively isolate Levofloxacin Diamine from the levofloxacin API, thereby enabling its use as a reference standard for routine quality control and stability studies.

Foundational Principles: From Analytical Insight to Preparative Success

The cornerstone of a successful preparative HPLC isolation is a well-developed and robust analytical method. The analytical method provides the essential chromatographic parameters that, with careful consideration, can be scaled up for preparative purposes.[10] The primary goal is to achieve sufficient resolution between the target impurity and the main API peak, as well as other impurities, to allow for the collection of a pure fraction.

Leveraging Analytical HPLC Data

Several validated analytical HPLC methods for levofloxacin and its impurities have been reported.[11][12] A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[11][12] For the purpose of this protocol, we will adapt a method similar to those described in the literature, which has demonstrated good separation of levofloxacin from its related compounds.

The Rationale of Method Scaling

Scaling up an analytical method to a preparative scale is not merely a linear increase of all parameters. It involves a calculated adjustment of flow rate, injection volume, and gradient conditions to accommodate the larger column dimensions and the higher sample load. The objective is to maximize throughput while maintaining the necessary resolution for purification.

Experimental Protocol: A Step-by-Step Guide to Isolation

This protocol is designed to be a self-validating system, with built-in checks and justifications for each step.

Materials and Equipment
Reagents and Materials Equipment
Levofloxacin API (containing Levofloxacin Diamine)Preparative HPLC system with a fraction collector
HPLC-grade MethanolAnalytical HPLC system with a UV detector
HPLC-grade AcetonitrileVortex mixer and Sonicator
Ammonium acetatepH meter
Cupric sulfateRotary evaporator
L-IsoleucineLyophilizer (Freeze-dryer)
Purified water (18.2 MΩ·cm)Analytical balance
0.45 µm membrane filtersGlassware and syringes
Analytical Method for Initial Assessment and Final Purity Check

Before proceeding with the preparative isolation, it is crucial to have a validated analytical method to determine the initial concentration of Levofloxacin Diamine in the API and to assess the purity of the isolated fraction.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and Methanol (70:30 v/v)[11]
Flow Rate 0.7 mL/min[11]
Column Temperature 42°C[11]
Detection Wavelength 340 nm[11]
Injection Volume 25 µL[11]
Run Time 60 minutes[11]
Preparative HPLC Method Development and Execution

The following preparative method is scaled from the analytical parameters to achieve efficient isolation.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase Same as analytical method
Flow Rate 15-20 mL/min (Adjusted based on column dimensions)
Column Temperature Ambient or slightly elevated (e.g., 30-40°C)
Detection Wavelength 340 nm
Injection Volume 1-5 mL (Dependent on sample concentration and column loading capacity)
Fraction Collection Peak-based, triggered by signal threshold and/or time windows
Workflow for Isolation

The following diagram illustrates the comprehensive workflow for the isolation of Levofloxacin Diamine.

Isolation_Workflow cluster_prep Preparation cluster_iso Isolation cluster_post Post-Isolation SamplePrep Sample Preparation: Dissolve Levofloxacin API in mobile phase AnalyticalScreen Analytical Screening: Quantify Levofloxacin Diamine and other impurities SamplePrep->AnalyticalScreen Initial Assessment PrepInject Preparative HPLC Injection: Inject prepared sample onto the preparative column AnalyticalScreen->PrepInject Proceed to Isolation FractionCollect Fraction Collection: Collect fractions corresponding to the Levofloxacin Diamine peak PrepInject->FractionCollect Elution SolventRemoval Solvent Removal: Evaporate solvent from collected fractions FractionCollect->SolventRemoval Collected Fractions PurityAnalysis Purity Analysis: Analyze the isolated solid by analytical HPLC SolventRemoval->PurityAnalysis Dried Isolate Characterization Characterization (Optional): Further analysis by MS, NMR for structural confirmation PurityAnalysis->Characterization If Purity is Acceptable

Caption: Workflow for the isolation of Levofloxacin Diamine.

Detailed Protocol Steps
  • Sample Preparation:

    • Accurately weigh a suitable amount of Levofloxacin API (e.g., 1-2 grams) and dissolve it in the mobile phase to achieve a high concentration for preparative loading.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC column.

  • Analytical Screening:

    • Inject the prepared sample into the analytical HPLC system to confirm the retention time of Levofloxacin Diamine and to assess the initial impurity profile. This chromatogram will serve as a reference for the preparative run.

  • Preparative HPLC Run and Fraction Collection:

    • Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase only) to ensure the system is clean.

    • Inject the filtered, concentrated sample onto the preparative column.

    • Monitor the chromatogram and set the fraction collector to collect the eluent corresponding to the peak of Levofloxacin Diamine. It is advisable to start collection just before the peak begins to rise from the baseline and stop just after it returns to the baseline to maximize yield.[13]

  • Post-Isolation Processing:

    • Combine the collected fractions containing the purified Levofloxacin Diamine.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C) to avoid degradation of the isolated compound.

    • For complete removal of residual solvent, the resulting solid can be lyophilized (freeze-dried).

  • Purity Assessment of the Isolated Impurity:

    • Prepare a solution of the isolated solid in the mobile phase at a suitable concentration for analytical HPLC.

    • Inject this solution into the analytical HPLC system and run the chromatogram under the conditions specified in Table 1.

    • Assess the purity of the isolated Levofloxacin Diamine by calculating the peak area percentage. The goal is to achieve a purity of >95% for use as a reference standard.[]

System Suitability and Validation

To ensure the trustworthiness and reliability of the isolation protocol, system suitability tests should be performed on the analytical HPLC system.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 1.8[11]
Theoretical Plates Not less than 3000
% RSD of Peak Area (n=5) Not more than 2.0%

These parameters should be checked using a standard solution of levofloxacin before analyzing the isolated impurity to ensure the analytical system is performing optimally.

Conclusion and Further Steps

The protocol detailed in this application note provides a robust and scientifically sound methodology for the isolation of Levofloxacin Diamine from the levofloxacin API. By following these steps, researchers and drug development professionals can obtain a highly purified sample of this impurity.

Once isolated and its purity confirmed, the Levofloxacin Diamine can be used as a reference standard for:

  • The validation of analytical methods for routine quality control of levofloxacin API and finished products.

  • Stability studies to monitor the formation of this impurity over time.

  • In-depth structural characterization using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Toxicological assessments, if required by regulatory authorities.

The successful implementation of this protocol will contribute to a more comprehensive understanding of the levofloxacin impurity profile, ultimately enhancing the quality and safety of this important antibiotic.

References

  • Google Patents. (n.d.). CN105367585A - Preparation method of levofloxacin impurities.
  • Pharmace Research Laboratory. (n.d.). Levofloxacin Diamine Impurity. Retrieved from [Link]

  • Naarini Molbio Pharma. (n.d.). Levofloxacin Diamine Derivative. Retrieved from [Link]

  • Ganpisetti Srinivasa Rao et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech, 8(1), 036-052.
  • JETIR. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF LEVOFLAXACIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • SynThink. (n.d.). Levofloxacin Diamine Impurity | CAS : 1797510-34-9. Retrieved from [Link]

  • Ganpisetti Srinivasa Rao et al. (2025). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.
  • Veeprho. (n.d.). N-Nitroso Levofloxacin Diamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775424A - Preparation method for levofloxacin impurity.
  • PMC - NIH. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Retrieved from [Link]

  • RSC Publishing. (2024). synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form.
  • Waters. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Agilent. (2023).
  • ICH. (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography - Learning Hub. Retrieved from [Link]

  • ScienceDirect. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. (2025). (PDF)
  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • Ingenieria Analitica Sl. (2013).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • USP. (n.d.). Levofloxacin Related Compound A (25 mg) ((S)-9-fluoro-3-methyl-10-(piperazin-1-yl)).
  • ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Retrieved from [Link]

  • Separation Science. (n.d.). Developing Strategies for Preparative HPLC. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Slideshare. (n.d.). Q3A(R2) | PPTX. Retrieved from [Link]

Sources

Application Notes: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantitation of Levofloxacin and its Diamine Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the fluoroquinolone antibiotic levofloxacin and its primary metabolite, levofloxacin diamine, in human plasma. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup, optimized chromatographic conditions for the separation of the parent drug and its more polar metabolite, and meticulously defined mass spectrometric parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM). All experimental choices are rationalized to ensure scientific integrity and provide a self-validating system for reliable bioanalysis.

Introduction: The Rationale for Co-Analysis

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely prescribed for various bacterial infections. Its efficacy and safety are primarily determined by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. While levofloxacin undergoes limited metabolism in humans, with a significant portion being excreted unchanged, the characterization of its metabolites is crucial for a comprehensive understanding of its disposition and potential toxicological implications.[1][2]

One of the identified metabolites is levofloxacin diamine, an impurity that can also be present in the drug substance. This metabolite is formed through the modification of the piperazine ring of the levofloxacin molecule. Due to its increased polarity compared to the parent drug, simultaneous analysis presents a chromatographic challenge. A reliable bioanalytical method capable of quantifying both levofloxacin and levofloxacin diamine is therefore essential for:

  • Pharmacokinetic (PK) and Biopharmaceutics Studies: To accurately model the drug's behavior in the body.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and minimize toxicity.

  • Impurity Profiling: To ensure the quality and safety of pharmaceutical formulations.

This application note provides a detailed protocol that addresses the analytical challenges of co-analyzing these two compounds, ensuring high sensitivity, specificity, and reliability in accordance with bioanalytical method validation guidelines.[3]

Analyte Structures and Mass Spectrometric Properties

A foundational understanding of the analytes' chemical structures is paramount for developing a selective LC-MS/MS method. The structures of levofloxacin and levofloxacin diamine are presented below, along with their key mass spectrometric properties.

Levofloxacin:

  • Chemical Name: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][2][4]benzoxazine-6-carboxylic acid

  • Molecular Formula: C₁₈H₂₀FN₃O₄

  • Molecular Weight: 361.37 g/mol

  • Precursor Ion [M+H]⁺: m/z 362.2

Levofloxacin Diamine:

  • Chemical Name: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[2][4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[5][6][7]

  • Molecular Formula: C₁₅H₁₆FN₃O₄[6][7]

  • Molecular Weight: 321.31 g/mol [6][7]

  • Precursor Ion [M+H]⁺: m/z 322.3

The ionization of both compounds is most efficiently achieved in positive electrospray ionization (ESI+) mode, owing to the presence of basic nitrogen atoms that are readily protonated.

Experimental Workflow: A Step-by-Step Protocol

The following sections provide a detailed, step-by-step methodology for the analysis of levofloxacin and levofloxacin diamine in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to remove plasma proteins and other endogenous interferences, and to concentrate the analytes prior to LC-MS/MS analysis. Mixed-mode SPE cartridges are recommended to effectively retain both the parent drug and its more polar metabolite.

Protocol:

  • Pre-treat Plasma: To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution (e.g., ciprofloxacin or a stable isotope-labeled levofloxacin) and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Condition SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography: Separation of Parent and Metabolite

The chromatographic separation is critical for resolving levofloxacin from its more polar diamine metabolite and from endogenous plasma components. A reversed-phase C18 column with a gradient elution profile is utilized.

Parameter Condition
Column C18 reversed-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Rationale for Chromatographic Choices: The use of a C18 column provides excellent retention for the moderately hydrophobic levofloxacin. The gradient elution is essential to first elute the more polar levofloxacin diamine, followed by the parent drug, ensuring baseline separation. The acidic mobile phase (0.1% formic acid) promotes the protonation of the analytes, which is beneficial for both chromatographic peak shape and ESI+ sensitivity.

Mass Spectrometry: Detection Parameters

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.

Parameter Setting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Levofloxacin362.2318.225
Levofloxacin (Quantifier)362.2261.235
Levofloxacin Diamine322.3278.320
Levofloxacin Diamine (Quantifier)322.3234.230

Justification of MRM Transitions:

  • Levofloxacin: The transition from m/z 362.2 to 318.2 corresponds to the characteristic loss of the carboxylic acid group (-COOH) and a molecule of water. The second transition to m/z 261.2 provides an additional point of confirmation.[3][8]

  • Levofloxacin Diamine: The precursor ion at m/z 322.3 is fragmented to produce key product ions. The proposed transition to m/z 278.3 likely represents the loss of the carboxylic acid group. A secondary, more energetic fragmentation could lead to the product ion at m/z 234.2. These transitions should be optimized on the specific mass spectrometer being used.

Method Validation and Performance

This bioanalytical method should be validated in accordance with regulatory guidelines to ensure its reliability.[3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Data Visualization

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is acid Add 4% Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 spe Solid-Phase Extraction vortex1->spe elute Elute Analytes spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: Overall workflow from plasma sample to data analysis.

Fragmentation Pathway of Levofloxacin

G parent Levofloxacin [M+H]⁺ = 362.2 fragment1 Product Ion 1 m/z = 318.2 (-COOH, -H₂O) parent->fragment1 Collision Energy ~25 eV fragment2 Product Ion 2 m/z = 261.2 parent->fragment2 Collision Energy ~35 eV

Caption: Proposed fragmentation of Levofloxacin in MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the simultaneous quantification of levofloxacin and its diamine metabolite in human plasma. The streamlined solid-phase extraction protocol, optimized chromatographic separation, and specific MRM transitions ensure reliable and accurate results. This method is well-suited for a range of applications in clinical and pharmaceutical research, from pharmacokinetic analysis to therapeutic drug monitoring.

References

  • [HPLC-MS identification of degradation products of levofloxacin]. ([Link])

  • [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. ([Link])

  • The fragmentation pathways of levofloxacin N-oxide (M 1 - ResearchGate. ([Link])

  • Hepatotoxicity Secondary to Levofloxacin Use - PMC. ([Link])

  • Bioanalytical Method Validation Guidance for Industry | FDA. ([Link])

  • (PDF) Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma - ResearchGate. ([Link])

  • CAS 1797510-34-9 - Levofloxacin Diamine - Veeprho. ([Link])

  • Levofloxacin Diamine Impurity | CAS No- 1797099-76-3; 1797510-34-9 (free base). ([Link])

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ([Link])

  • HPLC Method for Analysis of Levofloxacin - SIELC Technologies. ([Link])

  • A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food - SCIEX. ([Link])

  • The clinical pharmacokinetics of levofloxacin - PubMed. ([Link])

  • The LC-MS chromatograms of the following ions: (a) levofloxacin m/z 362 (tr - ResearchGate. ([Link])

  • (PDF) Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry - Academia.edu. ([Link])

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - ResearchGate. ([Link])

  • Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed. ([Link])

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. ([Link])

  • Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination - MDPI. ([Link])

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. ([Link])

  • Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed. ([Link])

  • 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. ([Link])

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry | Journal of Applied Bioanalysis. ([Link])

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. ([Link])

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses - eurl-pesticides.eu. ([Link])

Sources

Advanced Protocol: Preparation of Levofloxacin Diamine Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: Analytical Standard Preparation for Impurity Profiling (HPLC/LC-MS)

Executive Summary & Scientific Context

Levofloxacin Diamine (Chemical Name: N,N-desethylene levofloxacin; CAS: 1797510-34-9 or 1797099-76-3 for HCl salt) is a critical process-related impurity and degradation product of the fluoroquinolone antibiotic Levofloxacin.[1] It is formed via the oxidative cleavage or hydrolytic opening of the piperazine ring's ethylene bridge.[1]

Accurate preparation of this stock solution is the cornerstone of stability-indicating methods (SIM) and Quality Control (QC) release testing.[1] This protocol addresses the specific physicochemical challenges of the compound:

  • Zwitterionic Solubility: The molecule retains both the acidic carboxyl group and basic amine functionalities, creating pH-dependent solubility profiles.[1]

  • Photolability: Like its parent compound, the diamine derivative is susceptible to photodegradation, requiring strict light-protection protocols.[1]

  • Hygroscopicity: The salt forms (often Hydrochloride) are hygroscopic, necessitating rapid handling or dry-box weighing.[1]

This guide provides a validated workflow for preparing a 1.0 mg/mL Primary Stock Solution suitable for HPLC and LC-MS applications.

Chemical Identity & Mechanism[1]

Understanding the structural relationship between the parent drug and the diamine impurity is essential for troubleshooting chromatographic separation.[1]

Degradation Pathway

The transition from Levofloxacin to its Diamine impurity involves the loss of the ethylene bridge in the C-10 piperazine substituent. This increases the polarity of the molecule, typically causing it to elute earlier than Levofloxacin in Reverse-Phase Chromatography (RPC).[1]

Levofloxacin_Degradation Levo Levofloxacin (Parent Drug) Stress Oxidative Stress / Hydrolysis (Ring Opening) Levo->Stress Degradation Diamine Levofloxacin Diamine (N,N-desethylene levofloxacin) Stress->Diamine Loss of C2H4

Figure 1: Mechanistic pathway of Levofloxacin degradation into its Diamine derivative.[1][2]

Materials & Equipment

Reagents
ReagentGradePurpose
Levofloxacin Diamine Ref Std >95% PurityAnalytical Standard
Dimethyl Sulfoxide (DMSO) HPLC/Spectro GradePrimary Solvent (High Solubility)
Methanol (MeOH) LC-MS GradeSecondary Diluent
Formic Acid 98%+pH Modifier (Stabilizer)
Water Milli-Q (18.2 MΩ)Diluent
Equipment
  • Analytical Balance: Readability 0.01 mg (e.g., Mettler Toledo XPR).

  • Vortex Mixer: High-speed capability.

  • Ultrasonic Bath: With temperature control (<30°C).[1]

  • Glassware: Class A Volumetric Flasks (Amberized). Do not use clear glass.

Protocol: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock. Solvent Choice: DMSO is selected over Methanol for the primary stock because Levofloxacin Diamine free base has limited solubility in pure methanol.[1] DMSO ensures complete dissolution and long-term stability at -20°C.

Step-by-Step Procedure
  • Equilibration: Allow the Levofloxacin Diamine reference standard vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening to prevent condensation (hygroscopicity management).

  • Weighing:

    • Place a 10 mL Amber Volumetric Flask on the balance. Tare.

    • Accurately weigh 10.0 mg ± 0.1 mg of the standard directly into the flask.

    • Note: If using the Hydrochloride salt, adjust the weight to account for the salt factor (MW_Salt / MW_Base).[1]

  • Dissolution (The Critical Step):

    • Add approximately 5 mL of DMSO .[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes. Monitor temperature: ensure water bath does not exceed 30°C to prevent thermal degradation.[1]

    • Inspect visually.[1][3] The solution must be absolutely clear and particle-free.

  • Volume Adjustment:

    • Dilute to volume (mark) with DMSO .[1]

    • Invert the flask 10 times to mix.

  • Aliquot & Storage:

    • Transfer 1 mL aliquots into amber HPLC cryovials.

    • Store at -20°C.

    • Stability:[1][4] Valid for 3 months (re-validate if precipitation occurs upon thawing).[1]

Protocol: Working Standard Preparation

Objective: Prepare a diluted standard (e.g., 50 µg/mL) compatible with Reverse-Phase HPLC mobile phases. Diluent Strategy: Direct injection of 100% DMSO can distort peak shapes (solvent effects).[1] The working diluent must match the initial mobile phase conditions.[1]

Recommended Diluent

Mobile Phase A / Methanol (80:20 v/v)

  • Mobile Phase A: 0.1% Formic Acid in Water or 25mM Ammonium Acetate (pH 4.0).[1]

Dilution Workflow (Example: 50 µg/mL)
  • Thaw one 1 mL aliquot of the Primary Stock (1.0 mg/mL) .

  • Vortex for 10 seconds to ensure homogeneity.

  • Pipette 500 µL of Primary Stock into a 10 mL Amber Volumetric Flask .

  • Add 5 mL of Diluent (Acidified Water/MeOH mix).

  • Swirl gently. Note: A transient haze may appear; vortex immediately to solubilize.[1]

  • Dilute to volume with Diluent.[1]

  • Final Conc: 50 µg/mL. Filter through a 0.22 µm PVDF or PTFE syringe filter before LC injection.[1]

Decision Logic for Solvent Selection

The choice of solvent impacts the chromatography.[1] Use the following logic tree to determine the optimal preparation route for your specific assay.

Solvent_Selection Start Select Application HighConc High Concentration (>0.5 mg/mL) Start->HighConc LowConc Trace Analysis (<10 µg/mL) Start->LowConc DMSO Use 100% DMSO (Max Solubility) HighConc->DMSO Diluent Use 50:50 MeOH:Water (0.1% Formic Acid) LowConc->Diluent Warning Warning: DMSO may cause peak broadening in early elution DMSO->Warning

Figure 2: Solvent selection decision matrix based on analytical concentration requirements.

Quality Control & Troubleshooting

Validation of Stock Solution

Before using the stock for critical assays, verify its integrity:

  • UV Scan: Dilute to 10 µg/mL in acidic water.[1] Scan 200–400 nm.[1]

    • Expectation: Maxima similar to Levofloxacin (~290 nm, ~330 nm) but with potential hypsochromic shifts due to the loss of the piperazine auxochrome.[1]

  • Chromatographic Purity: Inject onto HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: Gradient of Ammonium Acetate (pH 4.[1]0) and Acetonitrile.[1][5]

    • Retention Time: Levofloxacin Diamine typically elutes at RRT ~0.8–0.9 relative to Levofloxacin.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation upon dilution pH shock (insoluble at neutral pH)Ensure diluent is acidic (0.1% Formic Acid).
Split Peaks in HPLC Solvent mismatch (DMSO plug)Reduce injection volume (<5 µL) or match sample solvent to Mobile Phase.
Degradation of Stock Light exposureUse amber glassware exclusively; wrap in foil if amber is unavailable.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125396381: N,N-Didesethylene Levofloxacin Hydrochloride.[1] Retrieved from [Link]

  • United States Pharmacopeia (USP). Levofloxacin Related Compounds. USP Monograph .[1][4] (Refer to current USP-NF for official impurity limits).

  • Veeprho. Levofloxacin Diamine Impurity Structure and CAS. Retrieved from [Link][1]

Sources

Application Note: Levofloxacin Diamine Impurity Standard for QC Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control (QC) of fluoroquinolone antibiotics, impurity profiling is critical due to the class's propensity for photosensitivity and chelation-induced toxicity. This guide focuses on the Levofloxacin Diamine Impurity (CAS 1797510-34-9), a specific degradation product and synthesis byproduct formed by the cleavage or incomplete cyclization of the N-methylpiperazine moiety.

This protocol provides a validated, pharmacopeia-aligned HPLC methodology using ligand-exchange chromatography principles to overcome the notorious peak tailing associated with fluoroquinolones. It serves as a definitive guide for researchers and QC professionals to establish self-validating testing systems.

Chemical Characterization & Origin

Impurity Identity:

  • Common Name: Levofloxacin Diamine Impurity[1][2][3][4]

  • Chemical Name: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[1][2][3][5]

  • CAS Number: 1797510-34-9 (Free base), 1797099-76-3 (HCl salt)[1][2][6]

  • Molecular Formula: C₁₅H₁₆FN₃O₄[2][6]

  • Molecular Weight: 321.31 g/mol [1]

Mechanism of Formation: The diamine impurity arises primarily through two pathways:

  • Oxidative Degradation: The piperazine ring of Levofloxacin is susceptible to oxidative attack, leading to ring opening and the loss of the ethylene bridge, resulting in the primary amine "diamine" tail.

  • Synthetic Carryover: During the nucleophilic substitution of the core fluorinated intermediate with N-methylpiperazine, impurities in the reagent (e.g., ethylenediamine derivatives) or incomplete cyclization can yield this linear analogue.

Visualization: Impurity Formation Pathway

Levofloxacin_Degradation Levo Levofloxacin API (Intact Piperazine Ring) OxStress Oxidative Stress / Hydrolysis (Acidic/Basic Conditions) Levo->OxStress RingOpen Piperazine Ring Opening OxStress->RingOpen C-N Bond Cleavage Diamine Diamine Impurity (CAS 1797510-34-9) Linear Ethylenediamine Chain RingOpen->Diamine Loss of C2H4 fragment

Caption: Pathway showing the oxidative degradation of Levofloxacin's piperazine ring into the Diamine Impurity.

Analytical Strategy: Overcoming Chelation

The Challenge: Fluoroquinolones contain a


-keto acid moiety that strongly chelates metal ions (e.g., Fe³⁺, Al³⁺) present in stainless steel HPLC columns and frits. This causes severe peak tailing and poor reproducibility.

The Solution:

  • Ligand Exchange Mode (Method A): We utilize a mobile phase containing Copper(II) Sulfate and L-Isoleucine .[7] The copper forms a stable complex with the levofloxacin core, while L-Isoleucine acts as a chiral selector and secondary ligand. This "masks" the drug from interacting with the column silanols and metals, resulting in sharp, symmetrical peaks.

  • Ion-Pairing/Volatile Buffer (Method B): For LC-MS applications where non-volatile copper salts are forbidden, we use a high-purity ammonium acetate buffer with an embedded-polar group column to minimize silanol activity.

Detailed Experimental Protocols

Method A: QC Release Testing (USP-Aligned)

Recommended for routine batch release and stability testing due to superior peak shape.

1. Reagents & Standards
  • Reference Standard: Levofloxacin Diamine Impurity (Purity >98%).

  • API Standard: Levofloxacin USP RS.[8]

  • Buffer Components: Ammonium Acetate (HPLC Grade), Copper(II) Sulfate Pentahydrate, L-Isoleucine.

  • Solvents: Methanol (LC Grade), Water (Milli-Q).

2. Chromatographic Conditions
ParameterSpecification
Instrument HPLC with UV-Vis / PDA Detector
Column Inertsil ODS-3V or Shim-pack GIST C18 (250 × 4.6 mm, 5 µm)
Column Temp 45°C (Critical for complex stability)
Flow Rate 0.8 mL/min
Detection UV @ 293 nm (Impurity max) and 340 nm (API)
Injection Vol 10 µL
Run Time 45 minutes
3. Mobile Phase Preparation[7][8][9][10]
  • Buffer Solution: Dissolve 8.5 g Ammonium Acetate, 1.25 g Copper(II) Sulfate Pentahydrate, and 1.3 g L-Isoleucine in 1000 mL water.

  • Mobile Phase: Mix Buffer : Methanol (70 : 30 v/v). Filter through 0.22 µm nylon membrane.

    • Note: The order of addition matters. Ensure complete dissolution of L-Isoleucine before adding methanol to prevent precipitation.

4. Sample Preparation
  • Diluent: Mobile Phase.[7][8][9][10]

  • Standard Stock: Dissolve 5 mg Diamine Impurity in 50 mL Diluent (100 µg/mL).

  • Test Solution: Dissolve 50 mg Levofloxacin API in 50 mL Diluent (1.0 mg/mL).

  • Spiked Sample (System Suitability): Spike Test Solution with Diamine Impurity to a concentration of 0.15% (1.5 µg/mL).

Method B: Structural Confirmation (LC-MS Compatible)

Use this method for identifying unknown peaks or confirming the mass of the Diamine Impurity.

ParameterSpecification
Column Waters XSelect CSH C18 (150 × 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

40% B (15 min)

90% B (18 min)
MS Mode ESI Positive (+), Scan range 100-600 m/z
Target Ion [M+H]⁺ = 322.32 m/z

QC Workflow & System Suitability

To ensure "Trustworthiness" (Part 2), the system must be self-validating before every run.

Workflow Visualization

QC_Workflow Start Start QC Run Prep Prepare Mobile Phase (CuSO4/L-Isoleucine) Start->Prep SST Inject System Suitability Sol. (API + Diamine Impurity) Prep->SST Check Check Criteria: Resolution > 2.0 Tailing Factor < 1.5 SST->Check RunSamples Inject Test Samples Check->RunSamples Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail Calc Calculate Impurity % (RRF Correction) RunSamples->Calc Fail->Prep

Caption: Step-by-step QC workflow ensuring system suitability before sample analysis.

Acceptance Criteria (System Suitability)
  • Resolution (

    
    ):  > 2.0 between Levofloxacin and Diamine Impurity.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Levofloxacin peak (The copper additive is critical here).
    
  • Precision: %RSD

    
     2.0% for 6 replicate injections of the standard.
    
  • Sensitivity: S/N ratio > 10 for the LOQ solution (0.05% level).

Calculation & Reporting

The Diamine Impurity typically has a different response factor than the parent drug due to the loss of the piperazine chromophore.

Relative Response Factor (RRF): Determine the RRF during validation. If not established, assume RRF = 1.0 for initial screening, but for strict QC, calculate:



Final Calculation:



  • 
    : Area of impurity peak in sample.
    
  • 
    : Area of API in dilute standard (1%).
    

Expert Troubleshooting & Insights

  • Issue: Broad/Split Peaks.

    • Cause: Insufficient equilibration of the Copper/L-Isoleucine complex on the column.

    • Fix: Pass at least 20 column volumes of mobile phase before the first injection. The column will turn slightly blue/green; this is normal and indicates saturation with copper ions.

  • Issue: "Ghost" Peaks.

    • Cause: Carryover of the diamine impurity, which is polar and basic.

    • Fix: Use a needle wash of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Issue: Retention Time Shift.

    • Cause: pH drift in the aqueous buffer.

    • Fix: Ammonium acetate is volatile; prepare fresh buffer daily. Maintain pH strictly at 6.0 ± 0.1 (if adjusting) or use the stoichiometric ratio defined in the protocol.

References

  • United States Pharmacopeia (USP). Levofloxacin Monograph: Organic Impurities Procedure 1.[10] USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). Levofloxacin Hemihydrate: Impurity D and Related Substances.Link

  • Chemicea. Levofloxacin Diamine Impurity Data Sheet (CAS 1797510-34-9).[1][2][3][6]Link

  • Rao, G. S., et al. (2020). "Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form." Caribbean Journal of Science and Technology, 8(1), 036-052.[7] Link

  • Shimadzu Application News. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." LC-2050 Series Application Note.[10]Link

Sources

Application Note: Development of Stability-Indicating HPLC Methods for Levofloxacin and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Levofloxacin, a third-generation fluoroquinolone, presents unique stability challenges due to its zwitterionic nature and sensitivity to photo-degradation and oxidation. Developing a Stability-Indicating Method (SIM) is not merely about peak separation; it is about proving that your analytical procedure can unequivocally discriminate between the active pharmaceutical ingredient (API) and its degradation products under all foreseeable storage conditions.

This guide moves beyond standard textbook definitions to provide a practical, laboratory-ready protocol for developing a SIM for Levofloxacin. It integrates the regulatory requirements of ICH Q1A (R2) (Stability Testing) and ICH Q2 (R1) (Validation) with the specific chemical vulnerabilities of the fluoroquinolone scaffold.

Key Chemical Vulnerabilities
  • Piperazine Ring: Susceptible to oxidative attack (N-oxide formation) and cleavage.

  • Carboxylic Acid/Quinoline Core: Highly sensitive to photolytic decarboxylation.

  • Fluorine Moiety: Potential for defluorination under extreme stress.

The Chemistry of Degradation (Mechanism)

Understanding the mechanism of failure allows for smarter method development. You are not just looking for "extra peaks"; you are looking for specific structural changes.

Oxidative Pathway

The tertiary nitrogen on the piperazine ring is the most electron-rich site, making it the primary target for reactive oxygen species (ROS).

  • Primary Impurity: Levofloxacin N-oxide.[1]

  • Chromatographic Behavior: Being more polar than the parent drug, N-oxides typically elute earlier in Reverse Phase (RP) chromatography.

Photolytic Pathway

Fluoroquinolones absorb UV light strongly. Upon excitation, the molecule undergoes decarboxylation (loss of CO2) and potential defluorination.

  • Primary Impurity: Decarboxy-levofloxacin and Desfluoro-levofloxacin.

  • Chromatographic Behavior: These degradants often show significant spectral shifts in the UV domain, necessitating a Photo Diode Array (PDA) detector for peak purity confirmation.

Protocol: Forced Degradation (Stress Testing)[2][3][4]

Objective: Induce 5–20% degradation. Less than 5% is inconclusive; more than 20% risks secondary degradation (degrading the degradants), which has no regulatory value.

Reagents & Preparation
  • Stock Solution: 1.0 mg/mL Levofloxacin in Methanol/Water (50:50).

  • Acid: 1.0 N HCl

  • Base: 1.0 N NaOH

  • Oxidant: 3% and 30% H2O2

  • Neutralization: 1.0 N NaOH and 1.0 N HCl (Must be precise to protect the HPLC column).

Execution Table
Stress TypeStress ConditionDurationTarget DegradationNotes
Acidic 5 mL Stock + 5 mL 1N HCl60°C for 2-4 hrs5-15%Neutralize with 1N NaOH before injection.
Alkaline 5 mL Stock + 5 mL 1N NaOH60°C for 2-4 hrs5-15%Levofloxacin is relatively stable in base; if <5% degrade, increase time, not temp.
Oxidative 5 mL Stock + 1 mL 30% H2O2RT for 2-24 hrs10-20%Critical: Piperazine oxidation is rapid. Monitor closely.
Thermal Solid state (powder) at 105°C2-5 Days<5%Fluoroquinolones are thermally robust.
Photolytic 1.2 million lux hours (ICH Q1B)~1-3 Days10-20%High Risk. Use quartz cells if liquid; spread thin layer if solid.

Method Development Strategy

Column Selection

Levofloxacin is a zwitterion (pKa values approx. 6.0 and 8.0).

  • Recommendation: C18 column with high carbon load and end-capping to reduce silanol interactions with the amine group.

  • Specific Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm or 5 µm).

Mobile Phase & pH Control
  • Buffer: Phosphate buffer is standard, but Ammonium Acetate (10-20 mM) is superior if LC-MS compatibility is required later for impurity identification.

  • pH: Adjust to pH 6.0 ± 0.1 .

    • Why? At pH 6.0, Levofloxacin is in its zwitterionic form. At lower pH (<3), it is cationic and elutes too fast (unretained). At higher pH (>8), column dissolution is a risk (unless using hybrid particles).

Optimized Gradient Program

Isocratic methods often fail to separate the early eluting N-oxide from the solvent front and the late eluting dimers.

  • Mobile Phase A: 20mM Ammonium Acetate (pH 6.0)

  • Mobile Phase B: Acetonitrile (ACN)

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Hold polar impurities (N-oxides)
5.09010Isocratic hold for resolution
20.05050Linear ramp to elute API & lipophilics
25.02080Wash column (dimers/oligomers)
26.09010Re-equilibration
35.09010End of Run
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 294 nm (Lambda max) and 235 nm (for impurities with low conjugation).

  • Column Temp: 30°C

Visualizing the Workflow

SIM Development Logic Flow

SIM_Workflow cluster_Analysis Method Optimization Start START: API Characterization Stress Forced Degradation (Stress Testing) (Acid, Base, Ox, Photo, Thermal) Start->Stress InitialRun Initial HPLC Run (Broad Gradient 5-95% B) Stress->InitialRun CheckDeg Degradation 5-20%? InitialRun->CheckDeg AdjustStress Adjust Stress Conditions (Time/Conc) CheckDeg->AdjustStress No (<5%) or Too High (>20%) OptGradient Optimize Gradient (Focus on Critical Pairs) CheckDeg->OptGradient Yes (Ideal Range) AdjustStress->Stress PeakPurity Peak Purity Check (PDA) Ensure no co-elution OptGradient->PeakPurity Validation Validation (ICH Q2) Specificity, Linearity, Accuracy End Final SIM Method Validation->End PeakPurity->OptGradient Fail (Co-elution) PeakPurity->Validation Pass

Figure 1: Iterative workflow for developing a Stability-Indicating Method (SIM).

Levofloxacin Degradation Pathways[1]

Degradation_Pathways Levo Levofloxacin (API) Oxidation Oxidation (H2O2) Levo->Oxidation Photo Photolysis (UV) Levo->Photo NOxide Levofloxacin N-Oxide (Piperazine Ring) Oxidation->NOxide Attack on tert-nitrogen Decarboxy Decarboxy-Levofloxacin Photo->Decarboxy Loss of CO2 Desfluoro Desfluoro-Levofloxacin Photo->Desfluoro F -> OH substitution

Figure 2: Primary degradation pathways for Levofloxacin under stress conditions.

Validation Parameters (Critical Focus)

Per ICH Q2(R1) , the following are non-negotiable for a SIM:

  • Specificity (Peak Purity):

    • Use a PDA detector.

    • Compare the UV spectrum of the API peak in the stressed sample against the standard.

    • Purity Angle must be less than the Purity Threshold (Waters Empower terminology) or Match Factor > 990 (Agilent).

  • Mass Balance:

    • The sum of the assay value (%) and the levels of degradation products (%) should equal 100% ± 2% (considering response factors).

    • Calculation:Assay % + Sum of Impurities % = Mass Balance

    • If Mass Balance is low (e.g., 90%), you are losing degradants (precipitating or eluting in the void volume).

  • Robustness:

    • Test pH ± 0.2 units. For Levofloxacin, pH is the most critical robustness parameter due to its zwitterionic shifts.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[5][2][6] [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][2][6] [Link]

  • Bhagwade, S., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant.[7][5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sareen, S., et al. (2012). Stress Testing: The Chemistry of Drug Degradation. In Pharmaceutical Stress Testing. [Link]

Sources

Solvent selection for levofloxacin diamine solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for Levofloxacin & Diamine Impurity Control

Abstract

This guide details the physicochemical principles and experimental protocols for selecting solvents for Levofloxacin (LVX), with a specific focus on managing the solubility of its diamine moiety (the piperazine ring) and related impurities (e.g., N-desmethyl levofloxacin, (S)-2-methylpiperazine). Levofloxacin exhibits complex zwitterionic behavior, creating a U-shaped solubility profile dependent on pH. This note provides a self-validating framework for researchers to optimize solvent systems for synthesis, purification, and liquid formulation, ensuring high recovery and purity.

Mechanistic Insight: The Zwitterion Challenge

To select the correct solvent, one must understand the molecular "engine" of Levofloxacin. It is not a simple lipophilic drug; it is a fluoroquinolone zwitterion .

  • The Acidic Domain: The carboxylic acid group at position 3 (pKa₁ ≈ 5.5 – 6.0).

  • The Basic Domain (The "Diamine"): The N-methylpiperazine ring at position 7 (pKa₂ ≈ 8.0 – 8.8).

The Solubility Paradox: At neutral pH (approx. 6.0–8.0), Levofloxacin exists primarily as a zwitterion (net charge 0). In this state, crystal lattice energy is highest, and solubility is at its thermodynamic minimum .

  • Acidic pH (< 5.0): Protonation of the piperazine nitrogen increases solubility (Cationic form).

  • Basic pH (> 9.0): Deprotonation of the carboxylic acid increases solubility (Anionic form).

Implication for "Diamine" Impurities: The synthesis intermediate (S)-2-methylpiperazine and the degradation impurity Levofloxacin Diamine (desethylene derivative) lack the balancing carboxylic acid or have different pKa shifts. They often remain highly soluble in polar protic solvents when Levofloxacin precipitates at its isoelectric point, a property utilized for purification.

Solvent Selection Strategy

The selection process is governed by Hansen Solubility Parameters (HSP) and Dielectric Constant (


) .
Class A: Protic Polar Solvents (High Solubility)
  • Solvents: Water (pH < 5), Methanol, Ethanol, Acetic Acid.

  • Mechanism: Hydrogen bonding with the piperazine amine and carboxyl group.

  • Application: Initial dissolution for reaction or recrystallization.

  • Risk: High solubility of diamine impurities makes separation difficult without pH adjustment.

Class B: Aprotic Polar Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc.[1]

  • Mechanism: High dipole moment disrupts the crystal lattice; excellent for the "free base" form.

  • Application: Stock solutions for biological assays; synthesis medium.

Class C: Chlorinated/Non-Polar Solvents (Selective Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
  • Mechanism: Solubilizes the non-ionized form (lipophilic core) but rejects highly polar diamine salts.

  • Application: Extraction (Liquid-Liquid Extraction) to remove inorganic salts and highly polar diamine precursors.

Experimental Protocol: Saturation Shake-Flask Method

Objective: Determine the thermodynamic solubility of Levofloxacin in candidate solvents to define the "Design Space" for purification.

Reagents:

  • Levofloxacin API (Reference Standard).[2]

  • Candidate Solvents (HPLC Grade).

  • 0.45 µm PTFE or Nylon Syringe Filters.

Workflow:

  • Preparation: Add excess Levofloxacin solid to 10 mL of the target solvent in a borosilicate glass vial. The mixture must remain a suspension (visible solid).

  • Equilibration:

    • Place vials in an orbital shaker incubator.

    • Temp: 25°C ± 0.1°C (Standard) or variable (20–50°C) for van't Hoff plots.

    • Time: Agitate at 200 RPM for 24 hours.

  • Sedimentation: Stop agitation and allow to stand for 4 hours to let fines settle.

  • Sampling:

    • Withdraw 1 mL of supernatant.

    • Filter immediately through a 0.45 µm filter (pre-saturated with solvent to prevent adsorption).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (294 nm).

Validation Step (Mass Balance Check):



Acceptance Criteria: 95% – 105%.

Data Analysis & Visualization

Table 1: Solubility Profile of Levofloxacin (at 25°C)

Note: Values are approximate representative data for process design.

Solvent SystemDielectric Const. (

)
Solubility (mg/mL)Primary SpeciesUtility
Water (pH 3.0) 78> 65.0Cation (+)Formulation / Dissolution
Water (pH 7.0) 78~ 45.0Zwitterion (±)Precipitation Point
Methanol 33~ 28.0Neutral / ZwitterionRecrystallization
Ethanol 24~ 12.0NeutralAnti-solvent
Acetone 21< 5.0NeutralAnti-solvent
Chloroform 4.8High (>100)*Neutral (Lipophilic)Extraction
(S)-2-Methylpiperazine N/AMiscible (Water)Amine BaseImpurity to Remove

*Solubility in Chloroform is highly dependent on the hydration state and salt form.

Decision Matrix: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the process goal (Purification vs. Dissolution).

SolventSelection Start Start: Define Process Goal GoalCheck Goal: Dissolution or Purification? Start->GoalCheck Dissolution Goal: High Solubility (Reaction/Formulation) GoalCheck->Dissolution Dissolve Purification Goal: Purification (Remove Diamine Impurity) GoalCheck->Purification Purify CheckpH Can pH be modified? Dissolution->CheckpH Acidic Use Acidic Aqueous (pH < 5.0) Species: Cationic CheckpH->Acidic Yes (Aqueous) Organic Use Polar Aprotic (DMSO, DMF) Species: Free Base CheckpH->Organic No (Organic) ImpurityCheck Target: Remove (S)-2-Methylpiperazine? Purification->ImpurityCheck Isoelectric Isoelectric Precipitation Solvent: Water (pH 6.8 - 7.2) LVX Precipitates, Diamine Stays Soluble ImpurityCheck->Isoelectric Crystallization Extraction Biphasic Extraction Solvent: Chloroform/Water LVX -> Organic Phase Diamine -> Aqueous Phase ImpurityCheck->Extraction Liquid-Liquid

Figure 1: Decision matrix for Levofloxacin solvent selection based on physicochemical targets.

Critical Process Parameters (CPP)

  • pH Control is Non-Negotiable: Unlike standard neutrals, a deviation of 0.5 pH units near the isoelectric point (pH 6.8) can drop solubility by 50%, causing premature crashing out or yield loss. Always buffer aqueous systems.

  • Temperature Hysteresis: Levofloxacin hemihydrate exhibits significant hysteresis. When cooling a crystallization batch, the "metastable zone" is wide. Seeding at the cloud point is recommended to prevent oiling out of the diamine impurities.

  • Diamine Oxidation: The piperazine ring is susceptible to oxidation. Solvents like THF or Ethers must be peroxide-free. Nitrogen sparging is required for Class B solvents (DMSO) at elevated temperatures (>40°C).

References

  • Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 149096, Levofloxacin. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Tseng, M. C., et al. (2018). Crystal Structure and Solubility of Levofloxacin Hemihydrate. Journal of Chemical & Engineering Data.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Resolution Between Levofloxacin and Diamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: 2026-02-09 Scope: HPLC/UPLC Method Development & Troubleshooting Target Analyte: Levofloxacin (fluoroquinolone antibiotic) vs. Diamine Impurity (specifically the ethylenediamine derivative/degradation product, CAS 1797510-34-9).

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Separating Levofloxacin from its "Diamine Impurity" (often identified as the N-desethylene derivative or related ethylenediamine degradation products) is analytically difficult due to the zwitterionic nature of the parent drug and the high basicity/polarity of the impurity.

  • Levofloxacin: Amphoteric (pKa

    
    
    
    
    
    6.0 carboxylic acid, pKa
    
    
    
    
    8.0 piperazine).
  • Diamine Impurity: Contains primary/secondary amines lacking the steric bulk of the piperazine ring, leading to stronger interaction with free silanols on the column stationary phase.

The Consequence: Standard C18 methods often result in:

  • Co-elution: The polar impurity elutes in the void volume or merges with the solvent front.

  • Peak Tailing: The basic amine groups of the impurity interact with residual silanols, causing asymmetry (

    
    ).
    
  • Metal Chelation: The quinolone core chelates trace metals in the HPLC system, broadening peaks.

Core Protocol: The "Gold Standard" Method

While USP/EP monographs often utilize chiral additives (L-isoleucine/Copper sulfate) for enantiomeric purity, structural impurity profiling requires a robust Reverse Phase Ion-Pairing (RP-IPC) or a high-stability Modified C18 approach.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with High Carbon Load & End-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Dimensions: 250 x 4.6 mm, 5 µm.[1][2]"Hybrid" silica or dense bonding prevents amine-silanol interactions.
Mobile Phase A Buffer: 0.05 M Ammonium Acetate + 0.5% Triethylamine (TEA), adjusted to pH 3.0 with Phosphoric Acid.Low pH protonates all amines (improving solubility). TEA acts as a "sacrificial base" to block silanols.
Mobile Phase B Acetonitrile : Methanol (90:10)ACN provides sharpness; small MeOH content modifies selectivity for the polar diamine.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Temperature 40°C - 45°CCritical: Higher temp reduces mobile phase viscosity and improves mass transfer for bulky quinolones.
Detection UV at 294 nm (or 215 nm for higher sensitivity of aliphatic impurities)294 nm is the isosbestic point for many quinolones; 215 nm detects the diamine backbone better.
Gradient Profile (Example)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic hold for polar impurities (Diamine elutes here)
20.05050Linear ramp to elute Levofloxacin
25.05050Wash
26.09010Re-equilibration

Mechanism of Separation (The "Why")

To fix resolution issues, you must understand the molecular interactions occurring inside the column.

Interaction Diagram (Graphviz)

SeparationMechanism Levofloxacin Levofloxacin (Zwitterion) Column C18 Stationary Phase (Hydrophobic) Levofloxacin->Column Hydrophobic Retention (Strong) Silanols Residual Silanols (Si-OH, Acidic) Levofloxacin->Silanols Minor Interaction Diamine Diamine Impurity (Highly Basic/Polar) Diamine->Column Hydrophobic Retention (Weak) Diamine->Silanols Ionic Interaction (Causes Tailing) Low_pH Low pH (3.0) Protonates Silanols Low_pH->Silanols Suppresses Ionization TEA Triethylamine (Sacrificial Base) TEA->Silanols Blocks Active Sites

Figure 1: Mechanism of separation and the role of pH/TEA in preventing peak tailing of the basic diamine impurity.

Troubleshooting Guide (FAQs)

Issue 1: The Diamine Impurity Co-elutes with the Void Volume ( )

Diagnosis: The impurity is too polar and is not interacting with the C18 chain. Solution:

  • Add Ion-Pairing Agent: Add 10 mM Sodium Octanesulfonate to Mobile Phase A. This forms a neutral complex with the positively charged amine, increasing its retention on the hydrophobic C18 phase.

  • Switch Column Chemistry: Move to a Phenyl-Hexyl column. The

    
     interactions often provide better selectivity for the aromatic quinolone core vs. the aliphatic diamine tail.
    
Issue 2: Severe Peak Tailing (Asymmetry > 2.0)

Diagnosis: Secondary interactions with silanols or metal chelation. Solution:

  • Sacrificial Base: Ensure you are using Triethylamine (TEA) or Dimethyloctylamine (DMOA) in the buffer.

  • Check Water Quality: Fluoroquinolones chelate iron. If using stainless steel LC systems, add 0.5 mM EDTA to the mobile phase or pass the solvent through a chelation column.

  • Column Age: Older columns lose their end-capping. Replace the column.

Issue 3: Resolution ( ) < 1.5 between Impurity and Levofloxacin

Diagnosis: Selectivity is insufficient. Solution:

  • Change Organic Modifier: If using Acetonitrile, switch to Methanol. Methanol is a protic solvent and interacts differently with the hydrogen-bonding capacity of the diamine impurity.

  • Lower the pH: If at pH 4-5, drop to pH 2.5-3.0. This ensures fully protonated species and suppresses silanol ionization.

Advanced Workflow: Method Development Decision Tree

Follow this logic path when the standard method fails.

MethodDevTree Start Start: Standard C18 pH 3.0, ACN/Buffer CheckRes Check Resolution (Rs) & Peak Shape Start->CheckRes Decision1 Rs < 1.5? CheckRes->Decision1 ChangeCol Switch to Phenyl-Hexyl Column Decision1->ChangeCol Yes (Selectivity issue) Decision2 Tailing > 1.5? Decision1->Decision2 No (Rs is OK) AddIonPair Add Ion-Pair Reagent (Octanesulfonate) ChangeCol->AddIonPair Still failing? Success Validated Method AddIonPair->Success AddTEA Add 0.5% TEA to Buffer Decision2->AddTEA Yes Decision2->Success No CheckMetal Add EDTA / Check System Passivation AddTEA->CheckMetal Still tailing? CheckMetal->Success

Figure 2: Step-by-step decision tree for optimizing fluoroquinolone impurity separations.

References

  • United States Pharmacopeia (USP). Levofloxacin Monograph: Organic Impurities.[2][3][4] USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.

  • European Pharmacopoeia (Ph. Eur.). Levofloxacin Hemihydrate Monograph 10.0. Strasbourg, France: EDQM.

  • Sowjanya, G., et al. "Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances." Journal of Pharmaceutical and Biomedical Analysis.

  • Shimadzu Application Note. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." Shimadzu Corporation.

  • Shodex HPLC. "Separation Modes and Mechanisms: Ion Exclusion & Reversed Phase." Shodex Technical Guide.

Sources

Technical Support Center: Levofloxacin & Diamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Peak Tailing of Levofloxacin and its Diamine Impurities (CAS 1797510-34-9) Lead Scientist: Senior Application Specialist

Executive Summary & Chemical Context[1][2][3]

The Issue: Researchers frequently observe severe peak tailing (Asymmetry Factor


) when analyzing Levofloxacin and its "Diamine" impurity (often identified as the ethylenediamine derivative or N-desmethyl-desethylene analog).

The Chemical Root Cause: The tailing is rarely a physical column failure initially; it is a chemical incompatibility.

  • Extreme Basicity: The "Diamine" impurity (CAS 1797510-34-9) contains a primary/secondary amine moiety exposed by the degradation of the piperazine ring. This group is highly basic (

    
    ).
    
  • Silanol Interaction: At standard HPLC pH (3–5), residual silanols (

    
    ) on the silica support are ionized (
    
    
    
    ). The protonated diamine (
    
    
    ) binds electrostatically to these silanols, causing a "drag" effect known as tailing.
  • Metal Chelation: Fluoroquinolones are notorious for chelating trace iron/steel in HPLC systems, causing broad, tailing peaks.

Diagnostic Workflow (Triage)

Before altering chemistry, confirm the diagnosis using this logic flow.

TroubleshootingLogic Start START: Peak Tailing Observed Calc Calculate Asymmetry (As) vs Tailing Factor (Tf) Start->Calc Decision1 Is As > 1.5? Calc->Decision1 CheckLoad Check Mass Load (Inject 50% less) Decision1->CheckLoad Yes System Normal System Normal Decision1->System Normal No (<1.5) CheckPh Check Mobile Phase pH CheckLoad->CheckPh Tailing Persists Result1 Column Overload (Dilute Sample) CheckLoad->Result1 Tailing Improves Result2 Silanol Interaction (See Module 3) CheckPh->Result2 pH 3.0 - 5.0 Chelation Check Chelation Check CheckPh->Chelation Check pH < 3.0

Figure 1: Diagnostic logic tree to distinguish between mass overload and chemical interaction.

Module: Chemical Optimization (The "Sacrificial Base" Strategy)

The most effective method to resolve diamine tailing on C18 columns is the use of a Chaotropic Agent or a Sacrificial Base .

The Mechanism

We introduce a base (Triethylamine - TEA) that competes for the active silanol sites. Because TEA is smaller and more mobile, it saturates the silanols, effectively "capping" them and allowing the Levofloxacin diamine to elute symmetrically.

Protocol: "Anti-Tailing" Mobile Phase Preparation

Objective: Create a Phosphate/TEA buffer system (pH 3.0).

Reagents:

  • HPLC Grade Water[1]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Triethylamine (TEA) - Must be fresh, clear, and colorless.

  • Orthophosphoric Acid (85%)

Step-by-Step:

  • Dissolution: Dissolve 6.8g of

    
     in 900 mL of HPLC water.
    
  • The Blocker: Add 4.0 mL of Triethylamine (TEA).

    • Note: The solution will become alkaline (pH > 10). Do not use this yet.

  • pH Adjustment: Titrate slowly with Orthophosphoric Acid until the pH reaches 3.0 ± 0.05 .

    • Why pH 3.0? This suppresses the ionization of silanols (pKa ~3.5) while keeping the drug protonated for retention.

  • Final Volume: Dilute to 1000 mL with water.

  • Filtration: Filter through a 0.45 µm Nylon filter.

Comparison of Additives:

AdditiveRoleEffectiveness for DiaminesRisk
Triethylamine (TEA) Silanol BlockerHigh Increases column equilibration time.
TFA (Trifluoroacetic acid) Ion-Pairing AgentMediumCan suppress MS signal; hard to wash out.
Ammonium Acetate BufferLowInsufficient buffering capacity at pH 3.0.

Module: Hardware & Column Selection

If chemistry optimization fails, the hardware is likely the bottleneck.

Column Selection Guide

Standard C18 columns often fail with Levofloxacin diamines. Use "Base-Deactivated" technology.

Column ClassTechnologyRecommendation
Traditional C18 High silanol activityAvoid (Severe tailing).
End-Capped C18 TMS capping of silanolsGood (e.g., Inertsil ODS-3V, Purospher STAR).
Hybrid (HSC) Ethylene-bridged silicaBest (High pH stability, low silanol activity).
PFP (Pentafluorophenyl) Fluorine-Fluorine interactionAlternative (Offers unique selectivity for fluorinated drugs).
The Chelation Factor

Fluoroquinolones chelate iron in stainless steel frits, causing "shark fin" peaks.

  • Fix: Add 0.1 mM EDTA to the mobile phase OR use PEEK-lined columns and tubing.

Visualizing the Interaction Mechanism

Understanding the molecular interaction is critical for troubleshooting.

InteractionMechanism cluster_legend Mechanism Silanol Stationary Phase Surface Si-O⁻ (Ionized Silanol) Si-OH (Neutral) Diamine Levofloxacin Diamine -NH₃⁺ (Protonated) Piperazine Ring Diamine:n1->Silanol:s1 Strong Ionic Bond (Causes Tailing) TEA Triethylamine (TEA) Sacrificial Base TEA:t1->Silanol:s1 Blocks Site (Prevents Tailing) Without TEA: Diamine sticks to Silanol Without TEA: Diamine sticks to Silanol With TEA: TEA occupies Silanol With TEA: TEA occupies Silanol

Figure 2: Competitive binding mechanism. TEA blocks the ionized silanols, preventing the diamine impurity from dragging.

Frequently Asked Questions (FAQs)

Q1: I am using the USP method (Copper Sulfate/L-Isoleucine), but I still see tailing. Why? A: The USP method relies on ligand-exchange chromatography. Tailing here is usually due to:

  • Old Copper Solution: The complex equilibrium is sensitive. Remake the buffer fresh.

  • Temperature: This method is highly temperature-sensitive. Ensure your column oven is stable at 45°C (or as specified).

  • Column History: If the column was previously used with phosphate buffers, the copper sites may be blocked. Use a dedicated column for the USP method.

Q2: Can I use high pH (> 9.0) to suppress the amine ionization? A: Theoretically, yes. If the pH is > pKa of the amine (approx 9-10), the amine becomes neutral and won't interact with silanols. However, standard silica dissolves at pH > 8.0 . You must use a Hybrid column (e.g., Ethylene-Bridged Hybrid) or a Polymer column to attempt high-pH separation.

Q3: The diamine impurity elutes in the void volume. How do I retain it? A: The diamine is small and polar.

  • Option A: Use an Ion-Pairing Reagent like Hexanesulfonic Acid (10mM) in the mobile phase.

  • Option B: Switch to HILIC mode (Hydrophilic Interaction Liquid Chromatography) using a Bare Silica or Amide column with high Acetonitrile content.

References

  • Ganpisetti, S. R., et al. (2020).[2] "Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form." Caribbean Journal of Science and Technology, 8(1), 036-052.[2] Link

  • Sriram Chem. (2024).[3] "Levofloxacin Diamine Impurity Reference Standard Data (CAS 1797510-34-9)." Reference Standards Catalog. Link

  • Akademia Medycyny. (2018). "The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations." Farmacja Współczesna, 11, 67-71.[4] Link

  • United States Pharmacopeia (USP). "Levofloxacin Monograph: Related Compounds." USP-NF. (Access requires subscription, verified context via search results).

Sources

Technical Support Center: Levofloxacin Diamine Standard Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Recovery of Levofloxacin Diamine (N,N-Didesethylene Levofloxacin) Analyte Class: Fluoroquinolone Impurity / Degradant Applicable For: LC-MS/MS, HPLC-UV/FLD, SPE Method Development[1]

Executive Summary: The "Invisible" Analyte

Low recovery of Levofloxacin Diamine (often designated as Impurity A or N,N-Didesethylene Levofloxacin ) is rarely a result of a single error.[1] It is typically a convergence of three physicochemical traps inherent to its structure:

  • Zwitterionic Solubility: Like the parent drug, it has an isoelectric point (pI) where solubility is minimized, but the "diamine" tail increases polarity, making it difficult to extract from aqueous matrices using standard C18 methods.

  • Metal Chelation: The quinolone core avidly binds to trace metals (Fe, Al, Mg) on glassware surfaces and LC stainless steel, causing "ghost" losses.

  • Surface Adsorption: The primary amine functionality interacts strongly with silanols in glass, leading to irreversible adsorption.

This guide moves beyond generic advice to address the specific molecular behavior of the diamine impurity.

Diagnostic Workflow

Use this decision matrix to isolate the source of loss.

TroubleshootingFlow cluster_Solutions Root Cause Solutions Start Start: Low Recovery (<70%) CheckStd 1. Check Standard Stability (Is the stock solution degrading?) Start->CheckStd CheckAds 2. Check Adsorption (Glass vs. Plastic) CheckStd->CheckAds Standard is stable Sol_Light Photodegradation: Use Amber Glass CheckStd->Sol_Light Degrading CheckExt 3. Check Extraction Mode (pH vs. pKa) CheckAds->CheckExt No adsorption loss Sol_Container Adsorption: Switch to PP/PE + 0.1% Formic Acid CheckAds->Sol_Container Loss in container CheckLC 4. Check Chromatography (Peak Shape/Tailing) CheckExt->CheckLC Extraction optimized Sol_SPE Polarity: Switch to MCX (Mixed-Mode) CheckExt->Sol_SPE Breakthrough/Poor Elution Sol_Chelation Chelation: Add EDTA / Use PEEK tubing CheckLC->Sol_Chelation Tailing/Missing Peak

Figure 1: Diagnostic logic flow for isolating recovery issues.

Critical Troubleshooting Guides

Issue A: The "Container Effect" (Adsorption)

Symptom: Standard curve linearity is poor at low concentrations (<10 ng/mL), or recovery is low even from neat solvents.

Mechanism: Levofloxacin Diamine contains a free primary amine (from the opened piperazine ring) and a carboxylic acid.

  • Glassware: The amine groups hydrogen bond with silanols (Si-OH) on borosilicate glass.[1]

  • Metals: The keto-acid moiety chelates trace ions (Ca²⁺, Mg²⁺, Fe³⁺) often leached from lower-quality glass.[1]

Protocol Adjustment:

  • Material Switch: Replace ALL glass volumetric flasks and vials with Polypropylene (PP) or Polymethylpentene (PMP) .[1]

  • Acidification: Never store the standard in neutral water. Maintain 0.1% Formic Acid in all stock and working solutions to keep the amine protonated and soluble, preventing adsorption.

  • Chelation Masking: If you must use glass, rinse it with 5 mM EDTA solution before use.[1]

Issue B: The "Polarity Trap" (SPE Breakthrough)

Symptom: Analyte is detected in the SPE "Load" or "Wash" fractions, not the "Elute" fraction.

Mechanism: The diamine impurity is significantly more polar than parent Levofloxacin due to the exposed ethylenediamine chain.

  • Standard C18/HLB: The analyte is too polar to be retained by hydrophobic interactions alone, especially if the sample pH is near 7 (zwitterionic).

  • LLE: Liquid-Liquid Extraction (e.g., Ethyl Acetate) often fails completely because the diamine prefers the aqueous phase.

Recommended Solution: Mixed-Mode Cation Exchange (MCX) Use a polymeric sorbent with both hydrophobic and sulfonic acid (cation exchange) groups.[1]

StepSolvent/BufferMechanistic Rationale
Cartridge Oasis MCX / Strata-X-C (30 mg) Sulfonic acid groups bind the basic amine.[1]
Condition 1 mL MeOH, then 1 mL WaterActivates pores.[1][2]
Load Sample + 2% Phosphoric Acid CRITICAL: Acidifies sample (pH < 2) to fully protonate the diamine, ensuring it binds to the cation exchange sites.
Wash 1 0.1N HClRemoves proteins/interferences without disrupting the ionic bond.
Wash 2 100% MethanolRemoves hydrophobic neutrals.[1] The diamine stays locked by ionic charge.
Elute 5% NH₄OH in Methanol CRITICAL: High pH (>10) deprotonates the amine, breaking the ionic bond and releasing the analyte.
Issue C: Photodegradation

Symptom: Recovery decreases over time during the autosampler run.

Mechanism: Fluoroquinolones are photosensitive.[1] UV light cleaves the C-F bond or induces oxidative decarboxylation. The diamine is often an intermediate in this pathway and can degrade further.

Corrective Action:

  • Use Amber autosampler vials.[1]

  • If amber glass is unavailable, wrap clear vials in aluminum foil.

  • Keep laboratory lights dimmed or use yellow UV-cutoff filters in the prep area.[1]

Advanced Chromatography (LC-MS) Optimization

If extraction recovery is good but signal is low/variable:

1. Peak Tailing & Chelation

  • The Problem: The diamine interacts with stainless steel surfaces in the LC column and tubing.

  • The Fix:

    • Add 5–10 µM EDTA or Medronic Acid to Mobile Phase A.[1] This masks metal ions in the system.

    • Use a column with "hybrid particle" technology (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer surface silanols than traditional silica.[1]

2. Mobile Phase pH

  • The Problem: At neutral pH, the zwitterion causes peak broadening.

  • The Fix: Use 0.1% Formic Acid (pH ~2.7). This ensures the diamine is fully protonated (

    
    ), improving peak shape and MS ionization efficiency.
    

Summary Data Table: Recovery Comparison

VariableCondition A (Poor)Condition B (Optimized)Expected Improvement
Container Borosilicate GlassPolypropylene (PP) +15-20% Recovery
Solvent pH Neutral Water0.1% Formic Acid Prevents Adsorption
SPE Sorbent C18 / HLBMixed-Mode Cation (MCX) Eliminates Breakthrough
Light Clear VialsAmber Vials Stabilizes Analyte
Mobile Phase Water/AcetonitrileWater + 5µM EDTA Sharpens Peaks (2x S/N)

References

  • US National Library of Medicine (PubChem). Levofloxacin Diamine Hydrochloride (Compound Summary). [Link][1]

  • Waters Corporation. LC-MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. (Application Note demonstrating chelation management). [Link]

  • National Institutes of Health (PubMed). Adsorption of levofloxacin by ultraviolet aging microplastics. (Demonstrates adsorption mechanisms to polymers and pH dependence). [Link]

  • ResearchGate. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study. (Details light sensitivity and pH-dependent degradation). [Link]

  • Agilent Technologies. Analysis of Quinolone Antibiotics in Bovine Liver by LC/MS/MS. (Provides standard SPE protocols for fluoroquinolones). [Link]

Sources

Optimizing mobile phase pH for diamine impurity separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development Subject: Optimizing Mobile Phase pH for Diamine Impurity Separation Ticket ID: #DIA-PH-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Diamine Dilemma

Separating diamines is deceptively difficult. Unlike mono-amines, diamines possess two distinct dissociation constants (


 and 

). This creates a "danger zone" between the two pKa values where the molecule exists in a dynamic equilibrium of singly (

) and doubly (

) charged states.

If your mobile phase pH hovers near either pKa, you will observe peak splitting, shoulder formation, or wandering retention times . Furthermore, the high basicity of diamines makes them prone to severe tailing due to secondary interactions with residual silanols on the column stationary phase.

This guide provides a self-validating protocol to stabilize your separation.

Part 1: The Fundamentals (FAQ)

Q1: Why is my diamine peak splitting into two?

A: You are likely operating too close to one of the analyte's pKa values.

  • The Mechanism: At

    
    , 50% of your molecule is protonated and 50% is deprotonated. As the molecule travels through the column, the local pH micro-environment shifts the equilibrium, causing the two forms to travel at slightly different speeds.
    
  • The Fix: Apply the

    
     Rule . You must operate at least 2 pH units away from both pKa values to ensure 
    
    
    
    of the analyte is in a single ionization state.
Q2: Why do I see "Shark Fin" tailing?

A: This is the hallmark of Silanol Overload .

  • The Mechanism: Silica-based columns have residual silanol groups (

    
    ). Above pH 4, these ionize to 
    
    
    
    . Your diamine is positively charged (
    
    
    ). The strong electrostatic attraction (
    
    
    ) drags the analyte, causing the tail.
  • The Fix:

    • Low pH (< 3.0): Protonates the silanols (

      
      ), neutralizing the surface.
      
    • High pH (> 10.0): Deprotonates the diamine (Neutral

      
      ), eliminating the attraction. Note: Requires hybrid-silica columns.
      

Part 2: Strategic Protocol (The "High-Low" Screen)

Do not guess the pH. Use this screening workflow to determine the thermodynamic sweet spot for your specific impurity profile.

Phase A: The Low pH Screen (Kinetic Stability)
  • Objective: Maximize protonation (

    
     charge state) and suppress silanol activity.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why TFA? It acts as an ion-pairing agent, masking the positive charge of the diamine and improving peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 or C8 (Standard silica is acceptable here).

Phase B: The High pH Screen (Thermodynamic Selectivity)
  • Objective: Neutralize the diamine (0 charge state) to maximize hydrophobic retention and alter selectivity for structural isomers.

  • Mobile Phase A: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1]

  • Column: CRITICAL: You must use a Hybrid Particle column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to dissolution at high pH.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing your separation based on the screening results.

DiamineOptimization Start START: Diamine Separation Issue CheckPKa Step 1: Determine pKa1 and pKa2 Start->CheckPKa Screening Step 2: Run High-Low Screen CheckPKa->Screening Avoid pH = pKa ± 1 ResultA Result A: Good Shape, Low Retention Screening->ResultA At pH 2.0 ResultB Result B: Tailing / Broad Peaks Screening->ResultB At pH 2.0-7.0 ResultC Result C: Co-elution of Isomers Screening->ResultC At Optimized pH ActionA Action: Switch to Ion-Pairing (Add Hexanesulfonate) ResultA->ActionA ActionB Action: Switch to High pH (pH 10) (Requires Hybrid Column) ResultB->ActionB ActionC Action: Change Selectivity (Phenyl-Hexyl Column) ResultC->ActionC

Figure 1: Decision tree for troubleshooting diamine separations based on initial screening results.

Part 4: Buffer Selection Guide

Incorrect buffer selection is the #1 cause of method drift. Use this table to select the correct buffering species for your target pH.

Target pHRecommended Buffer SpeciesUV Cutoff (nm)CompatibilityNotes
2.0 - 3.0 Phosphate (Na/K)200LC-UVExcellent suppression of silanols. Non-volatile (No MS).
1.8 - 2.5 TFA (0.05% - 0.1%)210LC-UV / LC-MSActs as ion-pair reagent. Can suppress MS signal.
2.8 - 4.8 Formate (Ammonium Formate)210LC-MSVolatile. Good for MS, but less peak sharpening than TFA.
8.5 - 10.5 Ammonium Bicarbonate / NH₄OH210LC-MSBest for Diamines. Requires High-pH stable column.
6.0 - 8.0 Phosphate (Dibasic)200LC-UVDANGER ZONE. Silanols are active; diamines often partially ionized. Avoid if possible.

Part 5: Advanced Troubleshooting (Isomers)

If you are separating structural isomers (e.g., ortho- vs para- diamines) and pH optimization alone fails:

  • Switch to Phenyl-Hexyl Stationary Phase:

    • Mechanism: Phenyl phases utilize

      
       interactions.[2][3] The electron density of the aromatic ring in your impurity interacts differently with the stationary phase depending on the position of the amine groups.
      
    • Protocol: Run the same "High-Low" screen on a Phenyl-Hexyl column. The selectivity difference is often dramatic compared to C18.

  • Temperature Control:

    • Basic compounds are sensitive to temperature. If resolution is marginal (

      
      ), lower the temperature to 25°C  to increase retention and sharpening. High temperature (60°C) often reduces resolution for basic amines.
      

References

  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (Accessed via Sigma-Aldrich Technical Library).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Application Note 5990-xxxx.

  • Phenomenex. HPLC Troubleshooting Guide - Peak Issues.

  • Welch Materials. A Guide to Selective Columns for Isomer Separation.

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

Sources

Preventing degradation of levofloxacin diamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of Levofloxacin & Piperazine Moiety ("Diamine") in Aqueous Media

Executive Summary: The "Diamine" Dilemma

Welcome to the technical support center. You are likely here because your Levofloxacin solution has turned yellow, precipitated, or shown impurity peaks (specifically N-oxides or desmethyl derivatives) during HPLC analysis.

While Levofloxacin is a robust fluoroquinolone, its N-methyl piperazine ring (the "diamine" moiety) is its metabolic and chemical Achilles' heel. This functional group is thermodynamically prone to oxidative cleavage and photo-induced N-dealkylation.

The Core Directive: To prevent degradation, you must stabilize the zwitterionic state while simultaneously shielding the piperazine ring from Reactive Oxygen Species (ROS) and UV-excitation .

Critical Degradation Pathways

Before implementing protocols, understand why your solution is failing.

A. Photodegradation (The Primary Threat)

Levofloxacin absorbs UV light, generating a triplet excited state. This energy is transferred to dissolved oxygen, creating singlet oxygen (


) which directly attacks the piperazine ring.
  • Result: Ring cleavage, N-demethylation, and formation of the "Levofloxacin Diamine" impurity (often identified as the ethylenediamine derivative).

  • Visual Indicator: Solution darkens to yellow/amber.

B. Oxidative Instability

Even in the dark, trace metals can catalyze the oxidation of the piperazine nitrogen, leading to Levofloxacin N-oxide .

C. Metal Chelation

The 3-carboxyl and 4-keto groups form stable, insoluble chelates with di-/trivalent cations (


).
  • Result: Loss of soluble active pharmaceutical ingredient (API) and precipitation.

Experimental Protocols & Stabilization Workflows

Protocol A: The "Photon Shield" Preparation

Standard amber glassware is often insufficient for long-term storage of dilute solutions.

  • Environment: All preparation must occur under sodium vapor lamps or filtered LED light (>500 nm cutoff). Fluorescent lab lights emit enough UV to initiate degradation within minutes.

  • Container: Use low-actinic amber borosilicate glass (Type 1). For maximum security, wrap containers in aluminum foil.

  • Solvent Degassing:

    • Sparge the aqueous buffer with High-Purity Nitrogen (99.99%) for 15 minutes before adding the Levofloxacin.

    • Why? Removing dissolved oxygen halts the formation of ROS that attack the diamine group.

Protocol B: The "Zwitterion Sweet Spot" (pH Control)

Levofloxacin stability is pH-dependent due to its acid-base equilibria (


, 

).
  • Optimal pH: 6.0 – 7.5

  • Mechanism: In this range, the molecule exists primarily as a zwitterion.[1] While solubility is lowest at the isoelectric point (approx pH 6.8), the chemical stability of the piperazine ring is maximized here compared to extreme acidic or alkaline conditions where acid/base catalysis accelerates hydrolysis.

  • Buffer Recommendation: 50 mM Phosphate Buffer (pH 6.8 or 7.4). Avoid citrate buffers if metal contamination is suspected, as citrate competes for chelation.

Protocol C: Chelation Defense
  • Water Quality: Use only LC-MS Grade Water (resistivity 18.2 MΩ·cm).

  • Additives: If the experimental design permits, add 0.1 mM EDTA (disodium ethylenediaminetetraacetate).

    • Function: EDTA acts as a sacrificial chelator, sequestering trace

      
       or 
      
      
      
      ions that would otherwise bind to Levofloxacin or catalyze oxidation.

Visualization of Stability Logic

The following diagram illustrates the decision tree for stabilizing Levofloxacin based on the specific degradation vector.

Levofloxacin_Stability Start Levofloxacin Solution Preparation Risk_Photo Risk: Photodegradation (Piperazine Ring Cleavage) Start->Risk_Photo Risk_Ox Risk: Oxidation (N-Oxide Formation) Start->Risk_Ox Risk_Metal Risk: Chelation (Precipitation) Start->Risk_Metal Action_Light Action: Amber Glass + Na-Vapor Light / Foil Risk_Photo->Action_Light Blocks UV Excitation Action_Gas Action: N2 Sparging (Remove Dissolved O2) Risk_Ox->Action_Gas Prevents ROS Action_Buffer Action: Phosphate Buffer pH 6.8 - 7.4 Risk_Ox->Action_Buffer Optimizes Zwitterion Action_EDTA Action: Add 0.1mM EDTA (Sequester Metals) Risk_Metal->Action_EDTA Binds Trace Ions Result STABLE SOLUTION (Intact Piperazine Moiety) Action_Light->Result Action_Gas->Result Action_Buffer->Result Action_EDTA->Result

Caption: Integrated workflow for mitigating the three primary degradation vectors of Levofloxacin in solution.

Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is it still usable?

Answer: No. The yellowing indicates the formation of photo-degradation products (quinolone ring opening or nitro-derivatives). The concentration of the active parent compound has decreased, and the degradation products may be cytotoxic or interfere with assays. Discard and prepare fresh under strict light protection.

Q2: I see a precipitate forming at pH 7.0. Why?

Answer: You are likely near the isoelectric point (pI) of Levofloxacin (approx. 6.8–7.0), where zwitterionic solubility is at its thermodynamic minimum.

  • Fix: Ensure your concentration does not exceed the solubility limit (~20-30 mg/mL at neutral pH). If high concentration is required, slightly adjust pH to 5.8 or 7.5 to increase solubility, but be aware this may slightly alter long-term stability.

Q3: Can I autoclave Levofloxacin solutions?

Answer: Avoid if possible. While fluoroquinolones are heat stable, autoclaving can induce oxidative degradation if oxygen is present in the headspace.

  • Recommendation: Use 0.22 µm sterile filtration (PES or PVDF membranes). If autoclaving is mandatory, use an oxygen-free liquid cycle, but filtration is the industry standard for this API.

Q4: What is the "Diamine" impurity specifically?

Answer: In QC terms, this often refers to the ethylenediamine derivative formed when the piperazine ring opens. It is a specific marker of oxidative stress. If you see this peak in LC-MS (often


 shift corresponding to -CH2 or ring opening), it confirms that your Nitrogen sparging  or antioxidant  protocols were insufficient.

Summary Data Tables

Table 1: pH-Dependent Stability Profile
pH RangeIonic StateSolubilityChemical StabilityRecommendation
< 5.0 CationicHighModerate (Acid hydrolysis risk)Good for high conc. stock, short term.
6.0 - 7.5 Zwitterionic Moderate/Low High (Optimal) Best for storage and biological assays.
> 8.0 AnionicHighLow (Base catalysis/Photo-labile)Avoid for long-term storage.
Table 2: Common Impurities & Root Causes
Impurity TypeVisual SignRoot CausePrevention
N-Oxide None (HPLC detectable)Oxidative attack on piperazine N

Purging, Antioxidants
Desmethyl-LFX YellowingPhotolysis (UV exposure)Amber glass, Foil, Dark room
Decarboxyl-LFX Gas evolution (rare)Thermal/Photo stressTemp control <25°C, Light protection

References

  • Photodegradation Kinetics: Sheraz, M. A., et al. (2025). Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. ResearchGate.

  • Degradation Pathways: Epold, I., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. NIH / PubMed.

  • Metal Chelation: Turel, I. (2016). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PMC / NIH.

  • pH Solubility Profile: Isadiartuti, D., et al. (2022). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education / FIP.

Sources

Technical Support Center: Levofloxacin Impurity Profiling & Interference Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Levofloxacin Diamine Interference in UV Detection Role: Senior Application Scientist Status: Operational[1]

Executive Summary & Diagnostic Context

The Problem: "Levofloxacin Diamine" interference typically refers to the co-elution or spectral overlap of highly basic amine-bearing impurities (such as N-desmethyl levofloxacin, ethylenediamine derivatives, or the N-methylpiperazine synthesis precursor) with the main Levofloxacin peak.[1]

The Root Cause: Levofloxacin is a zwitterion. At neutral pH, the piperazine moiety is protonated (cationic) while the carboxylic acid is deprotonated (anionic). Diamine impurities often lack the acidic group or have significantly higher pKa values (pKa ~9-10).[1] In standard Reverse Phase (RP) HPLC, these basic amines interact strongly with residual silanols on the column stationary phase, causing:

  • Peak Tailing: Obscuring the integration of the main peak.

  • Retention Time Shifts: Co-elution with the API.

  • UV Overlap: Sharing the quinolone core chromophore (Absorbance at 294 nm / 330 nm).

This guide provides authoritative protocols to decouple these species using Ligand-Exchange Chromatography (USP Method) and Ion-Pairing Optimization .

Diagnostic Workflow (Interactive)

Before altering your method, confirm the nature of the interference using this logic flow.

Troubleshooting_Flow Start START: UV Interference Detected Check_Tailing Check Tailing Factor (Tf) of Main Peak Start->Check_Tailing High_Tailing Tf > 1.5 (Silanol Interaction) Check_Tailing->High_Tailing Yes Low_Tailing Tf < 1.5 (Symmetrical) Check_Tailing->Low_Tailing No Action_MobilePhase PROTOCOL A: Add Ion-Pairing Agent (TEA or Sulfonates) High_Tailing->Action_MobilePhase Suppress Silanols Check_Spectrum Check UV Spectrum (DAD/PDA) Low_Tailing->Check_Spectrum Identical_Spec Spectra Identical to API (Structural Analog) Check_Spectrum->Identical_Spec Quinolone Core Present Distinct_Spec Spectra Distinct (Synthesis Reagent) Check_Spectrum->Distinct_Spec Aliphatic Amine Only Action_Ligand PROTOCOL B: USP Ligand Exchange (Cupric Sulfate) Identical_Spec->Action_Ligand Selectivity Required Action_Wavelength PROTOCOL C: Optimize Detection (Ratio Plot) Distinct_Spec->Action_Wavelength Shift Wavelength

Caption: Decision matrix for identifying the specific type of diamine interference and selecting the correct remediation protocol.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (USP Monograph 41)

Best For: Critical Quality Attributes (CQA), separating enantiomers, and removing structurally similar diamine impurities (e.g., N-desmethyl levofloxacin).[1] Mechanism: Ligand-Exchange Chromatography.[1] The copper ions form a complex with the amino acid (L-Isoleucine) and the fluoroquinolone.[1] Differences in the stability of these complexes drive separation.

Reagents:

  • Ammonium Acetate[1][2][3][4]

  • Cupric Sulfate Pentahydrate (

    
    )[1]
    
  • L-Isoleucine[1][2][4]

  • Methanol (HPLC Grade)[1]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Dissolve 8.5 g Ammonium Acetate, 1.25 g Cupric Sulfate Pentahydrate, and 1.0 g L-Isoleucine in 1000 mL of water.

    • Expert Tip: Use a 0.22 µm nylon filter. Copper salts can precipitate if organic content changes rapidly.

    • Mix this buffer with Methanol in a 70:30 (v/v) ratio.[2]

  • Column Selection:

    • Type: L1 Packing (C18), e.g., Phenomenex Luna C18 or Agilent Zorbax SB-C18.[1]

    • Dimensions: 250 mm x 4.6 mm, 5 µm.[2][4]

    • Temp: 45°C (Critical for complex stability).[3][4]

  • Detection:

    • UV at 360 nm (Note: This is higher than the standard 294 nm to avoid interference from non-quinolone diamines).

Data Validation Criteria:

Parameter Acceptance Limit

| Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) | > 1.5 between Levofloxacin and Impurity A/B |
| Tailing Factor | NMT 1.5 |
| RSD (n=6) | < 2.0% |[1][2][5][6][7]
Protocol B: The "Workhorse" (Ion-Pairing RP-HPLC)

Best For: Routine analysis, high-throughput screening, and systems where copper salts are undesirable (to prevent system clogging).[1] Mechanism: Acidic pH ensures the diamine is fully protonated. Triethylamine (TEA) acts as a "sacrificial base," blocking silanol sites on the column to prevent diamine tailing.

Step-by-Step Methodology:

  • Mobile Phase Optimization:

    • Buffer: 0.05 M Phosphate Buffer adjusted to pH 3.0 with Orthophosphoric Acid.

    • Additive: Add 1.0 mL Triethylamine (TEA) per liter of buffer before pH adjustment.

    • Organic Modifier: Acetonitrile (ACN).

    • Ratio: Buffer:ACN (85:15 v/v).

  • System Suitability:

    • The low pH (3.0) keeps the diamine impurity protonated (

      
      ).
      
    • TEA competes for the silanol groups (

      
      ), sharpening the diamine peak and pulling it away from the Levofloxacin main peak.[1]
      
  • Wavelength Strategy:

    • If the diamine is a synthesis precursor (e.g., N-methylpiperazine) without the quinolone core, it has low UV absorbance >250 nm.[1]

    • Set Detector: 294 nm (Levofloxacin max) and reference off. This naturally "filters" aliphatic diamines.

Troubleshooting & FAQs

Q1: I am seeing a "ghost peak" eluting after Levofloxacin that interferes with the next injection. Is this the diamine?

  • Answer: Likely, yes. Diamines are highly polar and basic. If you are using a neutral pH mobile phase, they can stick to the column and elute unpredictably (late eluters).

  • Fix: Switch to Protocol B (pH 3.0 + TEA). The acidic environment ensures the diamine elutes earlier and consistently. Add a "Wash Step" at the end of your gradient (90% ACN for 5 mins).

Q2: Why does the USP method use Copper Sulfate? It is clogging my injector.

  • Answer: Copper induces a specific ligand-exchange mechanism that separates the S-isomer (Levofloxacin) from the R-isomer (Ofloxacin impurity) and other structural analogs.[1]

  • Fix: If you do not need enantiomeric separation, you can abandon Protocol A and use Protocol B. If you must use Protocol A, ensure you flush the system with 10% EDTA solution followed by water/methanol (50:50) after every run to remove copper precipitates.

Q3: My diamine impurity peak is splitting.

  • Answer: This indicates a pH mismatch. The pKa of the piperazine amine is ~9. At pH 7-8, it is partially protonated.[1]

  • Fix: Move the pH at least 2 units away from the pKa. Use pH 3.0 (fully protonated) or pH 11.0 (fully deprotonated, requires hybrid column like Waters XBridge).

Mechanism of Action (Visualized)

Understanding the molecular interaction is key to troubleshooting.

Mechanism cluster_0 Standard Condition (Interference) cluster_1 Optimized Condition (Protocol B) Silanol Silanol (Si-O-) Diamine Diamine (+) Silanol->Diamine Attraction Interaction Strong Ionic Bond (Peak Tailing) Silanol_Blocked Silanol (Si-O-) TEA TEA (+) (Sacrificial Base) Silanol_Blocked->TEA Blocked Diamine_Free Diamine (+) (Elutes Sharply)

Caption: Mechanism of Triethylamine (TEA) in preventing diamine adsorption to silanols, thereby removing tailing interference.[1]

References

  • United States Pharmacopeia (USP). USP Monograph: Levofloxacin.[2][3][4] USP 41-NF 36.[1] (The authoritative source for the Cupric Sulfate/L-Isoleucine method).[1] [1]

  • Shimadzu Application News. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (Demonstrates the separation of impurities using the USP method).

  • E3S Web of Conferences. High-performance liquid chromatography method for the determination of levofloxacin.[1] (Discusses standard C18/UV methods for Levofloxacin).

  • National Center for Biotechnology Information (NCBI). Levofloxacin Structure and Compound Summary. (For pKa and structural verification). [1]

Sources

Technical Guide: Controlling Levofloxacin Diamine Levels in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levofloxacin Diamine (often identified as N,N'-desethylene levofloxacin or related ring-opening derivatives like CAS 1797510-34-9) represents a critical stability-indicating impurity. Unlike the N-oxide (Impurity A) which is purely oxidative, the "Diamine" species results from the cleavage of the piperazine ring .

This impurity is problematic because it possesses a primary amine function, making it highly reactive and toxicologically significant. Its control requires a tripartite strategy: minimizing oxidative stress, preventing photolytic cleavage, and avoiding specific excipient incompatibilities (Maillard reaction).

Module 1: Mechanism & Root Cause Analysis

Q: What exactly is the "Levofloxacin Diamine" impurity, and how is it formed?

A: The "Diamine" impurity typically refers to the degradation product where the piperazine ring at the C-10 position cleaves, leaving an ethylenediamine-like side chain.

  • Chemical Nature: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1]

  • Formation Mechanism:

    • Photodegradation: The piperazine ring is the most photosensitive part of the fluoroquinolone structure. UV light excites the molecule, leading to radical formation at the tertiary nitrogen, followed by ring opening.

    • Oxidative Attack: Reactive Oxygen Species (ROS) attack the carbon alpha to the piperazine nitrogens, leading to cleavage.

    • Hydrolysis: Under extreme pH (acidic) and heat, the ring can hydrolyze.

Visualization: The Degradation Pathway

The following diagram illustrates the critical pathway leading to the Diamine impurity.

LevoDegradation cluster_0 Critical Control Point Levo Levofloxacin (Intact Piperazine Ring) Radical N-Centered Radical Intermediate Levo->Radical Excitation UV Stress Factor: UV Light / Radical Attack UV->Radical Oxide Levofloxacin N-Oxide (Impurity A) Radical->Oxide Oxidation (Side Path) Cleavage Piperazine Ring Cleavage Radical->Cleavage C-C Bond Scission Diamine Levofloxacin Diamine (Primary Amine Formed) Cleavage->Diamine Hydrolysis/Stabilization

Figure 1: Mechanistic pathway showing the transformation of Levofloxacin to its Diamine derivative via piperazine ring cleavage.[2]

Module 2: Formulation & Excipient Compatibility

Q: My stability data shows increasing Diamine levels at 40°C/75% RH. Is my filler the problem?

A: It is highly probable if you are using reducing sugars.

The Levofloxacin Diamine impurity contains a primary/secondary amine . If your formulation generates this impurity (even in trace amounts), that amine will react with reducing sugars (Lactose, Fructose, Dextrose) via the Maillard Reaction , causing browning and generating complex secondary impurities that complicate HPLC analysis.

Recommendation: Switch to non-reducing fillers.

Excipient ClassRecommended (Safe)Avoid (High Risk) Technical Rationale
Diluents Mannitol, Microcrystalline Cellulose (MCC), SorbitolLactose (Monohydrate/Anhydrous), Dextrose, SucroseLactose is a reducing sugar. It reacts with the amine group of the Diamine impurity or the API precursors, accelerating degradation.
Lubricants Sodium Stearyl Fumarate (SSF)Magnesium Stearate (if not high purity)Mg Stearate can contain alkaline impurities that catalyze oxidation. SSF is more inert.
Disintegrants Crospovidone, Croscarmellose SodiumStarch (if high moisture)High moisture content in starch can facilitate hydrolysis of the piperazine ring.
Q: Does pH micro-environment affect Diamine formation?

A: Yes. The piperazine ring is stable at neutral to slightly acidic pH.

  • High pH (> 7.5): Increases oxidation susceptibility.

  • Low pH (< 3.0): Catalyzes acid hydrolysis of the ring.

  • Action: Ensure your granulation fluid or film coating does not shift the micro-environmental pH outside the 4.5–6.5 range.

Module 3: Manufacturing Process Troubleshooting

Q: We see higher Diamine levels in Wet Granulation batches compared to Direct Compression. Why?

A: Wet granulation introduces two enemies of Levofloxacin: Moisture and Heat .

  • Hydrolysis: Water acts as a reactant in the ring-opening mechanism.

  • Drying Stress: Drying granules at high temperatures (>60°C) accelerates the oxidative cleavage of the piperazine ring.

Troubleshooting Protocol:

  • Switch to Direct Compression (DC): If flow properties allow, DC is the "Gold Standard" for fluoroquinolones to minimize chemical stress.

  • Optimize Wet Granulation (if DC is impossible):

    • Use non-aqueous binders (e.g., PVP in Isopropyl Alcohol) to eliminate water.

    • Limit drying temperature to < 50°C.

    • Use a fluidized bed dryer (FBD) for uniform, rapid drying to minimize heat exposure time.

Module 4: Analytical Troubleshooting

Q: I cannot separate the Diamine peak from the main Levofloxacin peak. What should I adjust?

A: The Diamine impurity is significantly more polar than the parent molecule because the lipophilic piperazine ring is broken, exposing polar amine/alkyl groups.

HPLC Optimization Guide:

  • Column: Use a C18 column with high carbon loading or a Phenyl-Hexyl column for better selectivity of aromatic degradants.

  • Mobile Phase: The Diamine is basic. You must use an ion-pairing agent or specific buffer pH to control its elution.

    • Tip: Add Triethylamine (TEA) or Ammonium Acetate to the buffer.

    • pH:[3][4] Adjust mobile phase pH to ~3.0. At this pH, the carboxylic acid is suppressed, and the amines are protonated, improving peak shape.

  • Gradient: Start with a lower organic ratio (e.g., 5-10% ACN) to retain the polar Diamine species longer, preventing it from co-eluting with the solvent front or the main peak tail.

Module 5: Validated Control Workflow

Use this decision tree to diagnose and fix high Diamine levels in your product.

Troubleshooting Start Issue: High Levofloxacin Diamine Levels CheckRaw Check API COA: Is Diamine present in Raw Material? Start->CheckRaw RawYes YES: Supplier Issue CheckRaw->RawYes > 0.10% RawNo NO: Process/Stability Issue CheckRaw->RawNo < 0.05% StressType Check Degradation Pattern: Is Impurity A (N-Oxide) also high? RawNo->StressType BothHigh YES (Both High): Oxidative Stress StressType->BothHigh OnlyDiamine NO (Only Diamine): Hydrolysis or Photolysis StressType->OnlyDiamine ActionOx Action: 1. Add Antioxidant (Bisulfite) 2. Remove Lactose 3. Check Metal Ions BothHigh->ActionOx ActionHydro Action: 1. Switch to Direct Compression 2. Amber Packaging (Light) 3. Lower Drying Temp OnlyDiamine->ActionHydro

Figure 2: Diagnostic decision tree for isolating the source of Diamine impurity contamination.

References

  • El-Malla, S. F., et al. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. Desalination and Water Treatment, 183, 325–334. Retrieved from [Link]

  • Kothekar, K., et al. (2007).[3] Quantitative Determination of Levofloxacin and Ambroxol Hydrochloride in Pharmaceutical Dosage Form by Reversed-Phase HPLC. Eurasian Journal of Analytical Chemistry, 2(1).[3] Retrieved from [Link]

  • U.S. Pharmacopeia (USP).Levofloxacin Monograph: Related Compounds. USP-NF. (Standard Pharmacopeial reference for impurity limits).
  • International Conference on Harmonisation (ICH).Guideline Q3B(R2): Impurities in New Drug Products.

Sources

Validation & Comparative

Comparative Guide: Levofloxacin Diamine Retention Time vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-performance liquid chromatography (HPLC) analysis of Levofloxacin, the separation of the Diamine impurity (often identified as the ethylenediamine analog or desmethyl-piperazine variant) presents a distinct challenge compared to oxidative or process-related impurities.

While standard impurities like N-Oxide (Impurity A) and Desfluoro (Impurity B) follow predictable hydrophobicity-driven retention patterns, the Levofloxacin Diamine analog exhibits anomalous behavior due to its zwitterionic shifts and high polarity. This guide provides a direct experimental comparison of retention times (RT), relative retention times (RRT), and peak morphology, grounded in USP/EP-aligned methodologies.

Part 1: The Chromatographic Challenge

Levofloxacin is a fluoroquinolone containing a carboxylic acid and a piperazine ring.[1][2] Its impurities generally fall into three polarity classes:

  • Hyper-Polar (The Diamines): Ring-opened or desmethyl variants. These possess exposed primary/secondary amines, leading to early elution and silanol interaction (tailing).

  • Polar (Oxidative): N-Oxides.

  • Non-Polar (Process): Desfluoro or esterified byproducts.

Defining the "Levofloxacin Diamine"

For this guide, "Levofloxacin Diamine" refers to the Ethylenediamine analog (formed by the opening of the piperazine ring) or the Desmethyl derivative, both of which significantly increase basicity compared to the parent drug.

  • Chemical Context: (S)-9-Fluoro-2,3-dihydro-3-methyl-10-[2-(methylamino)ethylamino]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[3]

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible retention data, the following protocol utilizes a C18 Stationary Phase with Ion-Pairing/Buffer control . This method is derived from USP "Organic Impurities" principles but optimized for amine selectivity.

Chromatographic Conditions
ParameterSpecificationCausality/Rationale
Column L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Purospher STAR)High surface area required to retain polar diamines. End-capping reduces silanol tailing.
Mobile Phase A Ammonium Acetate (0.05 M) + 1% Triethylamine (pH 2.5 with H₃PO₄)Low pH ensures full protonation of amines; Triethylamine acts as a silanol blocker (sacrificial base).
Mobile Phase B Acetonitrile : Methanol (80:20)MeOH improves solubility of polar impurities; ACN sharpens peaks.
Mode Gradient (See below)Isocratic often fails to resolve the late-eluting Desfluoro impurity while retaining the Diamine.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 294 nmOptimal absorbance for the quinolone core.
Gradient Profile
  • 0-5 min: 15% B (Isocratic hold to retain Diamine)

  • 5-20 min: 15% → 45% B (Linear ramp to elute Parent and N-Oxide)

  • 20-30 min: 45% → 80% B (Wash to elute Desfluoro)

Part 3: Comparative Retention Data

The following data summarizes the performance of the Diamine impurity against the parent and standard pharmacopeial impurities.

Table 1: Retention Time & Selectivity Profile

Compound NameCommon IDPolarity StatusTypical RT (min)*RRT (Approx)Peak Morphology
Levofloxacin Diamine Ethylenediamine AnalogHighest 4.2 - 5.1 0.35 - 0.45 Broad, prone to tailing (Tf > 1.5)
Levofloxacin N-Oxide Impurity A (EP)High6.5 - 7.20.55 - 0.65Sharp, symmetric
Levofloxacin (Parent) APIMedium11.5 - 12.5 1.00 Sharp (Tf < 1.2)
Desfluoro Levofloxacin Impurity B (EP)Low18.0 - 19.51.50 - 1.65Sharp

*Note: RTs are estimated based on the gradient described above. Absolute times vary by column age and system dwell volume.

Data Analysis
  • The "Diamine" Gap: The Levofloxacin Diamine elutes significantly earlier than the N-Oxide. In many generic C18 methods, it co-elutes with the solvent front (void volume). The use of 0-5 min isocratic hold is critical to push this peak to RRT > 0.3.

  • Resolution (Rs): The critical pair is often Diamine / Solvent Front or Diamine / Process Intermediates , rather than Diamine / Levofloxacin.

  • Tailing Factor: The Diamine impurity typically shows a tailing factor of 1.5–1.8 due to the interaction of the free primary amine with residual silanols.

Part 4: Mechanism of Separation

Understanding the molecular interactions is vital for troubleshooting. The diagram below illustrates why the Diamine behaves differently from the N-Oxide.

SeparationLogic cluster_inputs Analytes cluster_mechanism Column Interactions (C18 @ pH 2.5) Levo Levofloxacin (Zwitterionic) Hydrophobic Hydrophobic Retention (Carbon Load) Levo->Hydrophobic Balanced Diamine Diamine Impurity (Highly Basic/Polar) Silanol Silanol Interaction (Secondary Retention) Diamine->Silanol Strong Binding (Causes Tailing) Repulsion Electrostatic Repulsion (Protonated Amines) Diamine->Repulsion High + Charge Oxide N-Oxide (Polar) Oxide->Hydrophobic Weak Result Elution Order: Diamine < N-Oxide < Levo Hydrophobic->Result Repulsion->Result Fast Elution

Figure 1: Mechanistic interaction of Levofloxacin impurities on a C18 stationary phase at acidic pH.

Part 5: Troubleshooting & Optimization

If the Diamine impurity co-elutes or tails excessively, apply the following corrections. This protocol is self-validating: if the resolution (Rs) between Diamine and Void is < 2.0, the system fails.

Workflow for "Diamine" Resolution

Troubleshooting Start Issue: Diamine Peak Issues Check1 Is RT < 3.0 min? Start->Check1 Check2 Is Tailing > 2.0? Check1->Check2 No Action1 Decrease Initial %B (Increase Water phase) Check1->Action1 Yes Action3 Increase Buffer Conc. (Mask Silanols) Check2->Action3 Yes (Minor) Action4 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Check2->Action4 Yes (Severe) Action2 Add Ion-Pair Reagent (e.g., Hexanesulfonate) Action1->Action2 If fails

Figure 2: Decision tree for optimizing the retention and shape of the early-eluting Diamine peak.

Critical Note on Ion-Pairing

While adding Sodium Alkyl Sulfonate (Ion-Pairing) significantly increases the retention of the Diamine (shifting RRT from 0.4 to >0.8), it is often incompatible with LC-MS detection. If your workflow requires Mass Spec identification, rely on HILIC mode or Pentafluorophenyl (PFP) columns rather than ion-pairing reagents.

References

  • United States Pharmacopeia (USP). Levofloxacin Monograph: Organic Impurities Procedures 1 & 2.[1] USP-NF.[3][4] (Detailed chromatographic parameters for L1 columns and metallo-chiral additives).

  • European Directorate for the Quality of Medicines (EDQM). Levofloxacin Hemihydrate: Impurity A, B, C. European Pharmacopoeia (Ph. Eur.).

  • Rao, G. S., et al. (2020). "Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form." Caribbean Journal of Science and Technology, 8(1), 036-052.[1] (Provides specific RT data for ethyl ester and diamine-related impurities).

  • Shimadzu Application News. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." (Validation of retention times for Impurity A and B).

  • National Center for Biotechnology Information. "Levofloxacin Structure and Impurities." PubChem Compound Summary.

Sources

A Comparative Guide to the Validation of Analytical Methods for Levofloxacin Diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring drug quality, safety, and efficacy. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of levofloxacin and its critical process impurity, levofloxacin diamine.

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections.[1][2] The presence of impurities, such as levofloxacin diamine, a known related substance, must be carefully monitored to ensure the safety and purity of the final drug product. This guide will delve into the principles behind each analytical method, present comparative validation data, and provide detailed experimental protocols to assist in the selection and implementation of the most appropriate method for your specific analytical needs.

The Criticality of Method Validation: A Foundation of Trust

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] This is not merely a regulatory hurdle but a fundamental scientific practice that ensures the reliability and consistency of analytical data. The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the basis of the comparisons in this guide.[4][5]

The core parameters of analytical method validation that will be discussed for each technique include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chemical Structures

To visually represent the molecules at the heart of this guide, the chemical structures of levofloxacin and levofloxacin diamine are provided below.

cluster_levofloxacin Levofloxacin cluster_diamine Levofloxacin Diamine levofloxacin levofloxacin diamine diamine

Caption: Chemical structures of Levofloxacin and Levofloxacin Diamine.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is a powerful separation technique that is widely regarded as the gold standard for the analysis of pharmaceutical impurities. Its high resolution and sensitivity make it particularly well-suited for separating and quantifying closely related substances like levofloxacin and levofloxacin diamine.

Causality Behind Experimental Choices in HPLC Method Development

The choice of a reversed-phase C18 or C8 column is predicated on the moderately polar nature of levofloxacin and its impurities. The hydrophobic stationary phase allows for effective separation based on polarity differences when using a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer's pH is a critical parameter, as it influences the ionization state of the analytes and, consequently, their retention on the column. UV detection is commonly employed due to the chromophoric nature of the quinolone ring system present in both levofloxacin and its diamine impurity.

Comparative Performance of HPLC

Specificity: HPLC offers excellent specificity. A well-developed method can effectively separate levofloxacin from its diamine impurity and other related substances, as well as from degradation products that may form under stress conditions such as acid, base, and oxidation.[6]

Sensitivity: HPLC methods, particularly when coupled with UV or fluorescence detectors, can achieve low limits of detection (LOD) and quantitation (LOQ), making them suitable for the determination of trace-level impurities.

Versatility: HPLC is a versatile technique that can be used for both the assay of the active pharmaceutical ingredient (API) and the determination of impurities in a single run.

Tabulated HPLC Validation Data
Validation ParameterLevofloxacinLevofloxacin Diamine & Other ImpuritiesReference
Linearity Range 0.05 - 300 µg/mL0.013 - 0.046 µg/mL (for various impurities)[6][7][8]
Correlation Coefficient (r²) > 0.999> 0.998[4][7]
LOD 0.019 - 2.13 µg/mL~0.02 µg/mL (for diamine impurity)[3][9][10]
LOQ 0.064 - 6.47 µg/mL~0.04 µg/mL (for diamine impurity)[3][10]
Accuracy (% Recovery) 96.37 - 110.96%98.00 - 102.0% (for various impurities)[4][7]
Precision (%RSD) < 2%< 10% (at LOQ level)[4]
Experimental Protocol: HPLC Method for Levofloxacin and its Impurities

This protocol is a representative example based on published methods.[4]

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Buffer:Methanol (70:30 v/v)

    • Buffer Preparation: Dissolve 8.5g of ammonium acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000mL of water.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 42°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 25 µL

  • Run Time: 60 minutes

2. Standard Solution Preparation:

  • Prepare a stock solution of levofloxacin standard in the mobile phase.

  • Prepare a stock solution containing known concentrations of levofloxacin diamine and other relevant impurities in the mobile phase.

  • From the stock solutions, prepare working standard solutions at various concentration levels for linearity, accuracy, and precision studies.

3. Sample Preparation:

  • For tablets, accurately weigh and powder a sufficient number of tablets.

  • Transfer a portion of the powder equivalent to a known amount of levofloxacin into a volumetric flask.

  • Add the mobile phase, sonicate to dissolve, and dilute to the mark.

  • Filter the solution through a 0.45 µm nylon filter before injection.

4. Validation Procedure:

  • Follow the ICH Q2(R1) guidelines to validate the method for specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.

Workflow for HPLC Method Validation

start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Method Validation Report robustness->documentation end Validated Method documentation->end

Caption: A typical workflow for HPLC analytical method validation.

II. UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It relies on the principle that molecules absorb light at specific wavelengths. For levofloxacin, the quinolone structure provides a strong UV chromophore, allowing for its direct quantification.

Rationale for UV-Vis Spectrophotometry

The primary advantage of UV-Vis is its speed and simplicity, making it suitable for routine quality control testing where high sample throughput is required. The method is non-destructive and requires minimal sample preparation. However, its major limitation is the lack of specificity, as any substance that absorbs at the same wavelength as the analyte will interfere with the measurement.

Comparative Performance of UV-Vis Spectrophotometry

Specificity: This is the main drawback of UV-Vis for impurity analysis. Levofloxacin and its diamine impurity have overlapping UV spectra, making it challenging to differentiate and quantify the impurity in the presence of the parent drug without prior separation. A comparative study has shown that UV-Vis methods can yield significantly higher and less accurate concentration measurements for levofloxacin compared to HPLC, likely due to interference from impurities.[11]

Sensitivity: Modern UV-Vis spectrophotometers offer good sensitivity, with LOD and LOQ values in the µg/mL range.

Applicability: While not ideal for impurity quantification, UV-Vis is a valuable tool for the assay of the bulk drug and for dissolution testing, where the concentration of the API is the primary focus.

Tabulated UV-Vis Validation Data
Validation ParameterLevofloxacinReference
Linearity Range 1.0 - 12.0 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
LOD 0.021 - 0.08 µg/mL[5][12]
LOQ 0.064 - 0.25 µg/mL[5][12]
Accuracy (% Recovery) 99.00 - 100.07%[5]
Precision (%RSD) < 2%[5]
Experimental Protocol: UV-Vis Spectrophotometric Method for Levofloxacin Assay

This protocol is a representative example based on published methods.[5]

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cells.

2. Reagents and Solutions:

  • Solvent: A mixture of water, methanol, and acetonitrile (e.g., 9:0.5:0.5 v/v/v).

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of levofloxacin reference standard in the solvent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

3. Sample Preparation:

  • For tablets, weigh and finely powder a number of tablets.

  • Transfer an amount of powder equivalent to a known weight of levofloxacin into a volumetric flask.

  • Add the solvent, sonicate to ensure complete dissolution, and dilute to volume.

  • Filter the solution and make further dilutions as necessary to bring the concentration within the linear range of the method.

4. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for levofloxacin in the chosen solvent (typically around 292 nm).[5]

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of levofloxacin in the sample solution from the calibration curve.

Logical Relationship in UV-Vis Method Development

select_solvent Select Appropriate Solvent determine_lambda_max Determine λmax select_solvent->determine_lambda_max prepare_standards Prepare Standard Solutions determine_lambda_max->prepare_standards generate_calibration Generate Calibration Curve prepare_standards->generate_calibration validate_method Validate Method (ICH Guidelines) generate_calibration->validate_method analyze_samples Analyze Samples validate_method->analyze_samples

Caption: The logical flow of developing a UV-Vis spectrophotometric method.

III. High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Screening Tool

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

The Rationale for HPTLC in Pharmaceutical Analysis

HPTLC is particularly useful for the qualitative and quantitative analysis of drugs and their impurities in pharmaceutical formulations. The separation is achieved on a high-performance TLC plate, and the quantification is performed using a densitometer. This technique can serve as a cost-effective alternative to HPLC for certain applications.

Comparative Performance of HPTLC

Specificity: HPTLC can provide good specificity, allowing for the separation of levofloxacin from its impurities, including the diamine derivative, by selecting an appropriate mobile phase and stationary phase.

Sensitivity: The sensitivity of HPTLC is generally lower than that of HPLC, but modern densitometers can provide detection limits in the nanogram range.

Throughput: HPTLC excels in high-throughput screening, as multiple samples can be applied to a single plate and developed simultaneously.

Tabulated HPTLC Validation Data
Validation ParameterLevofloxacinReference
Linearity Range 50 - 250 ng/spot[6][10][13][14]
Correlation Coefficient (r²) > 0.995[7][13]
LOD Data not consistently reported, but in the ng range
LOQ Data not consistently reported, but in the ng range
Accuracy (% Recovery) 98.01 - 100.30%[13]
Precision (%RSD) < 2%[13]
Experimental Protocol: HPTLC Method for Levofloxacin

This protocol is a representative example based on published methods.[13][14]

1. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: n-butanol:methanol:ammonia (5:1:1.5, v/v/v).

  • Sample Application: Apply the standard and sample solutions as bands of a specific width using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a specific distance.

  • Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance (e.g., 298 nm).

2. Standard and Sample Preparation:

  • Prepare stock and working solutions of the levofloxacin standard and sample in a suitable solvent like methanol.

3. Validation:

  • Validate the method according to ICH guidelines, paying close attention to the precision of sample application and the reproducibility of the densitometric measurements.

HPTLC Experimental Workflow

plate_prep Plate Preparation & Activation sample_app Sample & Standard Application plate_prep->sample_app chrom_dev Chromatographic Development sample_app->chrom_dev drying Drying the Plate chrom_dev->drying dens_scan Densitometric Scanning drying->dens_scan quant Quantification dens_scan->quant

Caption: A streamlined workflow for HPTLC analysis.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the validation of levofloxacin and its diamine impurity depends on the specific requirements of the analysis.

  • HPLC stands out as the most powerful and reliable technique for the comprehensive analysis of levofloxacin and its impurities, offering superior specificity, sensitivity, and the ability to serve as a stability-indicating method. It is the recommended method for regulatory submissions and for the accurate quantification of trace-level impurities like levofloxacin diamine.

  • UV-Vis Spectrophotometry is a rapid, simple, and cost-effective method that is well-suited for the assay of the bulk drug and for dissolution testing. However, its lack of specificity makes it unsuitable for the accurate quantification of the levofloxacin diamine impurity in the presence of the parent drug.

  • HPTLC offers a high-throughput and cost-effective alternative to HPLC for both qualitative and quantitative analysis. While its sensitivity may be lower than HPLC, it can be a valuable tool for routine quality control and screening purposes.

By understanding the principles, performance characteristics, and experimental protocols of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of levofloxacin-containing pharmaceutical products.

References

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. (2017). PubMed. Retrieved February 9, 2026, from [Link]

  • Chepurwar, S. B., Shirkhedkar, A. A., Bari, S. B., Fursule, R. A., & Surana, S. J. (2007). Validated HPTLC method for simultaneous estimation of levofloxacin hemihydrate and ornidazole in pharmaceutical dosage form. Journal of Chromatographic Science, 45(8), 531–536. [Link]

  • The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations. (2018). Akademia Medycyny. Retrieved February 9, 2026, from [Link]

  • A new HPLC method for the assay of levofloxacin and its application in drug-metal interaction studies. (2014). SpringerLink. Retrieved February 9, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved February 9, 2026, from [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (n.d.). International Journal of PharmTech Research. Retrieved February 9, 2026, from [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. (2020). Caribbean Journal of Science and Technology. Retrieved February 9, 2026, from [Link]

  • Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. (2021). Brieflands. Retrieved February 9, 2026, from [Link]

  • Lalitha Devi, M., & Chandrasekhar, K. B. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710–717. [Link]

  • Validated HPTLC Method for Simultaneous Estimation of Levofloxacin Hemihydrate and Ornidazole in Pharmaceutical Dosage Form. (2007). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations. (2012). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. (2021). Brieflands. Retrieved February 9, 2026, from [Link]

  • Levofloxacin. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Levofloxacin Diamine. (n.d.). Pharmaffiliates. Retrieved February 9, 2026, from [Link]

  • Levofloxacin. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms. (2011). SciELO. Retrieved February 9, 2026, from [Link]

  • Levofloxacin (Oral Route). (n.d.). Mayo Clinic. Retrieved February 9, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Profiling in Fluoroquinolone API Development

Executive Summary

In the high-stakes landscape of antibiotic drug development, the distinction between Levofloxacin Related Compound A and Levofloxacin Diamine is not merely nomenclatural—it is a critical checkpoint for ICH Q3A/B compliance and genotoxic safety assessments.

While both impurities share the fluoroquinolone core, they represent fundamentally different degradation trajectories. Related Compound A (USP) is the N-desmethyl derivative, retaining the piperazine ring structure and often exhibiting pharmacological activity. In contrast, Levofloxacin Diamine represents a ring-opened or "broken" piperazine analog (ethylenediamine derivative), typically signaling advanced oxidative degradation or low-quality raw material synthesis.

This guide provides a definitive technical comparison, separating these entities by chemical origin, chromatographic behavior, and detection protocols.

Chemical Identity & Structural Divergence

The primary confusion arises from the term "diamine." While the N-desmethyl metabolite contains a secondary amine (technically a diamine system), the industry term "Levofloxacin Diamine" specifically refers to the ethylenediamine analog where the piperazine ring is absent or opened.

FeatureLevofloxacin Related Compound A (USP)Levofloxacin Diamine Impurity
Common Name N-Desmethyl LevofloxacinLevofloxacin Diamine / Ethylenediamine Analog
CAS Number 117707-40-1 1797510-34-9
Chemical Structure (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid(S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Molecular Formula C₁₇H₁₈FN₃O₄C₁₅H₁₆FN₃O₄
Molecular Weight 347.34 g/mol 321.31 g/mol
Structural State Intact Piperazine Ring (Secondary Amine)Open/Missing Ring (Primary & Secondary Amine chain)
Pharmacopoeial Status USP: Related Compound AEP: Impurity BNon-Pharmacopoeial (Process/Degradation Specific)
Origins & Mechanistic Pathways[3][4]

Understanding the causality of these impurities allows for targeted mitigation in the manufacturing process.

Levofloxacin Related Compound A (The Metabolite/Precursor)
  • Origin: Primarily formed via demethylation of the piperazine nitrogen.

  • Process Risk: It can appear if the alkylation step of the piperazine ring is incomplete during synthesis.

  • Stability: It is a major oxidative degradation product (e.g., under peroxide stress).

Levofloxacin Diamine (The Breakdown Product)
  • Origin: Formed via oxidative ring opening of the piperazine moiety or as a synthesis byproduct if the reactant N-methylpiperazine is contaminated with ethylenediamine.

  • Process Risk: High levels indicate harsh reaction conditions (high temperature/pH) or poor quality starting materials.

Mechanistic Pathway Diagram

LevoPathways Levo Levofloxacin API (C18H20FN3O4) RCA Related Compound A (N-Desmethyl) (C17H18FN3O4) Levo->RCA Oxidative Demethylation (Liver Metabolism or Stress) Diamine Levofloxacin Diamine (Ethylenediamine Analog) (C15H16FN3O4) Levo->Diamine Direct Ring Hydrolysis (Acidic/Basic Stress) RCA->Diamine Piperazine Ring Opening (Advanced Oxidation) Reagent Reagent Contamination (Ethylenediamine) Reagent->Diamine Synthesis Side Reaction

Figure 1: Degradation and synthesis pathways linking Levofloxacin to its key amine impurities.

Chromatographic Performance & Detection

In Reverse-Phase HPLC (RP-HPLC), the polarity difference between these molecules drives separation. The Diamine impurity, possessing a primary amine and lacking the hydrophobic piperazine ring, is significantly more polar than both Levofloxacin and Related Compound A.

Relative Retention Time (RRT) Profile

Based on a standard C18 column with Acidic Buffer/Methanol gradient.

CompoundPolarity IndexTypical RRT (approx)Elution Behavior
Levofloxacin Diamine High (Most Polar)0.55 - 0.65 Elutes early; prone to fronting due to free amine interaction with silanols.
Related Compound A Medium-High0.85 - 0.95 Elutes just before Levofloxacin; critical pair for resolution.
Levofloxacin (API) Medium1.00 Reference peak.

Critical Insight: Standard USP methods often struggle to resolve the Diamine impurity from the solvent front or other polar degradants (like N-oxides). Ion-pairing reagents or Phenyl-Hexyl columns are recommended for enhanced retention of the Diamine.

Validated Experimental Protocol

The following protocol is designed to resolve the "Critical Pair" (Related Compound A vs. API) while ensuring the highly polar Diamine is retained sufficiently.

Methodology: Gradient RP-HPLC with UV Detection.

Reagents & Preparation
  • Buffer: 0.05 M Ammonium Acetate, adjusted to pH 2.5 with Phosphoric Acid (Acidic pH suppresses silanol ionization, reducing tailing for the Diamine).

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 294 nm (excitation maximum for the quinolone core).

  • Temperature: 35°C.

  • Injection Volume: 10 µL.

Gradient Table
Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN:MeOH 1:1) %Phase Description
0.09010Loading: High aqueous content to retain the polar Diamine .
5.09010Isocratic hold to separate early eluting Diamine.
20.07030Ramp: Elution of Related Compound A and Levofloxacin .
25.05050Wash to remove late eluters.
30.09010Re-equilibration.
Method Logic Diagram

MethodLogic Start Sample Injection Phase1 0-5 min (90% Aq) Retain Diamine Start->Phase1 High Polarity Phase2 5-20 min (Gradient) Resolve RC A vs API Phase1->Phase2 RRT 0.6 -> 0.9 Detect UV @ 294nm Phase2->Detect Quantification

Figure 2: Gradient logic ensuring separation of early-eluting Diamine and closely-eluting Related Compound A.

Safety & Toxicology (ICH M7 Context)
  • Related Compound A: Generally considered less toxic than the parent but possesses lower antibiotic potency. It is a known metabolite in humans.

  • Levofloxacin Diamine: Contains a primary amine on a flexible chain. While not explicitly flagged as a high-potency mutagen in all databases, the ring-opening represents a significant structural alert for genotoxicity (potential DNA intercalation without the steric hindrance of the piperazine ring).

    • Action: Strict control limits (NMT 0.15%) are usually applied to the Diamine impurity under ICH Q3B, whereas Related Compound A may have higher qualification thresholds (up to 0.2-0.5%) if proven to be a major human metabolite.

References
  • United States Pharmacopeia (USP). "Levofloxacin Related Compound A Reference Standard."[1] USP Catalog. (Accessed 2024).[2] Link

  • Sigma-Aldrich. "Levofloxacin Related Compound A USP Reference Standard - Data Sheet." Merck KGaA. Link

  • Pharmaffiliates. "Levofloxacin Diamine Impurity (CAS 1797510-34-9)."[3][4][5][6] Impurity Standards. Link

  • National Institutes of Health (NIH). "N-Desmethyl levofloxacin (Compound Summary)." PubChem. Link

  • Deswater. "Transformation products and mechanistic pathway of levofloxacin degradation." Desalination and Water Treatment. Link

Sources

Relative Response Factor (RRF) of Levofloxacin Diamine: A Comparative Quantification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the impurity profiling of fluoroquinolones, Levofloxacin Diamine (often designated as Impurity A in various pharmacopeias, CAS 1797510-34-9) presents a distinct quantification challenge. Unlike the parent API, which possesses a robust conjugated chromophore, the diamine derivative—resulting from the degradation or precursor substitution of the piperazine moiety—often exhibits significantly altered UV absorption characteristics.

This guide objectively compares the two primary methodologies for quantifying this impurity: Relative Response Factor (RRF) Corrected Analysis versus External Standard Calibration .

The Core Problem: Assuming a response factor of 1.0 (equimolar response) for Levofloxacin Diamine leads to critical quantification errors. Regulatory data (USP/EP) suggests an RRF of approximately 0.52 at 294 nm, meaning uncorrected area normalization would underestimate the impurity by nearly 50% , potentially causing a batch to pass release testing while actually violating ICH Q3B(R2) safety thresholds.

Technical Identity & Mechanism

To understand the RRF, we must understand the molecule. The "Diamine" impurity typically refers to the structure where the piperazine ring is opened or replaced, disrupting the electron distribution that contributes to the parent molecule's molar absorptivity (


).
ParameterLevofloxacin (API)Levofloxacin Diamine (Impurity)
Structure Tricyclic fluoroquinolone with N-methyl piperazinePiperazine ring opened/substituted with diamine chain
Chromophore Intact quinolone core + auxochromic piperazineModified auxochrome influence
Absorbance Max ~294 nm / ~340 nmShifts depending on pH and substitution
USP RRF Value 1.00 (Reference)0.52 (Method Dependent)

Comparative Analysis: Quantification Strategies

Method A: RRF-Corrected Quantification (The "Standard-Free" Approach)

This method relies on a pre-determined correction factor (RRF) to calculate impurity concentration using the API standard's response.

  • Pros: High throughput; cost-effective (eliminates need for expensive impurity standards in routine QC).

  • Cons: Highly dependent on detector linearity and wavelength precision; assumes RRF is constant across different column stationary phases.

  • Verdict: Suitable for Routine QC only after rigorous validation.

Method B: External Standard Calibration (The "Gold Standard")

This method involves running a known standard of Levofloxacin Diamine alongside the sample.

  • Pros: Absolute accuracy; compensates for day-to-day instrumental variations; independent of RRF fluctuations.

  • Cons: High cost of certified impurity standards; increased run time for calibration curves.

  • Verdict: Mandatory for Stability Studies and Method Validation .

Experimental Protocol: Determination of RRF

As a self-validating system, you must experimentally determine the RRF rather than relying solely on literature values, as RRF is detector-specific.

Reagents & System Suitability[2][3]
  • Mobile Phase: Ammonium Acetate Buffer (pH 8.5) / Acetonitrile / Methanol (Gradient or Isocratic depending on monograph).

  • Column: C18, 4.6 mm x 150 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[1]

  • Wavelength: 294 nm (Critical: RRF varies significantly at 210 nm vs 294 nm).

  • Flow Rate: 0.7 - 1.0 mL/min.

The Slope-Method Protocol (Step-by-Step)

Do not use a single-point calibration, which is prone to intercept errors. Use the Slope Ratio Method .

  • Preparation of Stock Solutions:

    • Prepare a Levofloxacin API stock solution (e.g., 0.5 mg/mL).

    • Prepare a Levofloxacin Diamine Impurity stock solution (e.g., 0.5 mg/mL).

  • Linearity Levels:

    • Prepare 5-7 concentration levels for both the API and the Impurity.

    • Range: LOQ to 150% of the specification limit (typically 0.05% to 0.5% relative to API conc).

  • Injection:

    • Inject each level in triplicate.

  • Data Plotting:

    • Plot Concentration (x-axis) vs. Peak Area (y-axis) for both compounds.[2]

    • Perform linear regression to obtain the Slope (

      
      )  for both.
      
Calculation Logic


  • If

    
    : The impurity is less responsive than the API (Signal suppression/lower absorptivity).
    
  • If

    
    : The impurity is more responsive.
    

Visualization of Workflows

Diagram 1: RRF Determination Workflow

This diagram outlines the critical path for establishing a valid RRF.

RRF_Determination Start Start: RRF Study Stock Prepare Stock Solutions (API & Diamine Impurity) Start->Stock Dilution Serial Dilution (LOQ to 150% Spec Limit) Stock->Dilution 5-7 Levels HPLC HPLC Injection (Triplicate, 294 nm) Dilution->HPLC Regression Linear Regression (Area vs. Conc) HPLC->Regression Calc Calculate Slopes (m_imp & m_api) Regression->Calc Final Compute RRF = m_imp / m_api Calc->Final

Caption: Figure 1. The Slope-Ratio Method workflow ensures linearity is established across the reporting range before calculating the response factor.

Diagram 2: Decision Matrix (Regulatory Compliance)

When can you use the calculated RRF versus when must you use a standard?

Decision_Matrix Start Impurity Detected (Levofloxacin Diamine) Check_Stage Development Stage? Start->Check_Stage Routine_QC Routine QC / Release Check_Stage->Routine_QC Commercial Stability Stability / Validation Check_Stage->Stability R&D / Reg Submission Check_Level Is Level > ICH Threshold? Routine_QC->Check_Level Use_Std Use External Standard (Absolute Quantification) Stability->Use_Std Mandatory Accuracy Use_RRF Use RRF Correction (Formula: Area * 1/RRF) Check_Level->Use_RRF Below Qualification Limit Check_Level->Use_Std Above Qualification Limit (Confirm Result)

Caption: Figure 2. Decision logic based on ICH Q3B(R2) guidelines. High-risk results require external standard confirmation.

Data Summary & Reference Values

The following data aggregates typical findings for Levofloxacin impurities. Note the distinct difference for the Diamine derivative.

Impurity NameRelative Retention Time (RRT)Typical RRF (at 294 nm)Impact of Ignoring RRF
Levofloxacin (API) 1.001.00N/A
Diamine Derivative ~0.52 - 0.600.52 -48% Error (Underestimation)
N-Oxide ~0.630.90 - 1.10Minimal
Desfluoro ~0.731.00Minimal

Note: Values are derived from USP <621> and literature consensus. Experimental verification is required for specific method conditions.

References

  • United States Pharmacopeia (USP). Levofloxacin Monograph: Organic Impurities.[3] USP-NF. (Accessed 2023).

  • International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[4][5] (2006).[4][5][6][7][8][9]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Levofloxacin.

  • Rao, G. S., et al. Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology.[1] (2020).

Sources

The Criticality of Characterization: A Guide to Levofloxacin Diamine Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: COA Requirements for Levofloxacin Diamine Reference Material (CAS 1797510-34-9) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QA/QC Managers in Pharmaceutical Development.

In the high-stakes environment of fluoroquinolone antibiotic development, the integrity of your reference standards is the bedrock of your data. "Levofloxacin Diamine" (typically identified as (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, CAS 1797510-34-9) acts as a critical process impurity and degradation marker.

Because this molecule contains a reactive primary amine and multiple chiral centers, it presents unique stability challenges—specifically hygroscopicity and oxidative degradation . A generic Certificate of Analysis (COA) is insufficient. This guide dissects the technical requirements for a valid COA and compares the performance tiers of available reference materials (RMs).

Part 1: The Hierarchy of Reference Materials (Comparison)

Not all reference materials are created equal. For a critical impurity like Levofloxacin Diamine, selecting the wrong grade can lead to OOS (Out of Specification) investigations or regulatory rejection.

Comparative Analysis: CRM vs. Analytical Standard vs. Research Grade
FeatureISO 17034 Certified Reference Material (CRM) ISO 17025 Analytical Standard Research Grade (Chemical Reagent)
Primary Use Instrument calibration, Method Validation (ICH Q2), Dispute resolution.Routine QC testing, Stability studies, Impurity profiling.[1][2]Early-stage R&D, Synthesis intermediate.
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to a Primary Standard (often via internal SOPs).[3]Limited or None.
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals) OR qNMR .Typically HPLC Area % (often overestimates purity).HPLC Area % only.
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability.[4][5]Usually omitted.Omitted.
Water Content Measured via Karl Fischer (KF) and subtracted from potency.[6]May be measured but not always factored into "As Is" potency.Rarely measured.
Risk Profile Low . Defensible in regulatory audits (FDA/EMA).Medium . Requires in-house verification for critical assays.High . Unsuitable for GMP release testing.
Expert Insight: The "Area %" Trap

Do not accept a COA that lists purity solely as "HPLC Area %" for Levofloxacin Diamine. Due to the molecule's hygroscopic nature, a sample can be 99.9% pure by HPLC (chromatographically) but only 85% potent "as is" due to absorbed atmospheric moisture. For accurate quantification, the COA must report the "As Is" (mass balance) potency.

Part 2: Critical COA Parameters & Experimental Validation

To validate a Levofloxacin Diamine RM, the COA must demonstrate a self-validating system of tests. Below are the mandatory parameters and the scientific logic behind them.

Identification (The Fingerprint)
  • Requirement: 1H-NMR and Mass Spectrometry (MS).[7]

  • Scientific Logic: Levofloxacin has a chiral center. While MS confirms the mass (approx. 321.31 g/mol ), it cannot distinguish enantiomers.

  • Advanced Requirement: For CRMs, 2D-NMR (HSQC/HMBC) is required to definitively assign the structure and rule out regioisomers formed during the piperazine ring-opening process.

Potency & Purity (The Quantification)
  • Requirement: Mass Balance or qNMR.[6][8]

  • The Protocol:

    
    
    
  • Why it matters: Levofloxacin Diamine often retains solvents (like DMSO or Methanol) from synthesis. A COA lacking Residual Solvent (GC-HS) analysis is invalid for quantitative use.

Hygroscopicity Control
  • Requirement: Water Content via Karl Fischer (Coulometric).

  • Threshold: If water > 2.0%, the material is likely hygroscopic. The COA must specify handling conditions (e.g., "Equilibrate to ambient humidity" or "Dry before use").

Part 3: Experimental Protocols (Self-Validating Systems)

If you are bridging a Secondary Standard against a Primary CRM, use this protocol.

Protocol: Reference Standard Qualification (Bridging Study)

Objective: Assign a valid potency to a working standard of Levofloxacin Diamine using a qNMR approach (faster than Mass Balance for in-house qualification).

Reagents:

  • Analyte: Levofloxacin Diamine (Working Standard).

  • Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (Traceable to NIST).

  • Solvent: DMSO-d6 (improves solubility of the diamine).

Workflow:

  • Preparation: Accurately weigh 10-15 mg of Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition: Perform 1H-NMR with a relaxation delay (

    
    ) 
    
    
    
    5
    
    
    
    
    (typically 30-60s) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[9]

Part 4: Visualization of Workflows

Diagram 1: Reference Material Selection Logic

This decision tree aids scientists in selecting the appropriate grade of Levofloxacin Diamine based on the intended application.

RM_Selection Start Intended Use of Levofloxacin Diamine Q1 Is this for GMP Release or Calibration? Start->Q1 Q2 Is this for Method Validation (ICH Q2)? Q1->Q2 No CRM SELECT: ISO 17034 CRM (Must have Uncertainty & Traceability) Q1->CRM Yes Q3 Is this for Early R&D or Identification only? Q2->Q3 No SecStd SELECT: Secondary Standard (Qualify against CRM) Q2->SecStd Yes Reagent SELECT: Research Grade (Verify Identity via MS/NMR) Q3->Reagent Yes

Caption: Decision matrix for selecting the appropriate quality grade of Levofloxacin Diamine based on regulatory risk and application.

Diagram 2: Mass Balance Purity Calculation

This diagram illustrates the subtractive logic required to determine the "As Is" potency, crucial for hygroscopic diamines.

Mass_Balance cluster_impurities Deductions (Impurities) Total Total Mass (100%) OrgImp Organic Impurities (HPLC/UPLC) Total->OrgImp Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-HS) Total->Solvents Inorganic Residue on Ignition (ROI/TGA) Total->Inorganic Potency Assigned Potency (Assay Value) OrgImp->Potency Subtract Water->Potency Subtract Solvents->Potency Subtract Inorganic->Potency Subtract

Caption: The Mass Balance approach. For Levofloxacin Diamine, neglecting Water or Solvent subtraction results in significant potency errors.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • International Council for Harmonisation (ICH). (2006).[1][9] ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). The application of quantitative NMR (qNMR) for the purity assessment of organic reference materials. [Link]

Sources

Technical Guide: ICH Q3A Qualification of Levofloxacin Diamine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification, quantification, and qualification of the Levofloxacin Diamine impurity (often identified as N,N-didesethylene levofloxacin or a piperazine-ring degradation product). Levofloxacin is a high-dose fluoroquinolone (up to 750 mg/day), making the ICH Q3A(R2) qualification threshold of 0.15% or 1.0 mg/day (whichever is lower) a critical quality attribute.

This document objectively compares the performance of standard Pharmacopeial HPLC-UV against Hyphenated UHPLC-MS/MS workflows, demonstrating that while traditional methods suffice for routine release, mass spectrometry is essential for the structural qualification required when thresholds are exceeded.

The Regulatory Landscape: Thresholds for Levofloxacin

Under ICH Q3A(R2), impurities in new drug substances must be controlled based on the maximum daily dose (MDD).

Levofloxacin Specifics:

  • MDD: 750 mg (common high dose for nosocomial pneumonia).

  • Regulatory Logic: Since MDD < 2 g/day , the thresholds are calculated as follows:

Threshold TypeICH Q3A LimitLevofloxacin Specific Limit (at 750 mg MDD)Action Required
Reporting 0.05%0.05% (0.375 mg)Report in CoA.
Identification 0.10% or 1.0 mg0.10% (0.75 mg)Elucidate structure (MS/NMR).
Qualification 0.15% or 1.0 mg0.13% (1.0 mg / 750 mg)Safety Data Required.

Critical Insight: For Levofloxacin, the qualification threshold is effectively 0.13% , not the standard 0.15%, because the 1.0 mg absolute limit is reached first at a 750 mg dose.

The Target Impurity: Levofloxacin Diamine

Chemical Identity: [1][2]

  • Common Name: Levofloxacin Diamine Impurity[1][2]

  • Chemical Name: (S)-4-(2-aminoethylamino)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (or related N,N-didesethylene derivative).

  • Origin: Process-related (degradation of the piperazine ring) or carryover from the diamine linker synthesis.

  • Risk Profile: As a primary amine formed from ring opening, it possesses different solubility and reactivity profiles than the parent drug, potentially altering toxicity.

Comparative Analytical Performance

Objective comparison of the standard quality control method (Method A) versus the qualification-enabling method (Method B).

Method A: Ligand-Exchange HPLC-UV (USP/EP Basis)

Standard release method utilizing chiral selectors (e.g., L-isoleucine/Copper) to ensure enantiomeric purity.

Method B: IP-RP UHPLC-MS/MS (Qualification Method)

Volatile mobile phase method optimized for ionization and structural elucidation.

Performance Data Comparison
FeatureMethod A: HPLC-UV (Ligand Exchange)Method B: UHPLC-MS/MS (HILIC/RP)
Selectivity High for Enantiomers (L- vs D-isomer).High for Structural Analogs (Diamine vs Parent).
LOD (Limit of Detection) ~0.03% (approx. 0.2 µg/mL)< 0.005% (Trace analysis capable)
Linearity (R²) > 0.995 (0.05% - 1.5% range)> 0.999 (0.001% - 1.0% range)
Mobile Phase Compatibility Incompatible with MS (Contains Cu²⁺, non-volatiles).MS Compatible (Formic acid/Ammonium formate).
Primary Use Case Routine QC Release (Cost-effective).Impurity Qualification & Structure Confirmation.[3]

Expert Insight: You cannot simply couple the USP method to a Mass Spectrometer. The copper/amino acid complexes used for chiral separation will suppress ionization and contaminate the MS source. A distinct, validated LC-MS method (Method B) is required for qualification.

Experimental Protocols

Protocol A: Routine Quantification (HPLC-UV)

Based on USP <411> principles adapted for Diamine specificity.

  • Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm.[4][5]

  • Mobile Phase:

    • Buffer: Dissolve 1.25g Copper(II) sulfate pentahydrate and 1.0g L-Isoleucine in 1L water.

    • Composition: Buffer : Methanol (70:30).[4]

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 295 nm.

  • System Suitability:

    • Resolution (Parent vs Diamine): > 2.0.

    • Tailing Factor: < 1.5.

Protocol B: Structural Qualification (UHPLC-Q-ToF or Triple Quad)

Required when impurity > 0.13%.

  • Column: C18 Shielded RP (e.g., BEH C18), 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 95% B

  • MS Parameters:

    • Source: ESI Positive.

    • Scan: MRM (Multiple Reaction Monitoring) for quantification; Product Ion Scan for structure.

    • Key Transition: Monitor loss of piperazine ring fragments.

Qualification Strategy (ICH Q3A Decision Tree)

The following diagram illustrates the mandatory decision logic for qualifying the Levofloxacin Diamine impurity.

G Start Impurity Detected (Levofloxacin Diamine) Calc Calculate Level (%) vs MDD (750mg) Start->Calc Decision1 > Reporting Threshold (0.05%)? Calc->Decision1 Report Report in CoA No further action Decision1->Report No Decision2 > Identification Threshold (0.10%)? Decision1->Decision2 Yes Decision2->Report No Identify Structural ID (LC-MS/NMR) Decision2->Identify Yes Decision3 > Qualification Threshold (0.13% / 1.0mg)? Identify->Decision3 Safe Considered Safe (Below Limits) Decision3->Safe No LitSearch Literature/Metabolite Check (Is it a known metabolite?) Decision3->LitSearch Yes Tox Initiate Safety Study (Genotox/General Tox) Qualified Impurity Qualified Tox->Qualified Studies Negative LitSearch->Tox No (New Impurity) LitSearch->Qualified Yes (Known Metabolite)

Figure 1: ICH Q3A(R2) Decision Tree adapted for Levofloxacin Diamine qualification.

Toxicological Qualification Protocols

If the Diamine impurity exceeds 0.13% (1.0 mg/day), and it is not a major human metabolite, you must perform safety qualification.

Step 1: In Silico Assessment (ICH M7 Interaction)

Before in vitro testing, assess mutagenic potential using QSAR (Quantitative Structure-Activity Relationship) systems.

  • Tools: DEREK, CASE Ultra.

  • Target: Check for alerts on the primary amine/diamine functionality.

Step 2: In Vitro Genotoxicity (The "Ames Test")
  • Objective: Rule out mutagenicity.

  • Protocol: OECD 471 (Bacterial Reverse Mutation Test).

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Acceptance: Impurity is non-mutagenic +/- S9 metabolic activation.

Step 3: General Toxicity (Bridge Study)

If genotoxicity is negative but levels are high:

  • Protocol: 14-28 day repeat-dose toxicity study in one species (usually rat).

  • Comparison: Compare Levofloxacin Spiked with Diamine vs. Pure Levofloxacin .

  • Success Criteria: The spiked group shows no adverse effects significantly different from the pure drug group.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3][7][8] International Council for Harmonisation. Link

  • U.S. Pharmacopeia. (2023). USP Monograph: Levofloxacin.[4][5][9] USP-NF. Link

  • Shimadzu Application News. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu Corporation.[9] Link

  • European Medicines Agency. (2015). Assessment Report: Levofloxacin.[4][5][9][10][11] EMA. Link

  • Ghimire, S., et al. (2020).[6] LC-MS method for the estimation of Levofloxacin and its metabolite.[6] SyncSci Publishing. Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Levofloxacin Diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Levofloxacin Diamine (often referring to specific chiral diamine intermediates such as (S)-N-(2-aminoethyl)-1-aminopropan-2-yl derivatives used in fluoroquinolone synthesis) represents a critical control point in laboratory safety. Unlike common solvents, this substance combines the chemical reactivity of primary amines with the biological activity potential of fluoroquinolone precursors.

Why This Matters (The Causality):

  • Biological Sensitization: As a precursor to Levofloxacin, this intermediate possesses structural motifs capable of inducing respiratory and skin sensitization. Improper handling leads to cumulative exposure risks for personnel.

  • Environmental Persistence: Fluoroquinolones and their stable intermediates are "pseudopersistent" pollutants. If released into standard wastewater systems, they can bypass conventional treatment, contributing to the development of antimicrobial-resistant bacteria (AMR) in aquatic ecosystems.

Core Directive: Under no circumstances should Levofloxacin Diamine or its residues be discharged into sink drains or municipal trash. High-temperature incineration is the only validated disposal method to ensure complete mineralization of the bioactive pharmacophore.

Hazard Identification & Personal Protective Equipment (PPE)

Effective disposal begins with exposure control. The following matrix defines the required safety posture before any waste handling occurs.

ParameterSpecificationScientific Rationale
Primary Hazard Sensitizer (Skin/Respiratory) Amine moieties can haptenize proteins, leading to immune-mediated hypersensitivity.
Secondary Hazard Aquatic Toxicity Fluoroquinolone backbones disrupt bacterial DNA gyrase; release into water disrupts microbial ecology.
Glove Material Nitrile (Double-gloved) Standard latex is permeable to many organic amines. Double-gloving provides a breakthrough time buffer.
Respiratory P100 / N95 or Fume Hood Powders are easily aerosolized. Handling must occur inside a certified chemical fume hood.
Eye Protection Chemical Goggles Safety glasses are insufficient against splashes of amine-containing mother liquors, which are caustic.

Waste Segregation & Disposal Workflows

The "Zero-Drain" Policy

The EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) prohibits the sewering of hazardous pharmaceutical waste. While R&D labs may operate under different generator statuses, best practice dictates treating Levofloxacin Diamine as Non-RCRA Hazardous Waste requiring incineration.

Workflow Logic

The following diagram illustrates the decision logic for segregating Levofloxacin Diamine waste streams.

WasteSegregation Start Waste Generation (Levofloxacin Diamine) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Solids Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Solutions Bagging Double Bag (4-mil Poly) Label: 'Pharm Intermediate' Solid->Bagging Carboy HDPE Waste Carboy Segregate from Oxidizers Liquid->Carboy Tagging Attach Hazardous Waste Tag Bagging->Tagging Carboy->Tagging Disposal High-Temp Incineration (Licensed Facility) Tagging->Disposal Final Disposition

Figure 1: Decision matrix for segregating Levofloxacin Diamine waste streams to ensure compliance with incineration protocols.

Detailed Procedures
Protocol A: Solid Waste (Powders, Wipes, PPE)
  • Containment: Place all contaminated weighing boats, gloves, and paper towels immediately into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a secondary bag (double-bagging). This prevents the "puff" of hazardous dust when the waste container is eventually compressed.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Levofloxacin Diamine Residue" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in a closed "Solid Hazardous Waste" drum awaiting pickup.

Protocol B: Liquid Waste (Reaction Mixtures, Rinsates)
  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). Amines + Oxidizers can form explosive N-oxides or generate heat.

  • Solvent Segregation:

    • If dissolved in halogenated solvents (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • If dissolved in non-halogenated solvents (Methanol, DMSO)

      
      Non-Halogenated Waste Stream .
      
  • pH Adjustment (Optional but Recommended): If the solution is highly basic due to the diamine, neutralize to pH 6-9 using dilute acid before adding to a general organic waste container to prevent polymerization or heat generation in the drum. Verify this step with your facility's EHS officer first.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Resp, Goggles, Double Gloves) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Wet wipe method - NO dry sweeping) Contain->Clean Dispose 5. Disposal (Treat as Hazardous Waste) Clean->Dispose

Figure 2: Sequential workflow for managing Levofloxacin Diamine spills, emphasizing the prohibition of dry sweeping.

Critical Spill Steps:

  • Do NOT Dry Sweep: Dry sweeping generates dust. If the spill is a powder, cover it with a wet paper towel or absorbent pad (dampened with water or methanol) to immobilize the particles.

  • Deactivation: After bulk removal, wipe the surface with a 10% bleach solution. The hypochlorite helps degrade the fluoroquinolone structure, though it does not fully mineralize it.

  • Verification: Use a UV light (365 nm) if available. Many fluoroquinolone intermediates fluoresce; a clean surface should show no fluorescence.

Regulatory Compliance & Classification

To ensure your facility remains compliant, reference the following regulatory frameworks when filling out waste manifests:

  • RCRA Status (USA): While Levofloxacin Diamine is not explicitly P-listed or U-listed, it should be managed as a Characteristic Hazardous Waste if it exhibits toxicity, or more commonly, as Non-RCRA Regulated Chemical Waste that requires incineration.

  • EPA Sewer Ban: Complies with 40 CFR § 266.505 , which prohibits sewering hazardous waste pharmaceuticals.

  • DOT Shipping Name (if transporting pure substance): Likely UN2811, Toxic solids, organic, n.o.s. (Levofloxacin Diamine) or UN3077, Environmentally hazardous substance, solid, n.o.s. depending on specific toxicity data.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[3] 29 CFR 1910.1200.[3] Available at: [Link]

  • PubChem. (n.d.). Levofloxacin - Compound Summary. National Library of Medicine. (Used for general fluoroquinolone class hazard extrapolation). Available at: [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. (General guidance on amine/sensitizer handling).[4][5][6] Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Levofloxacin Diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Context: "Levofloxacin Diamine" typically refers to the diamine intermediate (often N-desmethyl levofloxacin or the (S)-3-methylpiperazine moiety) or a specific degradation impurity. Hazard Profile:

  • Primary Risk: Respiratory & Skin Sensitization (Category 1A). Exposure can lead to irreversible anaphylactic reactions or occupational asthma.

  • Secondary Risk: Corrosivity/Irritation. Diamine intermediates are organic bases; they can cause severe eye damage and skin burns.

  • Long-term Risk: Genotoxicity & Reproductive Toxicity. Fluoroquinolone precursors are suspected reproductive toxins (Repr. 2).[1]

Core Directive: Treat this substance as an OEB 4 (Occupational Exposure Band) compound. Do not handle on an open bench.

Risk Assessment & Containment Strategy

Scientific Rationale: The primary danger with fluoroquinolone intermediates is not just acute toxicity, but immunological sensitization . Once a worker is sensitized, even trace amounts (nanograms) can trigger a reaction. Therefore, PPE is the secondary barrier; the primary barrier must be engineering controls.

Containment Hierarchy
  • Primary: Isolator or Class II Biological Safety Cabinet (BSC).

  • Secondary: Negative pressure lab (Magnahelic gauge monitoring).

  • Tertiary (PPE): The "Last Line of Defense" described below.

PPE Specifications (The "What" & "Why")

Standard latex gloves and surgical masks are insufficient for Levofloxacin Diamine due to permeation risks and aerosol particle size.

Body AreaRequired PPE SpecificationScientific Causality (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Fit-tested N95/P3 (minimum for small scale).Aerosolization: Powders generate invisible micro-dust (<5µm) during weighing. Simple surgical masks do not seal against these sensitizers.
Dermal (Hands) Double-gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Polychloroprene (6 mil).Permeation Breakthrough: Diamines can permeate standard nitrile in <15 mins. Double gloving creates a "sacrificial layer" and allows outer glove removal without skin exposure.
Body Tyvek® 400/500/600 (or equivalent) disposable coverall.Dust Retention: Cotton lab coats trap potent powders in the weave, turning the coat into a secondary contamination source outside the lab.
Ocular Indirect Vent Goggles (ANSI Z87.1+).Mucosal Absorption: Safety glasses allow side-entry of dust. Diamines are caustic to the cornea; complete sealing is required.
Footwear Shoe Covers or dedicated lab shoes.Migration: Prevents tracking of antibiotic residues into common areas (cafeteria, office), reducing "take-home" exposure risks.

Operational Workflows

A. Gowning & De-Gowning Logic

The most critical step is not putting PPE on, but taking it off without contaminating yourself.

GowningProtocol Start Anteroom (Clean) Step1 1. Don Shoe Covers & Hair Net Start->Step1 Step2 2. Don Inner Gloves (Tuck under cuff) Step1->Step2 Step3 3. Don Tyvek Suit (Zip fully) Step2->Step3 Step4 4. Don Outer Gloves (Tape to sleeve) Step3->Step4 Work HOT ZONE (Handling) Step4->Work Enter Lab Exit Exit / Buffer Zone Work->Exit Work Complete Decon Spray/Wipe Outer Gloves (70% IPA) Exit->Decon Remove Remove Outer Gloves (Rolling technique) Decon->Remove Remove->Start Final Degown

Figure 1: Directional flow for PPE application to prevent cross-contamination between clean and hot zones.

B. Weighing & Transfer Protocol (Step-by-Step)

Objective: Transfer 500mg Levofloxacin Diamine from stock bottle to reaction vessel.

  • Static Control: Place an ionizing fan or anti-static gun inside the BSC.

    • Reason: Fluoroquinolone powders are often static-charged and will "jump" or cling to spatulas, increasing spill risk.

  • Pre-wetting: Place a lint-free wipe dampened with 70% Isopropanol (IPA) on the BSC work surface.

    • Reason: Acts as a "sticky mat" to catch any micro-spills immediately.

  • Weighing: Open the stock container only inside the BSC. Use a disposable antistatic weighing boat.

  • Transfer: Do not pour. Use a spatula to transfer powder.

  • Decontamination: Wipe the exterior of the stock bottle and the reaction vessel with IPA before removing them from the BSC.

  • Waste: Dispose of the weighing boat and wipes as Hazardous Chemical Waste (see Section 6) inside the hood.

Emergency Response: Spill Management

Scenario: A 5g bottle of Levofloxacin Diamine shatters on the floor.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Small Small (<10g) & Contained Assess->Small Large Large (>10g) or Aerosolized Assess->Large PPE_Check Verify PPE: Double Gloves + Resp Small->PPE_Check Evac EVACUATE LAB Call EHS Large->Evac Cover Cover with wet paper towels (Prevent Dust) PPE_Check->Cover Clean Scoop -> Bag -> Wipe x3 Cover->Clean

Figure 2: Decision logic for spill containment. Note that dry sweeping is strictly prohibited to prevent aerosolization.

Critical Spill Rule: Never use a broom or dry brush.

  • Correct Method: Cover the powder with paper towels soaked in 1N Hydrochloric Acid (HCl) or water (if acid is unavailable).

  • Chemistry: The acid helps protonate the amine, reducing volatility, while the wetness prevents dust generation.

Disposal & Deactivation

Antibiotics pose a severe environmental risk (Antimicrobial Resistance - AMR).

  • Solid Waste: Collect in yellow "Chemo/Incineration" bags. Do not autoclave (heat may volatilize the compound without destroying it).

  • Liquid Waste: Segregate into "Halogenated Organic" waste streams.

  • Destruction: The only acceptable disposal method is High-Temperature Incineration (>1000°C) .

References

  • Merck/MilliporeSigma. (2025).[2] Safety Data Sheet: Levofloxacin. Retrieved from (Search CAS: 100986-85-4).

  • Fisher Scientific. (2025).[2][3] Levofloxacin Safety Data Sheet. Retrieved from .

  • National Institutes of Health (NIH). Fluoroquinolones: Safety and Risks. PubChem Compound Summary. Retrieved from .

  • Biosynth. (2025).[2][3][4] Levofloxacin diamine impurity (CAS 1797099-76-3).[5] Retrieved from .

  • European Chemicals Agency (ECHA). Guidance on the safe use of respiratory sensitizers. Retrieved from .

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin Diamine
Reactant of Route 2
Reactant of Route 2
Levofloxacin Diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.